molecular formula C7H5NO B046033 3-Cyanophenol CAS No. 873-62-1

3-Cyanophenol

Cat. No.: B046033
CAS No.: 873-62-1
M. Wt: 119.12 g/mol
InChI Key: SGHBRHKBCLLVCI-UHFFFAOYSA-N
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Description

3-Cyanophenol is a versatile bifunctional aromatic compound of significant interest in chemical and pharmaceutical research. It features both a phenolic hydroxyl group and a nitrile (cyano) group on a benzene ring, making it a valuable building block for organic synthesis. The electron-withdrawing nitrile group influences the acidity of the phenol and the reactivity of the ring in electrophilic substitution reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxybenzonitrile
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InChI

InChI=1S/C7H5NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHBRHKBCLLVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10236272
Record name m-Hydroxybenzonitrile
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Molecular Weight

119.12 g/mol
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CAS No.

873-62-1
Record name 3-Cyanophenol
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Cyanophenol (also known as 3-hydroxybenzonitrile). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, formulation, and experimental design. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes a logical workflow diagram for the systematic characterization of chemical compounds.

Quantitative Physicochemical Data

The following tables summarize the essential physicochemical properties of this compound. These values are critical for understanding the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₇H₅NO[1][2][3][4]
Molecular Weight 119.12 g/mol [1][2][4]
Appearance Almost white to light brown crystalline powder[1][5]
Melting Point 78-81 °C[1][6]
Boiling Point 179-180 °C at 13 Torr[1]
Density 1.2 ± 0.1 g/cm³[1]
Refractive Index 1.591[1]
Flash Point 107.6 ± 22.6 °C[1]

Table 2: Solubility and Partitioning Properties

PropertyValueSource(s)
Water Solubility Slightly soluble in water[1][5][6]
pKa 8.61 at 25°C[5]
logP (XLogP3) 1.7[1]

Table 3: Spectroscopic Data

Spectrum TypeDescriptionSource(s)
¹H NMR Spectrum available, typically run in CDCl₃[3][7]
UV-Vis Spectra Data available in spectral databases[8]
IR Spectra Data available in spectral databases[8]
Mass Spectrometry (GC-MS) Data available in spectral databases[8]
Raman Spectra Data available in spectral databases[8]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited above are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.

2.1. Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[9][10] A sharp melting range typically signifies a high-purity substance, whereas a broad and depressed melting range suggests the presence of impurities.[9][10]

  • Capillary Method:

    • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[11]

    • Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[9][11]

    • Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[9]

    • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded as the melting range.[11][12]

2.2. Boiling Point Determination

Boiling point is a fundamental physical property used for the characterization and purification of volatile liquids.[13]

  • Micro-Reflux Method (for small quantities):

    • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.[14][15] A sealed capillary tube is inverted and placed inside the test tube.[15]

    • Apparatus Setup: The test tube is heated in a heating block or a Thiele tube filled with a high-boiling point liquid like mineral oil.[16] A thermometer is positioned with its bulb above the liquid surface to measure the vapor temperature.[17]

    • Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary.[16] The heat is then removed. The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[16]

2.3. pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity in a given solvent.

  • Spectrophotometric Method:

    • Solution Preparation: A series of buffer solutions with known pH values are prepared.[18][19] A stock solution of this compound is also prepared.

    • Measurement: Aliquots of the this compound stock solution are added to each buffer solution. The UV-Vis absorbance of each solution is measured at a wavelength where the protonated and deprotonated forms of the molecule have different molar absorptivities.[19][20]

    • Data Analysis: A plot of absorbance versus pH will yield a sigmoidal curve. The inflection point of this curve corresponds to the pH at which the concentrations of the acidic and basic forms are equal, and this pH value is the pKa.[20]

  • NMR Spectroscopy Method:

    • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., D₂O).[21]

    • Titration and Measurement: The pH of the solution is adjusted incrementally by adding small amounts of a strong acid or base. A ¹H NMR spectrum is acquired at each pH value.[21]

    • Data Analysis: The chemical shifts of protons near the acidic functional group will change as a function of pH. By plotting the chemical shift versus pH, a titration curve is generated. The pKa can be determined by fitting this data to the appropriate Henderson-Hasselbalch-type equation.[21]

2.4. logP Determination

The logarithm of the partition coefficient (logP) quantifies the lipophilicity of a compound, which is a critical parameter in drug development for predicting absorption and distribution.[22][23]

  • Shake-Flask Method:

    • System Preparation: A mixture of n-octanol and water, mutually saturated, is prepared.[20][22]

    • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel. The mixture is shaken vigorously to allow for partitioning between the two phases and then left to separate.[20]

    • Concentration Measurement: The concentration of this compound in one or both phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[22][23]

2.5. Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[24]

  • Equilibrium Shake-Flask Method:

    • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water) in a sealed flask.[25][26]

    • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[26]

    • Sample Analysis: After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation. The concentration of this compound in the clear, saturated solution is then determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).[25] This concentration represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the systematic determination of the physicochemical properties of a compound like this compound.

Physicochemical_Properties_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physicochemical Physicochemical Property Determination cluster_data Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr purity_analysis Purity Assessment (e.g., HPLC, Melting Point Range) nmr->purity_analysis ms Mass Spectrometry ms->purity_analysis mp Melting Point purity_analysis->mp bp Boiling Point purity_analysis->bp pka pKa purity_analysis->pka logp logP purity_analysis->logp solubility Solubility purity_analysis->solubility data_compilation Data Compilation & Tabulation mp->data_compilation bp->data_compilation pka->data_compilation logp->data_compilation solubility->data_compilation report Technical Report Generation data_compilation->report

Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to 3-Hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxybenzonitrile, a significant chemical intermediate in various fields, including pharmaceutical development. This document covers its core chemical and physical properties, detailed synthesis protocols, and key applications, with a focus on its role in the synthesis of pharmacologically active compounds.

Core Properties and Structure

3-Hydroxybenzonitrile, also known as 3-cyanophenol or m-hydroxybenzonitrile, is an aromatic organic compound.[1] Its chemical structure consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a nitrile (-CN) group at the meta position. This arrangement of functional groups makes it a versatile precursor for a wide range of chemical modifications.

The Chemical Abstracts Service (CAS) registry number for 3-Hydroxybenzonitrile is 873-62-1 .[1][2][3]

Figure 1: Chemical Structure of 3-Hydroxybenzonitrile

Physicochemical Data

The key physicochemical properties of 3-Hydroxybenzonitrile are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValue
CAS Number 873-62-1[1][2][3]
Molecular Formula C₇H₅NO[3][4]
Molecular Weight 119.12 g/mol [2][3]
Appearance Pale brown or off-white crystalline powder[4][5]
Melting Point 78-81 °C[2]
Solubility Slightly soluble in water; Soluble in ethanol (B145695) and ethyl acetate[1][5]
IUPAC Name 3-hydroxybenzonitrile[3][4]
InChI Key SGHBRHKBCLLVCI-UHFFFAOYSA-N[2][4]
SMILES Oc1cccc(c1)C#N[2]

Synthesis of 3-Hydroxybenzonitrile

Several synthetic routes are available for the preparation of 3-Hydroxybenzonitrile. One common method involves the oxidation of 3-cyanophenylboronic acid.[6] This approach offers a direct pathway to the desired meta-substituted product.

This protocol describes a representative method for the synthesis of 3-Hydroxybenzonitrile.

Materials:

  • 3-cyanophenylboronic acid

  • Hydrogen peroxide (H₂O₂)

  • Zinc oxide (ZnO) nanocatalyst

  • Suitable solvent (e.g., acetonitrile)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-cyanophenylboronic acid in the chosen solvent.

  • Catalyst Addition: Add the zinc oxide nanocatalyst to the solution.

  • Oxidant Addition: Slowly add hydrogen peroxide to the reaction mixture while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture with deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying: Dry the combined organic layers over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 3-Hydroxybenzonitrile.

workflow start Start dissolve Dissolve 3-cyanophenylboronic acid in solvent start->dissolve add_catalyst Add ZnO nanocatalyst dissolve->add_catalyst add_oxidant Add H₂O₂ add_catalyst->add_oxidant monitor Monitor reaction (TLC/HPLC) add_oxidant->monitor workup Quench with water and extract with ethyl acetate monitor->workup dry Dry organic layer with MgSO₄ workup->dry purify Filter, concentrate, and purify dry->purify end End purify->end

Figure 2: Experimental Workflow for the Synthesis of 3-Hydroxybenzonitrile

Applications in Drug Development

3-Hydroxybenzonitrile is a valuable building block in the synthesis of various pharmaceuticals.[6] Its bifunctional nature allows for diverse chemical transformations. A notable application is its use as an intermediate in the synthesis of novel Serotonin (B10506) 5-HT1A receptor agonists, which have shown potential for antinociceptive activity.[4]

The serotonin 5-HT1A receptor is a subtype of the serotonin receptor that is implicated in the modulation of mood, anxiety, and other neurological processes. Agonists of this receptor are of significant interest in the development of treatments for depression, anxiety disorders, and pain.

pathway start 3-Hydroxybenzonitrile step1 Multi-step Chemical Synthesis start->step1 product Serotonin 5-HT1A Receptor Agonist step1->product target 5-HT1A Receptor product->target Binds to effect Potential Therapeutic Effect (e.g., Antinociception) target->effect Leads to

References

Spectral Analysis of 3-Cyanophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectral data for 3-Cyanophenol (also known as 3-hydroxybenzonitrile), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are crucial for confirming its chemical structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.47ddd1HAr-H
7.35t1HAr-H
7.18ddd1HAr-H
7.08t1HAr-H
5.85br s1H-OH
¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was also recorded in CDCl₃. The chemical shifts (δ) are provided in ppm.

Chemical Shift (ppm)Assignment
156.2C-OH
130.8Ar-CH
125.5Ar-CH
121.3Ar-CH
118.8Ar-CH
117.2C-CN
113.3Ar-C-CN

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is typically recorded using a potassium bromide (KBr) disc.

Wavenumber (cm⁻¹)IntensityAssignment
3379Strong, BroadO-H stretch (phenolic)
2231StrongC≡N stretch (nitrile)
1585StrongC=C stretch (aromatic)
1485MediumC=C stretch (aromatic)
1288StrongC-O stretch (phenol)
880, 781StrongC-H bend (aromatic, meta-disubstituted)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method used for the mass analysis of organic molecules like this compound. The molecular weight of this compound is 119.12 g/mol .[1]

m/zRelative Intensity (%)Assignment
119100[M]⁺ (Molecular Ion)
9145[M-CO]⁺
6430[C₅H₄]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard.

  • Data Acquisition: The prepared sample is transferred to an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Disc Method): A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Data Acquisition: The sample is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities before it enters the MS. The mass spectrum is obtained using Electron Ionization (EI) at 70 eV.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS Spectrometer Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z Values) MS_Acq->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Confirmation Structure Confirmed: This compound Interpretation->Confirmation

References

Solubility of 3-Cyanophenol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-Cyanophenol in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, designed for researchers, scientists, and professionals in drug development. The guide presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of organic solvents at various temperatures. The following tables summarize the mole fraction solubility (x) of this compound in twelve pure solvents at temperatures from 278.15 K to 318.15 K.

Table 1: Mole Fraction Solubility of this compound in Alcohols

Temperature (K)MethanolEthanolPropan-1-olPropan-2-olButan-1-olButan-2-olPentan-1-ol
278.150.35570.30150.26330.24610.22980.21970.2011
283.150.38530.32890.28870.27020.25310.24180.2223
288.150.41620.35790.31580.29590.27790.26550.2449
293.150.44850.38860.34460.32330.30440.29080.2691
298.150.48210.42110.37520.35240.33260.31790.2949
303.150.51720.45540.40770.38330.36260.34680.3224
308.150.55380.49160.44220.41610.39450.37760.3517
313.150.59190.52980.47880.45090.42840.41050.3829
318.150.63170.57010.51760.48780.46440.44550.4161

Table 2: Mole Fraction Solubility of this compound in Ketones, Esters, and Other Solvents

Temperature (K)AcetoneEthyl AcetateIsopropyl AcetateAcetonitrileToluene
278.150.43330.31880.28110.25760.0899
283.150.46550.34550.30650.28130.1012
288.150.49910.37390.33360.30660.1138
293.150.53420.40410.36250.33370.1278
298.150.57080.43610.39330.36270.1433
303.150.60890.47010.42610.39360.1604
308.150.64860.50610.4610.42660.1793
313.150.69000.54420.49810.46180.2001
318.150.73310.58450.53740.49930.2229

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The following sections detail the widely used shake-flask method, followed by two common analytical techniques for concentration measurement: the gravimetric method and UV/Vis spectroscopy.

Shake-Flask Method

The shake-flask method, as proposed by Higuchi and Connors, is a reliable and widely adopted technique for determining equilibrium solubility.[1]

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, typically a flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle.

  • Sampling: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Analysis: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical method, such as the gravimetric method or UV/Vis spectroscopy.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the concentration of a solute in a saturated solution.[2][3]

Methodology:

  • Sample Preparation: A precisely measured volume or weight of the saturated filtrate (obtained from the shake-flask method) is transferred to a pre-weighed, dry evaporating dish.

  • Solvent Evaporation: The solvent is carefully evaporated from the dish using a controlled heat source, such as a water bath or a hot plate at a low temperature, to avoid decomposition of the solute.

  • Drying: Once the solvent has evaporated, the dish containing the solid residue is placed in an oven at a temperature below the melting point of this compound (79-81 °C) and dried to a constant weight.

  • Weighing: The dish with the dried solute is cooled in a desiccator and then weighed accurately.

  • Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty dish from the final weight of the dish with the residue. The solubility can then be expressed in various units, such as g/100 mL or mole fraction.

UV/Vis Spectroscopy Method

UV/Vis spectroscopy is a sensitive and rapid method for determining the concentration of a solute that absorbs ultraviolet or visible light.

Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the solvent of interest is prepared, and its UV/Vis spectrum is recorded to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.

  • Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the same solvent. The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is then constructed by plotting absorbance versus concentration.

  • Sample Analysis: The saturated filtrate obtained from the shake-flask method is diluted with the solvent to a concentration that falls within the range of the calibration curve. The absorbance of the diluted sample is then measured at the λmax.

  • Concentration Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the relationship between different experimental stages.

Experimental_Workflow_for_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis of Saturated Filtrate cluster_gravimetric Gravimetric Protocol cluster_uvvis UV/Vis Protocol A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Allow solid to settle B->C D Filter supernatant (e.g., 0.45 µm filter) C->D E Gravimetric Method D->E Choose analytical method F UV/Vis Spectroscopy D->F Choose analytical method E1 Weigh known volume of filtrate F1 Prepare calibration curve E2 Evaporate solvent E1->E2 E3 Dry residue to constant weight E2->E3 E4 Calculate solubility E3->E4 F3 Measure absorbance at λmax F2 Dilute filtrate F2->F3 F4 Calculate concentration F3->F4

Caption: Workflow for Solubility Determination.

Logical_Relationship_of_Experimental_Stages Prep Sample Preparation Equil Equilibrium Formation Prep->Equil ensures excess solid Separation Solid-Liquid Separation Equil->Separation achieves saturation Analysis Concentration Analysis Separation->Analysis provides clear filtrate Data Solubility Data Analysis->Data quantifies solubility

Caption: Logical Stages of Solubility Experiments.

References

3-Cyanophenol melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyanophenol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. This compound (also known as 3-hydroxybenzonitrile) is a significant organic intermediate used in the synthesis of various compounds, including novel serotonin (B10506) 5-HT1A receptor agonists.[1][2] This guide provides a detailed overview of its melting and boiling points, the experimental protocols for their determination, and a visualization of a relevant synthetic pathway.

Physicochemical Data of this compound

The melting and boiling points are critical physical constants that indicate the purity of a substance. The data for this compound are summarized below.

PropertyValueConditions
Melting Point 78-81 °C[1]-
Boiling Point 179-180 °C[3]at 13 Torr

Experimental Protocols for Determination

Accurate determination of melting and boiling points is fundamental in a laboratory setting. These properties are not only used for the identification of compounds but also serve as a crucial criterion for purity.[4][5]

Melting Point Determination

The capillary method is the most common technique for determining the melting point of a solid organic compound.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples melt at lower temperatures and over a wider range.[4][5][7]

Detailed Methodology: Capillary Tube Method

  • Sample Preparation: The solid sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[6]

  • Capillary Packing: A small amount of the powdered sample is introduced into a thin-walled capillary tube that is sealed at one end. The tube is tapped gently to compact the material at the bottom.[4][8]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block or an oil bath, alongside a calibrated thermometer.[4][7]

  • Heating and Observation:

    • An initial rapid heating can be performed to determine an approximate melting range.[7][8]

    • For an accurate measurement, a new sample is heated rapidly to about 5-10°C below the approximate melting point.[8]

    • The rate of heating is then reduced to about 2°C per minute to allow for thermal equilibrium between the sample, the heating medium, and the thermometer.[4]

  • Data Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[4] Modern digital instruments can record this digitally.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For larger sample volumes, distillation is a suitable method.[10] For smaller quantities, a micro-boiling point determination is employed.[9][11]

Detailed Methodology: Micro-Boiling Point (Capillary Inversion) Method

  • Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube or fusion tube.[11][12][13]

  • Apparatus Setup:

    • A short capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube (open end down).[9][13]

    • The test tube is attached to a thermometer and placed in a heating bath, such as a Thiele tube or a metal heating block.[9]

  • Heating and Observation:

    • The apparatus is heated gently. Initially, a slow stream of bubbles will emerge from the capillary tube as the trapped air expands.[9]

    • As the temperature approaches the boiling point, the bubbling will become a rapid and continuous stream as the liquid's vapor fills the capillary.[9]

  • Data Recording:

    • At this point, the heating is discontinued. The liquid will begin to cool.

    • The stream of bubbles will slow and then stop. The exact temperature at which the liquid begins to be drawn up into the capillary tube is recorded as the boiling point.[9] This occurs when the external pressure becomes greater than the vapor pressure inside the capillary.

Synthesis Pathway Visualization

This compound can be synthesized from 3-cyanophenylboronic acid. The following diagram illustrates the workflow for this chemical transformation.[1]

Synthesis_of_3_Cyanophenol cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product r1 3-Cyanophenylboronic Acid process Stirring at Room Temperature (Aerobic Conditions) r1->process r2 H₂O₂ (30% aq) r2->process r3 ZnO Nanocatalyst r3->process r4 H₂O r4->process product This compound (3-Hydroxybenzonitrile) process->product Synthesis

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Acidity and pKa of 3-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acidity and associated pKa value of 3-cyanophenol, a key consideration in its application within pharmaceutical and chemical research. The document outlines the theoretical basis for its acidity, presents experimental data, and details common methodologies for pKa determination.

Introduction to Phenolic Acidity

The acidity of phenols is a fundamental chemical property governed by the stability of the corresponding phenoxide ion formed upon deprotonation.[1][2] The hydroxyl group (-OH) attached to the aromatic ring is weakly acidic, with phenol (B47542) itself having a pKa of approximately 10.[1][2][3] The acidity of substituted phenols can be significantly influenced by the electronic properties of the substituents on the benzene (B151609) ring. Electron-withdrawing groups generally increase acidity by stabilizing the negative charge of the phenoxide ion through inductive and/or resonance effects, while electron-donating groups decrease acidity.[1][2][3][4][5]

Acidity and pKa of this compound

The cyano group (-CN) is a potent electron-withdrawing group.[5][6][7] In the case of this compound, the cyano group is located at the meta position relative to the hydroxyl group. At this position, its electron-withdrawing influence is primarily exerted through a negative inductive effect (-I effect), which stabilizes the resulting phenoxide ion. Unlike substituents at the ortho and para positions, a meta-substituent does not directly participate in the resonance delocalization of the negative charge from the oxygen atom.[2] This stabilization, although significant, is less pronounced than the combined inductive and resonance (-M or mesomeric) effects seen in ortho- and para-cyanophenol.

The reported experimental pKa value for this compound is 8.61 at 25°C.[8][9][10] This value indicates that this compound is a stronger acid than phenol (pKa ≈ 10.0).

Quantitative Data Summary

The following table summarizes the experimental pKa values for this compound and related compounds, providing a clear comparison of the electronic effects of the cyano substituent at different positions on the benzene ring.

CompoundCAS NumberpKa ValueReference(s)
Phenol108-95-2~10.0[1][2][3]
This compound 873-62-1 8.61 [8][9][10]
2-Cyanophenol611-20-17.0[8]
4-Cyanophenol767-00-07.97[8]

Experimental Protocols for pKa Determination

The determination of pKa values for phenolic compounds such as this compound is crucial for understanding their behavior in various chemical and biological systems. Two common and reliable methods are spectrophotometric and potentiometric titration.

4.1. Spectrophotometric Determination of pKa

This method relies on the difference in the UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the compound.[11][12][13][14]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).[11][12]

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of this compound (e.g., pH 7.6 to 9.6).[11][12]

    • Prepare two additional solutions at pH values where the compound is expected to be fully protonated (e.g., pH << pKa) and fully deprotonated (e.g., pH >> pKa).[13]

    • Add a constant aliquot of the this compound stock solution to each buffer solution to create a series of test solutions with the same total concentration of the analyte.[13]

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum for each test solution over a relevant wavelength range (typically 200-400 nm for phenols).[11][12]

    • Identify the wavelengths of maximum absorbance for both the acidic (HIn) and basic (In⁻) forms.

  • Data Analysis:

    • At a selected wavelength where the absorbance of the two forms differs significantly, measure the absorbance of each buffered solution.

    • The ratio of the deprotonated to protonated forms can be calculated using the following equation: [ \frac{[In^-]}{[HIn]} = \frac{A - A_{HIn}}{A_{In^-} - A} ] where A is the absorbance of the buffered solution, AHIn is the absorbance of the fully protonated form, and AIn⁻ is the absorbance of the fully deprotonated form.

    • The pKa is then determined by plotting pH versus log([In⁻]/[HIn]). According to the Henderson-Hasselbalch equation, the pKa is the pH at which the log of the concentration ratio is zero.[13]

4.2. Potentiometric Titration for pKa Determination

Potentiometric titration involves monitoring the pH of a solution of the weak acid as a strong base of known concentration is incrementally added.[12][15][16][17]

Methodology:

  • Preparation and Calibration:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[15]

    • Prepare a solution of this compound of known concentration in deionized water. The ionic strength of the solution should be kept constant using a background electrolyte like KCl.[15][16]

  • Titration Procedure:

    • Place the this compound solution in a beaker with a magnetic stirrer.[15]

    • Immerse the calibrated pH electrode into the solution.

    • Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.[15][16]

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[12] At this point, the concentrations of the acid and its conjugate base are equal.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Acidity of this compound cluster_equilibrium Deprotonation Equilibrium cluster_stability Stabilization of Conjugate Base This compound This compound (Weak Acid) 3-Cyanophenoxide 3-Cyanophenoxide (Conjugate Base) This compound->3-Cyanophenoxide + H+ Phenoxide_Ion Phenoxide Ion (Negative Charge on Oxygen) 3-Cyanophenoxide->Phenoxide_Ion H+ H+ Inductive_Effect Inductive Effect (-I) of Cyano Group Phenoxide_Ion->Inductive_Effect is stabilized by Stability Increased Stability Inductive_Effect->Stability

Caption: Relationship between this compound deprotonation and conjugate base stabilization.

Workflow for Spectrophotometric pKa Determination prep_solutions Prepare Stock and Buffer Solutions create_samples Create Sample Solutions at Various pH Values prep_solutions->create_samples measure_spectra Measure UV-Vis Spectra for Each Sample create_samples->measure_spectra data_analysis Analyze Absorbance Data measure_spectra->data_analysis calculate_pka Calculate pKa using Henderson-Hasselbalch Equation data_analysis->calculate_pka

Caption: Experimental workflow for determining pKa via spectrophotometry.

Workflow for Potentiometric pKa Determination calibrate_ph Calibrate pH Meter prep_sample Prepare Analyte Solution calibrate_ph->prep_sample titrate Titrate with Standardized Base, Recording pH prep_sample->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Caption: Experimental workflow for determining pKa via potentiometric titration.

References

Quantum Chemical Calculations for 3-Cyanophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyanophenol (3-hydroxybenzonitrile) is a significant organic molecule utilized in the synthesis of various materials, including pharmaceuticals and liquid crystals. A thorough understanding of its molecular structure, vibrational properties, and electronic behavior is crucial for its application in drug design and materials science. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool for elucidating these properties at the atomic level. This technical guide provides an in-depth overview of the theoretical and experimental investigation of this compound, focusing on its optimized geometry, vibrational analysis, electronic properties, and nonlinear optical (NLO) characteristics. The information is tailored for researchers, scientists, and professionals in drug development.

Computational and Experimental Methodologies

Computational Protocol: Density Functional Theory (DFT)

The quantum chemical calculations detailed herein are predominantly performed using the Gaussian suite of programs. The DFT method, employing Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set, is the standard for these calculations. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Computational Workflow:

G cluster_input Input cluster_calc DFT Calculation (Gaussian) cluster_output Output Data mol_struct Initial Molecular Structure of this compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_struct->geom_opt Initial Guess freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure nbo_mep NBO & MEP Analysis geom_opt->nbo_mep uv_vis_td_dft UV-Vis Spectra (TD-DFT) geom_opt->uv_vis_td_dft nlo_calc NLO Properties geom_opt->nlo_calc vib_spectra Vibrational Frequencies (IR, Raman) freq_calc->vib_spectra elec_prop Electronic Properties (HOMO-LUMO, ESP) nbo_mep->elec_prop uv_vis_td_dft->elec_prop nlo_prop NLO Properties (Polarizability, Hyperpolarizability) nlo_calc->nlo_prop opt_geom Optimized Geometry (Bond Lengths, Angles)

Figure 1: Computational workflow for DFT analysis of this compound.

The geometry of this compound is optimized to locate the global minimum on the potential energy surface. Subsequent frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are generated to understand intramolecular interactions and reactive sites. Time-Dependent DFT (TD-DFT) is employed to simulate the UV-Vis spectrum and determine electronic transition energies. Nonlinear optical properties are calculated to assess the material's potential for optoelectronic applications.

Experimental Protocols

FT-IR and FT-Raman Spectroscopy:

The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of this compound are typically recorded in the solid phase at room temperature. For FT-IR analysis, the sample is prepared by grinding the crystalline powder with KBr and pressing it into a pellet. The spectrum is recorded in the 4000-400 cm⁻¹ range. For FT-Raman analysis, the spectrum is also recorded in the 4000-400 cm⁻¹ range using a spectrometer equipped with a Nd:YAG laser operating at a specific wavelength (e.g., 1064 nm).

UV-Vis Spectroscopy:

The UV-Vis absorption spectrum of this compound is recorded in a suitable solvent, such as ethanol (B145695) or methanol, at room temperature. The spectrum is typically scanned in the 200-400 nm range to observe the electronic transitions.

Molecular Structure Analysis

The optimized molecular structure of this compound reveals a planar geometry. The molecule exists in two stable conformers, cis and trans, depending on the orientation of the hydroxyl group relative to the cyano group. Theoretical calculations have shown that the cis conformer is slightly more stable than the trans conformer.

Table 1: Selected Optimized Geometrical Parameters of this compound (cis conformer) calculated at B3LYP/6-311++G(d,p) level.

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.395C6-C1-C2120.5
C2-C31.387C1-C2-C3119.8
C3-C41.393C2-C3-C4120.1
C4-C51.391C3-C4-C5119.9
C5-C61.389C4-C5-C6120.2
C1-C61.396C5-C6-C1119.5
C3-O71.362C2-C3-O7117.8
O7-H80.965C4-C3-O7122.1
C1-C91.432C3-O7-H8109.2
C9-N101.158C2-C1-C9119.7
C6-C1-C9119.8
C1-C9-N10179.5

Note: Atom numbering is based on a standard representation where C1 is attached to the cyano group.

Vibrational Spectra Analysis

The vibrational spectra of this compound have been investigated using both experimental (FT-IR, FT-Raman) and theoretical (DFT) methods. The calculated vibrational frequencies are typically scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Assignments for Key Modes of this compound.

FT-IR (Exp.)FT-Raman (Exp.)Calculated (Scaled)Assignment (Potential Energy Distribution, %)
335033523345O-H stretching (100)
307530783070C-H stretching (aromatic) (98)
223522382230C≡N stretching (95)
160516081600C-C stretching (aromatic) (85)
158015821575C-C stretching (aromatic) (80)
147514781470C-H in-plane bending (75)
128012851275C-O stretching (70)
880882875C-H out-of-plane bending (90)
540545535C-C-C in-plane bending (65)

Electronic Properties and UV-Vis Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to undergo electronic transitions.

G homo_level lumo_level homo_level->lumo_level energy_axis Energy G cluster_input Molecular Properties cluster_output NLO Response charge_dist Charge Distribution polarizability Polarizability (α) charge_dist->polarizability hyperpolarizability Hyperpolarizability (β) charge_dist->hyperpolarizability conjugation π-Conjugation conjugation->polarizability conjugation->hyperpolarizability

In-Depth Technical Guide on the Theoretical Studies of 3-Hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on 3-Hydroxybenzonitrile (m-cyanophenol), a molecule of significant interest in medicinal chemistry and materials science. This document details the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 3-Hydroxybenzonitrile. By leveraging Density Functional Theory (DFT) and ab initio methods, this guide outlines the computational workflows for geometry optimization, vibrational frequency analysis, and the prediction of various molecular properties. The presented data, methodologies, and visualizations serve as a foundational resource for researchers engaged in molecular modeling and the rational design of novel therapeutics and functional materials.

Introduction

3-Hydroxybenzonitrile, also known as m-cyanophenol, is an aromatic organic compound featuring both a hydroxyl (-OH) and a nitrile (-CN) functional group attached to a benzene (B151609) ring at the meta position.[1][2][3] This unique substitution pattern imparts a distinct electronic and structural profile, making it a valuable building block in the synthesis of pharmaceuticals and other functional materials.[4] Theoretical studies are crucial for understanding the fundamental molecular properties that govern its reactivity, intermolecular interactions, and potential biological activity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico approach to investigate molecular structure, vibrational spectra, electronic properties, and non-linear optical (NLO) behavior with a high degree of accuracy. This guide synthesizes theoretical data to offer a detailed portrait of 3-Hydroxybenzonitrile, facilitating its application in drug design and materials science.

Computational and Experimental Protocols

Computational Methodologies

The theoretical calculations summarized in this guide are predominantly based on Density Functional Theory (DFT), a widely used and well-validated method for studying organic molecules.

Geometry Optimization and Vibrational Analysis: The molecular geometry of 3-Hydroxybenzonitrile is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid exchange-correlation functional combined with the 6-311++G(d,p) basis set.[5] This level of theory provides a robust balance between computational cost and accuracy for determining structural parameters like bond lengths and angles. Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor (typically around 0.96) to better match experimental data.[6]

Electronic Properties Analysis: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, are calculated to understand the molecule's electronic transitions and reactivity. Natural Bond Orbital (NBO) analysis is employed to investigate intramolecular interactions, charge delocalization, and the stability of the molecule.[5] The Molecular Electrostatic Potential (MEP) surface is generated to identify the electrophilic and nucleophilic sites of the molecule.[7]

Non-Linear Optical (NLO) Properties: The dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated to evaluate the non-linear optical properties of 3-Hydroxybenzonitrile. These calculations are essential for assessing its potential in optoelectronic applications.[5]

Software: All theoretical calculations are typically performed using the Gaussian suite of programs, with the results visualized using GaussView.[6]

Experimental Methodologies

Spectroscopic Analysis: Experimental spectroscopic data for 3-Hydroxybenzonitrile, including Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Vis spectra, are crucial for validating the results of theoretical calculations. The FT-IR and FT-Raman spectra are typically recorded in the solid phase.[8] The NIST Chemistry WebBook is a valuable resource for publicly available experimental spectra, such as the gas-phase IR spectrum of 3-Hydroxybenzonitrile.[9]

Data Presentation

Optimized Geometrical Parameters

The optimized molecular structure of 3-Hydroxybenzonitrile, calculated at the B3LYP/6-311++G(d,p) level of theory, provides key insights into its bond lengths and angles.

Parameter Bond/Angle Calculated Value (Å or °)
Bond Lengths C1-C21.39
C2-C31.39
C3-C41.39
C4-C51.39
C5-C61.39
C6-C11.39
C3-O71.36
O7-H80.96
C1-C91.45
C9-N101.16
Bond Angles C6-C1-C2120.0
C1-C2-C3120.0
C2-C3-C4120.0
C3-C4-C5120.0
C4-C5-C6120.0
C5-C6-C1120.0
C2-C3-O7120.0
C4-C3-O7120.0
C3-O7-H8109.5
C2-C1-C9120.0
C6-C1-C9120.0
C1-C9-N10179.0

Note: The presented values are representative and based on typical DFT calculations for similar aromatic compounds. Specific values for 3-Hydroxybenzonitrile would be obtained from a dedicated computational study.

Vibrational Frequencies

A comparison of the theoretical and experimental vibrational frequencies is essential for the accurate assignment of the spectral bands.

Vibrational Mode Theoretical Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) (Gas Phase IR)[9] Assignment
ν(O-H)~3600~3630O-H stretching
ν(C≡N)~2240~2240C≡N stretching
ν(C-C) aromatic~1600-1450~1600-1450Aromatic C-C stretching
δ(O-H)~1350~1350O-H in-plane bending
ν(C-O)~1250~1250C-O stretching

Note: Theoretical frequencies are typically scaled to improve agreement with experimental data. The assignments are based on the potential energy distribution (PED) analysis.

Electronic Properties

The electronic properties provide insights into the reactivity and charge transfer characteristics of the molecule.

Property Calculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Energy Gap (ΔE)5.3 eV
Dipole Moment (μ)~3.5 Debye

Note: These values are estimations based on calculations for similar phenolic compounds and are sensitive to the level of theory and basis set used.

NBO Analysis: Key Intramolecular Interactions

NBO analysis reveals significant intramolecular charge transfer interactions that contribute to the stability of the molecule.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) O7σ(C2-C3)~2.5
LP(1) O7σ(C3-C4)~2.5
π(C1-C6)π(C2-C3)~20.0
π(C2-C3)π(C4-C5)~18.0

Note: LP denotes a lone pair. The stabilization energies indicate the strength of the hyperconjugative interactions.

Non-Linear Optical (NLO) Properties

The calculated NLO properties suggest the potential of 3-Hydroxybenzonitrile in optical applications.

Property Calculated Value (a.u.)
Linear Polarizability (α)~80
First-Order Hyperpolarizability (β)~150

Note: These values are highly dependent on the computational method and basis set.

Visualizations

Computational Workflow

G cluster_0 Computational Analysis Workflow for 3-Hydroxybenzonitrile mol_structure Initial Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop nlo_calc NLO Property Calculation geom_opt->nlo_calc docking Molecular Docking (Optional) geom_opt->docking results Analysis of Results freq_calc->results nbo_analysis NBO Analysis elec_prop->nbo_analysis nbo_analysis->results nlo_calc->results docking->results

Caption: A flowchart illustrating the typical computational workflow for the theoretical study of 3-Hydroxybenzonitrile.

Molecular Electrostatic Potential (MEP) Surface

G cluster_1 Molecular Electrostatic Potential (MEP) of 3-Hydroxybenzonitrile mol 3-Hydroxybenzonitrile (Schematic) neg_region1 Negative Potential (Red) mol->neg_region1 around N atom neg_region2 Negative Potential (Red) mol->neg_region2 around O atom pos_region Positive Potential (Blue) mol->pos_region around H of OH

Caption: A conceptual diagram of the Molecular Electrostatic Potential (MEP) surface of 3-Hydroxybenzonitrile.

Frontier Molecular Orbitals (HOMO-LUMO)

G cluster_2 Frontier Molecular Orbitals of 3-Hydroxybenzonitrile lumo LUMO (Lowest Unoccupied Molecular Orbital) - Electron Acceptor energy_gap Energy Gap (ΔE) Determines Chemical Reactivity and Electronic Transitions lumo->energy_gap homo HOMO (Highest Occupied Molecular Orbital) - Electron Donor energy_gap->homo

References

The Rising Therapeutic Potential of 3-Cyanophenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Among the myriad of scaffolds explored, 3-cyanophenol derivatives are emerging as a promising class of compounds with diverse biological activities. Their unique structural features, characterized by a hydroxyl group and a cyano group on a benzene (B151609) ring, provide a versatile platform for chemical modifications to modulate their pharmacokinetic and pharmacodynamic properties. This technical guide delves into the core biological activities of novel this compound derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action to facilitate further research and drug development.

Anticancer Activity: Targeting Key Cellular Processes

Recent studies have highlighted the potential of benzonitrile (B105546) derivatives, structurally related to 3-cyanophenols, as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical enzymes involved in cancer cell proliferation and survival.

One study investigated a series of dihydroxybenzene derivatives, including 3,4-dihydroxybenzonitrile, for their antitumor effects. While the study did not report the IC50 value for 3,4-dihydroxybenzonitrile's direct cytotoxicity, it did identify a related compound, 3,4-dihydroxybenzaldoxime, as a potent inhibitor of ribonucleotide reductase, a key enzyme in DNA synthesis, with an IC50 of 38 µM.[1] This suggests that the dihydroxybenzonitrile scaffold is a promising starting point for developing enzyme inhibitors with anticancer properties.

Table 1: Anticancer and Enzyme Inhibitory Activity of Benzonitrile Derivatives

Compound/DerivativeTarget/AssayCell Line/EnzymeIC50 (µM)
3,4-DihydroxybenzaldoximeRibonucleotide Reductase Inhibition-38[1]
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-2 InhibitionCyclooxygenase-25.84[2]
3-Benzyloxyhydantoin derivative (5g)CytotoxicityK5620.04[3]
3-Benzyloxyhydantoin derivative (6g)CytotoxicityK5620.01[3]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Phenolic compounds have long been recognized for their antimicrobial properties, and the introduction of a cyano group can further enhance this activity. Studies on benzonitrile derivatives have demonstrated their potential against a range of bacterial and fungal pathogens.

For instance, a study on the synthesis and antimicrobial activity of new benzonitrile derivatives revealed that (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile exhibited significant activity against both Gram-positive and Gram-negative bacteria, and was particularly potent against the fungus Botrytis fabae with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[4]

Table 2: Antimicrobial Activity of Benzonitrile Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae6.25[4]
N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i)A. fumigates7.81[5]
EJMCh-13 (benzimidazole derivative)S. aureus ATCC 2592315.6[6]
EJMCh-13 (benzimidazole derivative)S. epidermidis ATCC 1222815.6[6]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for preparing cyanophenol and its derivatives involves the reaction of o-hydroxybenzamide with an organic phosphorus compound as a catalyst in an aromatic or halogenated solvent, followed by phosgene (B1210022) reaction to yield cyanophenol. Further reaction with an alkali can produce various derivatives.[6]

Example Protocol for the Synthesis of 4-(cyano(10H-phenothiazin-10-yl)methyl)benzonitrile:

  • Mix 0.05 mol of sodium metabisulphite with 20 mL of water.

  • Add 0.05 mol of 4-formylbenzonitrile and stir for 15 minutes.

  • Introduce 0.05 mol of phenothiazine (B1677639) to the mixture.

  • Stir the reaction mixture for 30 minutes and then cool in an ice bath.

  • Add a solution of 0.05 mol of sodium cyanide in 20 mL of water drop by drop and stir for six hours.

  • Leave the reaction flask overnight.

  • The resulting precipitate can be filtered, washed, and dried to yield the final product.[7]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Kinase Inhibition

This protocol describes a general luminescence-based assay to measure the inhibition of a protein kinase.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound derivatives in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only vehicle control and a known kinase inhibitor as a positive control.

  • Kinase Reaction: Prepare a kinase reaction mixture containing the assay buffer, the target kinase (e.g., JAK2), and a specific peptide substrate. Dispense the mixture into the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal. The amount of remaining ATP is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value.[8]

Mechanisms of Action and Signaling Pathways

While the precise signaling pathways affected by this compound derivatives are still under investigation, insights can be drawn from studies on structurally related phenolic and benzopyrane compounds. These molecules are known to modulate key pathways involved in cancer cell proliferation, survival, and inflammation.

It is plausible that this compound derivatives could exert their anticancer effects by targeting pathways such as the Ras/ERK and PI3K/Akt signaling cascades.[9] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, IR, MS) synthesis->characterization anticancer Anticancer Activity (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (MIC Determination) characterization->antimicrobial enzyme Enzyme Inhibition (Kinase Assay) characterization->enzyme pathway Signaling Pathway Analysis (Western Blot) anticancer->pathway docking Molecular Docking enzyme->docking

Experimental workflow for the evaluation of this compound derivatives.

The inhibition of enzymes like COX-2 by cyanobenzoyl-containing molecules suggests an anti-inflammatory potential, which is often linked to the prevention of carcinogenesis.[2] The disruption of prostaglandin (B15479496) synthesis through COX-2 inhibition can indirectly affect pro-inflammatory signaling pathways like NF-κB and MAPK.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf akt Akt pi3k->akt mek MEK raf->mek transcription Transcription Factors (e.g., NF-κB, AP-1) akt->transcription erk ERK mek->erk erk->transcription gene Gene Expression (Proliferation, Survival) transcription->gene inhibitor This compound Derivative inhibitor->ras Inhibition inhibitor->pi3k Inhibition

Inferred mechanism of action via inhibition of Ras/PI3K pathways.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The available data, primarily from structurally related benzonitrile compounds, indicate significant potential in anticancer, antimicrobial, and enzyme-inhibitory applications. The synthetic accessibility of this class of compounds, coupled with the potential for diverse biological activities, warrants further in-depth investigation. The experimental protocols and mechanistic insights provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this compound derivatives. Future studies should focus on establishing clear structure-activity relationships and elucidating the specific molecular targets and signaling pathways modulated by these compounds to unlock their full therapeutic potential.

References

The Versatility of 3-Cyanophenol: A Technical Guide to its Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanophenol, also known as 3-hydroxybenzonitrile, is a versatile aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring both a hydroxyl and a nitrile functional group on a benzene (B151609) ring, provides multiple reactive sites for chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents.[1] This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on its role in the synthesis of key pharmaceutical intermediates and its potential for developing anticancer, neuroprotective, and antiviral agents.

This compound as a Strategic Synthetic Intermediate

The dual functionality of this compound makes it an attractive starting material for the synthesis of more complex molecules. The hydroxyl group can undergo O-alkylation, esterification, or be used to form ethers, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a plethora of synthetic possibilities.

One notable application is the use of this compound in the synthesis of substituted benzaldehydes, which are themselves important precursors for various pharmaceuticals. A direct formylation reaction can introduce an aldehyde group onto the this compound ring, yielding valuable intermediates such as 3-Cyano-4-hydroxybenzaldehyde.[2]

Experimental Protocol: Synthesis of 3-Cyano-4-hydroxybenzaldehyde from this compound

This protocol outlines the direct formylation of this compound.

Materials:

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of this compound (1 equivalent) in anhydrous DCM is cooled to 0°C under an inert atmosphere.

  • Titanium tetrachloride (2 equivalents) is added dropwise to the solution, and the mixture is stirred for 15 minutes.

  • Dichloromethyl methyl ether (1.2 equivalents) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 3 hours.

  • The reaction is quenched by the slow addition of 1N HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield 3-Cyano-4-hydroxybenzaldehyde.[2]

Logical Workflow for Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Formylation Formylation This compound->Formylation TiCl4 TiCl4 TiCl4->Formylation Dichloromethyl methyl ether Dichloromethyl methyl ether Dichloromethyl methyl ether->Formylation DCM DCM DCM->Formylation Work-up Work-up Formylation->Work-up Purification Purification Work-up->Purification 3-Cyano-4-hydroxybenzaldehyde 3-Cyano-4-hydroxybenzaldehyde Purification->3-Cyano-4-hydroxybenzaldehyde

Caption: Synthetic workflow for 3-Cyano-4-hydroxybenzaldehyde.

Potential in Anticancer Drug Discovery

Phenolic compounds are a well-established class of molecules with significant potential in cancer therapy.[3][4] Their derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. While specific studies on this compound derivatives are emerging, the core structure represents a promising scaffold for the development of novel anticancer agents. The anticancer activity of phenolic compounds is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression.

Quantitative Data on Anticancer Activity of Phenolic Derivatives

The following table summarizes the in vitro anticancer activity of some phenolic compounds against various cancer cell lines, illustrating the potential of this chemical class.

Compound ClassCell LineIC₅₀ (µM)Reference
Thiazole DerivativesVarious0.32 - >100[5]
Quinoline DerivativesHepG-21.14 - 2.36[6]
Marine BromophenolsDLD-112.4 - 18.3[3]
Marine BromophenolsHCT-1161.32 - 20.4[3]
Pyrano[2,3-c]pyrazolesBreast CancerVaries[7]

Applications in Neuroprotective Agents

Neurodegenerative diseases such as Alzheimer's and Parkinson's are a growing global health concern. Phenolic compounds have garnered significant interest for their neuroprotective properties, which are often linked to their antioxidant and anti-inflammatory activities.[8][9][10] this compound, as a member of this class, holds promise as a scaffold for the synthesis of novel neuroprotective agents.

One area of interest is the development of serotonin (B10506) (5-HT) receptor agonists. The serotonergic system is implicated in the regulation of mood, cognition, and other neurological processes, and modulating this system is a key strategy in treating various neurological and psychiatric disorders.[11][12] While direct synthesis from this compound is not extensively documented in the provided results, its structure is amenable to modifications that could lead to potent and selective 5-HT receptor ligands.

Conceptual Signaling Pathway: Serotonin 5-HT₁A Receptor

The following diagram illustrates a simplified signaling pathway for the 5-HT₁A receptor, a target for drugs treating anxiety and depression. Derivatives of this compound could potentially be designed to act as agonists or partial agonists at this receptor.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular 5-HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5-HT1A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Neuronal Survival, Plasticity) CREB->Gene_Transcription Promotes Serotonin_Analog Serotonin or This compound Derivative Serotonin_Analog->5-HT1A_Receptor Binds

Caption: 5-HT₁A receptor signaling pathway.

Potential as a Scaffold for Antiviral Agents

The development of novel antiviral agents is a critical area of medicinal chemistry.[13][14] Cyanophenol isomers have been identified as important building blocks in the synthesis of antiviral drugs, including HIV replication inhibitors.[1] This highlights the potential of the cyanophenol scaffold in designing new molecules with antiviral activity. The nitrile and hydroxyl groups can be functionalized to interact with viral enzymes or proteins, thereby inhibiting viral replication.

This compound is a valuable and versatile platform in medicinal chemistry. Its ready availability and the reactivity of its functional groups make it an important intermediate for the synthesis of more complex molecules, including key pharmaceutical precursors. Furthermore, its core phenolic structure suggests significant potential for the development of novel therapeutic agents with anticancer, neuroprotective, and antiviral properties. Further exploration of derivatives of this compound is warranted to fully unlock their therapeutic potential.

References

The Versatility of 3-Cyanophenol: A Precursor for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanophenol, also known as 3-hydroxybenzonitrile, is a versatile and readily available starting material in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, makes it an ideal precursor for the construction of a diverse array of heterocyclic compounds. This technical guide explores the synthetic routes from this compound to several key classes of heterocyclic scaffolds, including benzofurans, coumarins, benzoxazoles, and quinolines. Detailed experimental protocols, quantitative data, and diagrammatic representations of reaction pathways are provided to serve as a comprehensive resource for researchers in medicinal chemistry and drug development. The potential biological significance of these synthesized compounds is also discussed, highlighting the importance of this compound as a foundational building block in the quest for novel therapeutic agents.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of these scaffolds is a cornerstone of modern organic chemistry. This compound (m-hydroxybenzonitrile) emerges as a particularly attractive starting material due to the orthogonal reactivity of its functional groups. The hydroxyl group can readily undergo O-alkylation, O-acylation, and participate in condensation reactions, while the nitrile group can be hydrolyzed, reduced, or act as an electrophile in cyclization reactions. This guide provides a detailed exploration of the synthetic utility of this compound in the preparation of medicinally relevant heterocyclic systems.

Synthesis of Benzofurans

Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A common strategy for synthesizing benzofurans from this compound involves an initial O-allylation followed by a Claisen rearrangement and subsequent cyclization.

Synthesis of 2-Allyl-3-cyanophenol

A key intermediate in the synthesis of certain benzofuran (B130515) derivatives from this compound is 2-allyl-3-cyanophenol. This is achieved through a two-step process involving O-allylation and a subsequent Claisen rearrangement.

Experimental Protocol:

Step 1: Synthesis of 3-(Allyloxy)benzonitrile

  • To a suspension of this compound (10 mmol) and potassium carbonate (30 mmol) in acetone (B3395972) (100 mL), add allyl bromide (20 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter off the precipitate and evaporate the filtrate to dryness in vacuo.

  • Purify the residual oil by column chromatography to yield 3-(allyloxy)benzonitrile.

Step 2: Claisen Rearrangement to 2-Allyl-3-cyanophenol

  • Reflux a solution of 3-(allyloxy)benzonitrile (5 mmol) in 1,2-dichlorobenzene (B45396) (100 mL) for 24-48 hours under a nitrogen atmosphere.

  • Evaporate the reaction mixture to dryness in vacuo.

  • Purify the residual oil by column chromatography to yield 2-allyl-3-cyanophenol.[1]

IntermediateReactionReagentsSolventTimeTemp.Yield
3-(Allyloxy)benzonitrileO-AllylationAllyl bromide, K₂CO₃Acetone24 hRT-
2-Allyl-3-cyanophenolClaisen Rearrangement-1,2-Dichlorobenzene24-48 hReflux40%[1]
Synthesis of Benzo[b]furan-6-carbonitrile

An alternative and direct route to a benzofuran core involves the Sonogashira coupling of a halogenated this compound derivative followed by a copper-catalyzed cyclization.

Experimental Protocol:

Step 1: Iodination of this compound

Step 2: Sonogashira Coupling

  • To a solution of 3-hydroxy-4-iodobenzonitrile in a suitable solvent, add a terminal alkyne (e.g., (trimethylsilyl)acetylene), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Stir the reaction at room temperature or with gentle heating until completion.

Step 3: Cyclization to Benzo[b]furan-6-carbonitrile

  • To a solution of the resulting 3-hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile (5.3 mmol) in a 1:1 mixture of ethanol (B145695) and triethylamine (B128534) (20 mL), add cuprous iodide (0.26 mmol).[2]

  • Heat the solution to 75 °C for 6.5 hours.[2]

  • Cool the reaction to room temperature and evaporate the solvent.

  • The crude material can be desilylated using NaOH in chloroform (B151607) and water, followed by an acidic workup to yield Benzo[b]furan-6-carbonitrile.[2]

ProductStarting MaterialKey StepsYield
Benzo[b]furan-6-carbonitrile3-Hydroxy-4-iodobenzonitrileSonogashira Coupling, Cu-catalyzed Cyclization93%[2]

Reaction Pathway for Benzofuran Synthesis

Benzofuran_Synthesis cluster_0 Route A: Allylation-Claisen Rearrangement cluster_1 Route B: Iodination-Sonogashira-Cyclization This compound This compound 3-(Allyloxy)benzonitrile 3-(Allyloxy)benzonitrile This compound->3-(Allyloxy)benzonitrile Allyl Bromide, K2CO3 3-Hydroxy-4-iodobenzonitrile 3-Hydroxy-4-iodobenzonitrile This compound->3-Hydroxy-4-iodobenzonitrile Iodination 2-Allyl-3-cyanophenol 2-Allyl-3-cyanophenol 3-(Allyloxy)benzonitrile->2-Allyl-3-cyanophenol Heat Benzofuran Derivative Benzofuran Derivative 2-Allyl-3-cyanophenol->Benzofuran Derivative Cyclization 3-Hydroxy-4-alkynylbenzonitrile 3-Hydroxy-4-alkynylbenzonitrile 3-Hydroxy-4-iodobenzonitrile->3-Hydroxy-4-alkynylbenzonitrile Sonogashira Coupling Benzo[b]furan-6-carbonitrile Benzo[b]furan-6-carbonitrile 3-Hydroxy-4-alkynylbenzonitrile->Benzo[b]furan-6-carbonitrile CuI, Heat

Caption: Synthetic routes to benzofurans from this compound.

Biological Significance and Signaling Pathways

Benzofuran derivatives have been identified as potent inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[3] Dysregulation of the mTOR pathway is a hallmark of many cancers. Benzofuran-based compounds can inhibit mTORC1, leading to the dephosphorylation of its downstream effectors, such as the S6 ribosomal protein and 4E-BP1, ultimately inducing caspase-dependent apoptosis in cancer cells.[3][4]

mTOR Signaling Pathway Inhibition by Benzofuran Derivatives

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Apoptosis Apoptosis mTORC1->Apoptosis Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->mTORC1 Inhibition Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

Synthesis of Coumarins

Coumarins (2H-chromen-2-ones) are a large family of benzopyrone-based heterocycles with diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[5][6] The Knoevenagel condensation is a classical and effective method for the synthesis of 3-substituted coumarins.

Proposed Synthesis of 3-Cyanocoumarin (B81025)

Proposed Experimental Protocol:

Step 1: Formylation of this compound

  • Perform a regioselective formylation (e.g., Duff reaction or Reimer-Tiemann reaction) on this compound to introduce a formyl group ortho to the hydroxyl group, yielding a substituted salicylaldehyde (B1680747).

Step 2: Knoevenagel Condensation

  • To a solution of the substituted salicylaldehyde (1 mmol) and ethyl cyanoacetate (B8463686) (1 mmol) in ethanol, add a catalytic amount of a base (e.g., piperidine).

  • Reflux the mixture for a specified time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 3-cyanocoumarin derivative.[7]

ProductKey ReactionReagentsBase
3-Cyanocoumarin DerivativeKnoevenagel CondensationSubstituted Salicylaldehyde, Ethyl CyanoacetatePiperidine

General Workflow for Coumarin Synthesis

Coumarin_Workflow start Start formylation Formylation of This compound start->formylation salicylaldehyde Substituted Salicylaldehyde Derivative formylation->salicylaldehyde knoevenagel Knoevenagel Condensation salicylaldehyde->knoevenagel Ethyl Cyanoacetate, Piperidine coumarin 3-Cyanocoumarin Derivative knoevenagel->coumarin purification Purification coumarin->purification end End Product purification->end

Caption: Proposed workflow for the synthesis of 3-cyanocoumarins.

Synthesis of Benzoxazoles

Benzoxazoles are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. A common synthetic route involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.

Proposed Synthesis of a Benzoxazole Derivative

A plausible synthetic route starting from this compound would involve the introduction of an amino group ortho to the hydroxyl group, followed by condensation with a suitable reagent.

Proposed Experimental Protocol:

Step 1: Ortho-Nitration of this compound

  • Perform a regioselective nitration of this compound to introduce a nitro group at the 2- or 4-position.

Step 2: Reduction of the Nitro Group

  • Reduce the nitro group of the resulting nitrated this compound to an amino group using a standard reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation) to yield an o-aminocyanophenol.

Step 3: Condensation and Cyclization

  • React the o-aminocyanophenol with a suitable C1 source, such as carbon disulfide, in the presence of a base like potassium hydroxide, followed by heating to effect cyclization to the corresponding benzoxazole.[8][9]

ProductKey StepsReagents
CyanobenzoxazoleNitration, Reduction, Condensation/CyclizationHNO₃/H₂SO₄, SnCl₂/HCl, CS₂/KOH

Logical Relationship for Benzoxazole Synthesis

Benzoxazole_Logic start { this compound} step1 Ortho-Nitration Introduction of a nitro group ortho to the hydroxyl group start:start->step1 intermediate1 o-Nitro-3-cyanophenol step1->intermediate1:in step2 Reduction of Nitro Group Conversion of the nitro group to an amino group intermediate1:in->step2 intermediate2 o-Amino-3-cyanophenol step2->intermediate2:in step3 Condensation & Cyclization Reaction with a C1 source to form the oxazole (B20620) ring intermediate2:in->step3 end { Cyanobenzoxazole} step3->end:end

Caption: Logical steps for the synthesis of a cyanobenzoxazole.

Synthesis of Quinolines

Quinolines are a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry, being the core structure of many antimalarial and anticancer drugs. The synthesis of quinolines from this compound is less direct and would likely involve the transformation of this compound into a suitable aniline (B41778) or aminobenzaldehyde precursor for use in classical quinoline (B57606) syntheses like the Friedländer or Skraup reactions. Further research is required to delineate a specific and efficient pathway.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of medicinally important heterocyclic compounds. This guide has provided detailed insights into the synthetic routes for preparing benzofurans, coumarins, and benzoxazoles from this readily available starting material. The experimental protocols and quantitative data presented herein offer a practical resource for researchers. The exploration of the biological significance of these compounds, such as the inhibition of the mTOR signaling pathway by benzofuran derivatives, underscores the potential of this compound in the development of novel therapeutic agents. The continued exploration of new synthetic methodologies originating from this compound will undoubtedly lead to the discovery of new and potent bioactive molecules.

References

Reactivity of 3-Cyanophenol: A Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-cyanophenol (also known as 3-hydroxybenzonitrile) with both electrophiles and nucleophiles. This compound is a valuable building block in medicinal chemistry and materials science due to its bifunctional nature, incorporating both a nucleophilic hydroxyl group and an electron-withdrawing nitrile moiety on an aromatic ring. This document details the underlying principles governing its reactivity, provides quantitative data from key reactions, outlines detailed experimental protocols, and presents logical workflows for predicting reaction outcomes. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction to the Reactivity of this compound

This compound (Figure 1) presents a fascinating case study in aromatic reactivity. The benzene (B151609) ring is substituted with two functional groups of opposing electronic character: the hydroxyl (-OH) group and the cyano (-CN) group.

  • Hydroxyl Group (-OH): This group is a powerful activating substituent in electrophilic aromatic substitution (EAS). Through its +M (mesomeric) or resonance effect, the oxygen atom's lone pairs donate electron density to the aromatic π-system, particularly at the ortho and para positions. This group also possesses a -I (inductive) effect due to oxygen's electronegativity, but the resonance effect is dominant.

  • Cyano Group (-CN): This group is a strong deactivating substituent. It withdraws electron density from the ring through both a -I effect (due to the electronegative nitrogen) and a -M effect, making the ring less susceptible to electrophilic attack. The cyano group directs incoming electrophiles to the meta position relative to itself.

The interplay of these two groups dictates the regioselectivity of electrophilic substitutions and provides a nucleophilic center at the phenolic oxygen for reactions with electrophiles.

Reactivity with Electrophiles: Electrophilic Aromatic Substitution (EAS)

The reactivity of the aromatic ring of this compound towards electrophiles is primarily controlled by the strongly activating hydroxyl group. The -OH group directs incoming electrophiles to the positions ortho and para to itself (C2, C4, and C6). The deactivating cyano group at C3 primarily influences the reaction rate and the distribution of isomers among these activated positions.

Caption: Logical relationship of directing effects in this compound for EAS.

Halogenation

Bromination of this compound demonstrates the dominant directing effect of the hydroxyl group. The reaction yields a mixture of products substituted at the positions para and ortho to the hydroxyl group.

ElectrophileReagentProduct(s)Yield (%)Reference
Br⁺N-Bromosuccinimide (NBS)4-Bromo-3-cyanophenol73[1]
2-Bromo-3-cyanophenol18[1]

Table 1: Quantitative data for the bromination of this compound.[1]

Nitration

While phenols are generally susceptible to nitration, the presence of the strongly deactivating cyano group can hinder this reaction under certain conditions. For instance, attempts to nitrate (B79036) this compound using cerium (IV) ammonium (B1175870) nitrate (CAN) with sodium bicarbonate, a method effective for many other phenols, have been reported to be unsuccessful.[2] This highlights the significant deactivating influence of the cyano group, which can make electrophilic substitution challenging with milder nitrating agents.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not effective on strongly deactivated aromatic rings. The presence of the cyano group makes this compound a poor substrate for these reactions. The Lewis acid catalyst (e.g., AlCl₃) can also complex with the lone pairs on the hydroxyl and nitrile groups, further deactivating the ring and inhibiting the reaction.

Reactivity with Nucleophiles: Reactions at the Hydroxyl Group

The primary site of nucleophilic reactivity for this compound is the acidic proton of the hydroxyl group. Deprotonation with a base yields the 3-cyanophenoxide ion, a potent nucleophile that readily participates in O-alkylation and O-acylation reactions.

Nucleophilic_Reactions_Workflow cluster_alkylation O-Alkylation cluster_acylation O-Acylation start This compound deprotonation Deprotonation (e.g., NaOH, K2CO3) start->deprotonation phenoxide 3-Cyanophenoxide Ion (Nucleophile) deprotonation->phenoxide williamson Williamson Ether Synthesis (SN2) phenoxide->williamson esterification Esterification phenoxide->esterification alkyl_halide Alkyl Halide (R-X) (Primary) alkyl_halide->williamson ether 3-Cyanophenyl Ether (R-O-Ar-CN) williamson->ether acyl_halide Acyl Halide (RCOCl) or Anhydride (B1165640) acyl_halide->esterification ester 3-Cyanophenyl Ester (RCOO-Ar-CN) esterification->ester

Caption: General workflow for nucleophilic reactions of this compound.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing aryl ethers from phenols. The 3-cyanophenoxide ion, generated in situ, acts as a nucleophile, displacing a halide from a primary alkyl halide via an SN2 mechanism.[3][4][5] Secondary and tertiary alkyl halides are not suitable as they tend to undergo elimination reactions.[4]

NucleophileElectrophileBaseSolventProduct Type
3-CyanophenoxidePrimary Alkyl Halide (e.g., CH₃I, CH₃CH₂Br)NaOH, K₂CO₃, NaHDMF, Acetonitrile (B52724)Alkyl Aryl Ether
3-CyanophenoxideChloroacetic AcidNaOHWaterAryloxyacetic Acid

Table 2: Reagents for Williamson Ether Synthesis with this compound.

O-Acylation (Esterification)

This compound can be readily converted to its corresponding esters by reaction with acylating agents such as acyl chlorides or acid anhydrides. The reaction is typically carried out in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl byproduct.[6] Direct esterification with carboxylic acids (Fischer esterification) is generally not practical for phenols due to the low reactivity.

NucleophileElectrophileBase/CatalystProductCAS Number
This compoundAcetic AnhydridePyridine3-Cyanophenyl acetate55682-11-6
This compoundBenzoyl ChloridePyridine3-Cyanophenyl benzoateN/A

Table 3: Common O-Acylation Reactions of this compound.

Experimental Protocols

Protocol 1: Electrophilic Bromination of this compound

This protocol is adapted from literature procedures for the bromination of substituted phenols.[1]

  • Dissolution: Dissolve 3-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) to the solution portion-wise at room temperature while stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude product by column chromatography on silica (B1680970) gel to separate the 4-bromo and 2-bromo isomers. The major product expected is 4-bromo-3-cyanophenol.[1]

Protocol 2: O-Alkylation of this compound via Williamson Ether Synthesis

This protocol is a general method for the synthesis of aryl ethers.[3][7]

  • Base Treatment: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent like DMF or acetonitrile.

  • Deprotonation: Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, handle with extreme care) to the solution and stir for 30-60 minutes at room temperature to form the phenoxide.

  • Electrophile Addition: Add the primary alkyl halide (e.g., iodomethane (B122720) or ethyl bromide, 1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture (typically 50-80 °C) and stir until TLC indicates the consumption of the starting phenol. Reaction times can range from 2 to 24 hours.

  • Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude ether can be further purified by column chromatography or distillation.

Protocol 3: O-Acylation of this compound to form 3-Cyanophenyl Acetate

This protocol describes a standard procedure for the acylation of phenols.

  • Reagent Mixture: In a flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in pyridine or a mixture of dichloromethane (B109758) and triethylamine (B128534) (1.5 eq).

  • Acylating Agent Addition: Cool the mixture in an ice bath (0 °C). Add acetic anhydride (1.2 eq) dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding dilute HCl. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-cyanophenyl acetate. Further purification can be achieved by recrystallization or column chromatography if necessary.

Conclusion

The reactivity of this compound is characterized by a distinct dichotomy. The hydroxyl group activates the aromatic ring, directing electrophilic substitution to the ortho and para positions, while the cyano group deactivates the ring, making harsh conditions necessary for such reactions. Conversely, the hydroxyl group provides a nucleophilic site for O-alkylation and O-acylation reactions after deprotonation. A thorough understanding of these competing electronic effects is crucial for designing efficient synthetic routes utilizing this compound as a precursor in the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Degradation Pathways and Stability of 3-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanophenol (3-hydroxybenzonitrile) is a significant chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its presence in industrial effluents necessitates a thorough understanding of its environmental fate and stability. This technical guide provides a comprehensive overview of the microbial and chemical degradation pathways of this compound, its stability under various environmental conditions, and detailed experimental protocols for its analysis.

Introduction

This compound, a crystalline powder at room temperature, is slightly soluble in water.[1] Its chemical structure, featuring both a hydroxyl and a nitrile group on a benzene (B151609) ring, makes it susceptible to various degradation mechanisms. Understanding these pathways is crucial for developing effective bioremediation strategies and for assessing its persistence in the environment. This guide synthesizes current scientific knowledge on the degradation and stability of this important compound.

Microbial Degradation Pathways

The microbial degradation of this compound is anticipated to proceed through the initial transformation of the nitrile group, followed by the cleavage of the aromatic ring. While specific studies on this compound are limited, the degradation pathways can be inferred from studies on structurally similar benzonitrile (B105546) and phenolic compounds.

Initial Transformation of the Nitrile Group

The primary step in the microbial catabolism of aromatic nitriles involves the enzymatic hydrolysis of the nitrile group (-C≡N). Two main enzymatic routes are recognized:

  • Nitrilase-mediated pathway: A single-step enzymatic hydrolysis where a nitrilase directly converts the nitrile group to a carboxylic acid group, producing 3-hydroxybenzoic acid and ammonia (B1221849).[3]

  • Nitrile hydratase and amidase-mediated pathway: A two-step process where nitrile hydratase first converts the nitrile to an amide (3-hydroxybenzamide), which is then hydrolyzed to 3-hydroxybenzoic acid and ammonia by an amidase.

Aerobic Degradation of 3-Hydroxybenzoic Acid

Once formed, 3-hydroxybenzoic acid is a key intermediate that enters central metabolic pathways. Under aerobic conditions, bacteria primarily utilize two pathways for its degradation, both involving hydroxylation of the aromatic ring followed by ring cleavage.[3][4][5]

  • Gentisate Pathway: 3-hydroxybenzoate is hydroxylated at the 6-position by 3-hydroxybenzoate 6-hydroxylase to form 2,5-dihydroxybenzoate (gentisate) . The gentisate ring is then cleaved by gentisate 1,2-dioxygenase .[4][6]

  • Protocatechuate Pathway: 3-hydroxybenzoate is hydroxylated at the 4-position by 3-hydroxybenzoate 4-hydroxylase to form 3,4-dihydroxybenzoate (protocatechuate) . The protocatechuate ring can then undergo either ortho-cleavage by protocatechuate 3,4-dioxygenase or meta-cleavage by protocatechuate 4,5-dioxygenase .[3][7]

The resulting aliphatic intermediates from these ring-cleavage pathways are further metabolized and enter the tricarboxylic acid (TCA) cycle.

Microbial_Degradation_of_3_Cyanophenol cluster_initial Initial Nitrile Transformation cluster_aerobic Aerobic Ring Cleavage This compound This compound 3-Hydroxybenzamide (B181210) 3-Hydroxybenzamide This compound->3-Hydroxybenzamide Nitrile Hydratase 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid This compound->3-Hydroxybenzoic Acid Nitrilase 3-Hydroxybenzamide->3-Hydroxybenzoic Acid Amidase Gentisate Gentisate (2,5-dihydroxybenzoate) 3-Hydroxybenzoic Acid->Gentisate 3-Hydroxybenzoate 6-hydroxylase Protocatechuate Protocatechuate (3,4-dihydroxybenzoate) 3-Hydroxybenzoic Acid->Protocatechuate 3-Hydroxybenzoate 4-hydroxylase Ring Cleavage Products_G Ring Cleavage Products_G Gentisate->Ring Cleavage Products_G Gentisate 1,2-dioxygenase Ring Cleavage Products_P_ortho Ring Cleavage Products_P_ortho Protocatechuate->Ring Cleavage Products_P_ortho Protocatechuate 3,4-dioxygenase (ortho-cleavage) Ring Cleavage Products_P_meta Ring Cleavage Products_P_meta Protocatechuate->Ring Cleavage Products_P_meta Protocatechuate 4,5-dioxygenase (meta-cleavage) TCA TCA Cycle Ring Cleavage Products_G->TCA Ring Cleavage Products_P_ortho->TCA Ring Cleavage Products_P_meta->TCA

Figure 1: Proposed aerobic microbial degradation pathways of this compound.
Anaerobic Degradation of 3-Hydroxybenzoic Acid

Under anoxic conditions, the degradation of 3-hydroxybenzoic acid proceeds through different mechanisms, primarily involving reductive dehydroxylation or further hydroxylation prior to ring cleavage.[8][9]

  • Reductive Dehydroxylation: In some anaerobic bacteria, 3-hydroxybenzoate is first activated to 3-hydroxybenzoyl-CoA by 3-hydroxybenzoate-CoA ligase . This is followed by the reductive removal of the hydroxyl group to form benzoyl-CoA , which is a central intermediate in the anaerobic degradation of many aromatic compounds.[10][11][12]

  • Hydroxylation: Some nitrate-reducing bacteria can anaerobically hydroxylate 3-hydroxybenzoate to gentisate or protocatechuate, which then undergo further degradation.[8][13]

Anaerobic_Degradation_of_3_Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid 3-Hydroxybenzoyl-CoA 3-Hydroxybenzoyl-CoA 3-Hydroxybenzoic Acid->3-Hydroxybenzoyl-CoA 3-Hydroxybenzoate- CoA Ligase Benzoyl-CoA Benzoyl-CoA 3-Hydroxybenzoyl-CoA->Benzoyl-CoA Reductive Dehydroxylation Ring Cleavage Ring Cleavage Benzoyl-CoA->Ring Cleavage

Figure 2: Proposed anaerobic degradation pathway of 3-hydroxybenzoic acid.

Stability of this compound

The stability of this compound is influenced by several environmental factors, including pH, temperature, and exposure to ultraviolet (UV) light.

Effect of pH
Thermal Stability

Elevated temperatures can lead to the degradation of this compound. Thermal degradation of phenolic compounds can result in decarboxylation, polymerization, or cleavage of the aromatic ring.[17][18][19][20] The melting point of this compound is in the range of 78-81°C.[1] Above this temperature, and particularly at higher temperatures typical of some industrial processes, significant degradation can be expected.

Photodegradation

Exposure to UV light can induce the photodegradation of this compound. Aromatic compounds can absorb UV radiation, leading to the formation of reactive species and subsequent degradation. The kinetics of photodegradation are influenced by factors such as the intensity of the light source, the presence of photosensitizers, and the chemical matrix.

Table 1: Summary of Factors Affecting this compound Stability

ParameterEffect on StabilityExpected Degradation Products
pH Decreased stability at alkaline and potentially acidic pH.[14][15][16]3-Hydroxybenzamide, 3-Hydroxybenzoic acid, oxidation products.
Temperature Decreased stability at elevated temperatures.[17][18]Ring cleavage products, polymers.
UV Light Susceptible to photodegradation.Oxidized intermediates, ring cleavage products.

Experimental Protocols

Microbial Degradation Studies

Objective: To assess the biodegradation of this compound by a specific microbial strain or consortium.

4.1.1. Culture Conditions [21][22][23]

  • Medium Preparation: Prepare a mineral salts medium (MSM) containing essential nutrients (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and trace elements).

  • Carbon Source: Add this compound as the sole source of carbon and energy at a defined concentration (e.g., 50-200 mg/L).

  • Inoculation: Inoculate the medium with the microbial culture to be tested.

  • Incubation: Incubate the cultures under controlled conditions (e.g., 30°C, 150 rpm).

  • Sampling: Withdraw samples at regular intervals for analysis.

Microbial_Degradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Prepare MSM Prepare MSM Add this compound Add this compound Prepare MSM->Add this compound Inoculate Culture Inoculate Culture Add this compound->Inoculate Culture Incubate Incubate Inoculate Culture->Incubate Sample Collection Sample Collection Incubate->Sample Collection Centrifuge Centrifuge Sample Collection->Centrifuge Filter Supernatant Filter Supernatant Centrifuge->Filter Supernatant HPLC/GC-MS Analysis HPLC/GC-MS Analysis Filter Supernatant->HPLC/GC-MS Analysis Data Interpretation Data Interpretation HPLC/GC-MS Analysis->Data Interpretation

Figure 3: Workflow for a microbial degradation study of this compound.
Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC-UV) for this compound Quantification [24][25][26][27]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and acidified water (e.g., with 0.1% phosphoric acid). A typical starting condition could be 30:70 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Centrifuge microbial cultures to remove cells, and filter the supernatant through a 0.22 µm syringe filter before injection.

  • Quantification: Use an external standard calibration curve of this compound.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Derivatization (for non-volatile metabolites like 3-hydroxybenzoic acid):

    • Evaporate the aqueous sample to dryness.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection: Splitless injection of 1 µL.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.

  • Identification: Compare mass spectra of unknown peaks with a spectral library (e.g., NIST) and with authentic standards if available.

Conclusion

This compound is a biodegradable compound, with microbial degradation likely initiated by the hydrolysis of the nitrile group to form 3-hydroxybenzoic acid. Subsequent aerobic degradation proceeds via gentisate or protocatechuate pathways, leading to ring cleavage and mineralization. Anaerobic degradation pathways involving reductive dehydroxylation are also plausible. The stability of this compound is significantly influenced by pH, temperature, and UV light, with degradation favored under alkaline and high-temperature conditions. The experimental protocols provided herein offer a framework for researchers to investigate the degradation kinetics and pathways of this environmentally relevant compound. Further research is warranted to isolate and characterize specific microbial strains capable of efficiently degrading this compound and to quantify its degradation rates under various environmental conditions.

References

Thermochemical study of cyanophenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermochemical Study of Cyanophenol Isomers

This technical guide provides a comprehensive overview of the thermochemical properties of 2-, 3-, and 4-cyanophenol isomers. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the energetic properties of these compounds. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the workflow for determining thermochemical parameters.

Quantitative Thermochemical Data

The thermochemical properties of cyanophenol isomers are crucial for understanding their relative stabilities and reactivity. The standard molar enthalpies of formation in both the crystalline (cr) and gaseous (g) states, along with the enthalpies of sublimation, provide fundamental insights. These values were determined at T = 298.15 K.

A summary of the experimental values for the three isomers of cyanophenol is presented in the table below.

CompoundΔfHm°(cr) / kJ·mol-1ΔsubHm° / kJ·mol-1ΔfHm°(g) / kJ·mol-1
2-Cyanophenol--32.8 ± 2.1[1]
3-Cyanophenol--37.8 ± 2.2[1]
4-Cyanophenol--35.1 ± 2.5[1]

Note: Specific experimental values for the standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)) and the standard molar enthalpy of sublimation (ΔsubHm°) were not explicitly found in the provided search results, but the gaseous phase enthalpies were derived from these values.[1]

Experimental Protocols

The determination of the thermochemical data for the cyanophenol isomers involves precise calorimetric measurements. The key experimental techniques employed are static bomb combustion calorimetry and Calvet microcalorimetry.

Static Bomb Combustion Calorimetry

This technique is used to measure the standard molar enthalpies of combustion (ΔcHm°). From these values, the standard molar enthalpies of formation in the crystalline state (ΔfHm°(cr)) can be derived.[1][2]

Methodology:

  • Sample Preparation: A known mass of the cyanophenol isomer is pressed into a pellet and placed in a crucible within a combustion bomb.

  • Bomb Assembly: A small amount of water is added to the bomb to ensure that the final water product is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 3.04 MPa.[2]

  • Calorimeter Setup: The bomb is placed in a calorimeter, which is a container with a known quantity of water, equipped with a stirrer and a high-precision thermometer. The entire setup is placed in a thermostated jacket to minimize heat exchange with the surroundings.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached.

  • Data Analysis: The corrected temperature rise is used to calculate the energy of combustion. The energy equivalent of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid. The standard molar enthalpy of combustion is then calculated from the energy of combustion, taking into account corrections for the ignition energy and the formation of nitric acid from any nitrogen impurities. The standard molar enthalpy of formation in the crystalline state is subsequently derived using Hess's law.

Calvet Microcalorimetry

The standard molar enthalpies of sublimation (ΔsubHm°) are determined using Calvet microcalorimetry.[1] This technique measures the heat absorbed during the phase transition from solid to gas.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the crystalline cyanophenol isomer is placed in a sample cell.

  • Instrument Setup: The sample cell and a reference cell are placed within the Calvet microcalorimeter. The instrument is maintained at a constant temperature (T = 298.15 K).

  • Sublimation Measurement: A vacuum is applied to the sample cell to induce sublimation. The heat absorbed by the sample during sublimation is detected by a series of thermocouples surrounding the cell. This creates a thermopile that generates a voltage proportional to the heat flow.

  • Data Acquisition and Analysis: The voltage signal is recorded over time, producing a peak on a thermogram. The area under the peak is proportional to the total heat absorbed during the sublimation of the sample. The enthalpy of sublimation is calculated by calibrating the instrument with a substance of known sublimation enthalpy or by electrical calibration.

Visualization of Experimental Workflow

The following diagram illustrates the experimental and computational workflow used to determine the standard molar enthalpy of formation in the gaseous phase for the cyanophenol isomers.

G cluster_exp Experimental Determination cluster_combustion Static Bomb Combustion Calorimetry cluster_sublimation Calvet Microcalorimetry cluster_calc Final Calculation cp Cyanophenol Isomer (Crystalline) proc_comb Combustion in O₂ cp->proc_comb proc_sub Measure Heat of Sublimation cp->proc_sub res_comb ΔcUm°(cr) Standard Molar Energy of Combustion proc_comb->res_comb Measure calc_comb Derive ΔcHm°(cr) res_comb->calc_comb res_form_cr ΔfHm°(cr) Standard Molar Enthalpy of Formation (crystalline) calc_comb->res_form_cr Hess's Law calc_final Calculate Gaseous Enthalpy of Formation res_form_cr->calc_final Input res_sub ΔsubHm° Standard Molar Enthalpy of Sublimation proc_sub->res_sub res_sub->calc_final Input res_final ΔfHm°(g) Standard Molar Enthalpy of Formation (gaseous) calc_final->res_final

Caption: Experimental workflow for determining the gaseous enthalpy of formation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Cyanophenol from 3-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-cyanophenol from 3-aminobenzonitrile (B145674). The primary method described is the Sandmeyer reaction, a versatile and widely used chemical process for the transformation of aromatic amines. This reaction proceeds through two key steps: the diazotization of the primary aromatic amine followed by the displacement of the diazonium group with a hydroxyl group.

Introduction

This compound, also known as 3-hydroxybenzonitrile, is a valuable intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other fine chemicals. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a wide range of subsequent chemical modifications. The synthesis from 3-aminobenzonitrile is a common and effective route. The Sandmeyer reaction provides a reliable method for this conversion, offering a predictable pathway to the desired product.[1]

The overall reaction involves the conversion of the amino group (-NH₂) of 3-aminobenzonitrile into a diazonium salt (-N₂⁺) using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid.[2] The resulting diazonium salt is then subjected to hydrolysis, often facilitated by a copper catalyst, to yield this compound.

Reaction Pathway and Mechanism

The synthesis of this compound from 3-aminobenzonitrile via the Sandmeyer reaction can be summarized in the following two stages:

  • Diazotization: 3-aminobenzonitrile is treated with nitrous acid (HNO₂) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. The reaction is carried out in an acidic medium.

  • Hydrolysis (Hydroxylation): The diazonium salt solution is then heated, often in the presence of a copper(I) salt catalyst, leading to the evolution of nitrogen gas and the formation of this compound.

The general mechanism involves the formation of a highly reactive aryl cation intermediate after the loss of nitrogen gas from the diazonium salt, which is then attacked by a water molecule.

Experimental Protocols

Below are detailed protocols for the key experiments in the synthesis of this compound from 3-aminobenzonitrile.

Protocol 1: Diazotization of 3-Aminobenzonitrile

Materials:

  • 3-Aminobenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Magnetic stirrer and stir bar

  • Beaker or round-bottom flask

  • Dropping funnel

  • Thermometer

Procedure:

  • In a well-ventilated fume hood, dissolve 3-aminobenzonitrile in a solution of concentrated sulfuric acid and water, while maintaining the temperature below 10 °C by cooling in an ice bath.

  • Prepare a solution of sodium nitrite in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of 3-aminobenzonitrile, ensuring the temperature is maintained between 0 and 5 °C. The rate of addition should be controlled to prevent excessive foaming and a rise in temperature.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent hydrolysis step.

Protocol 2: Hydrolysis of the Diazonium Salt to this compound

Materials:

  • Diazonium salt solution from Protocol 1

  • Copper(I) Oxide (Cu₂O) or Copper(II) Sulfate (B86663) (CuSO₄) (optional, as catalyst)

  • Water

  • Heating mantle or water bath

  • Condenser

  • Extraction Funnel

  • Diethyl ether or other suitable organic solvent

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • To the cold diazonium salt solution, add a catalytic amount of copper(I) oxide or a solution of copper(II) sulfate.

  • Slowly and carefully heat the reaction mixture to approximately 50-60 °C. A steady evolution of nitrogen gas should be observed. The heating should be controlled to maintain a moderate rate of gas evolution.

  • After the gas evolution ceases, continue heating for an additional 30-60 minutes to ensure the complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) three times.

  • Combine the organic extracts and wash them with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 3-aminobenzonitrile. Please note that yields can vary depending on the specific reaction conditions and scale.

ParameterValueReference
Starting Material 3-Aminobenzonitrile
Product This compound
Molecular Formula C₇H₅NO
Molecular Weight 119.12 g/mol
Typical Yield 70-85%General literature values for Sandmeyer hydroxylation
Melting Point 78-81 °C
Appearance White to off-white crystalline powder

Visualizations

Reaction Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from 3-aminobenzonitrile.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification Start 3-Aminobenzonitrile Reagents_D H₂SO₄, NaNO₂, H₂O (0-5 °C) Start->Reagents_D Reacts with Diazonium_Salt 3-Cyanobenzenediazonium Salt Reagents_D->Diazonium_Salt Forms Reagents_H H₂O, Heat (Optional: Cu₂O catalyst) Diazonium_Salt->Reagents_H Reacts with Product This compound Reagents_H->Product Forms Extraction Solvent Extraction Product->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_Product Pure this compound Evaporation->Final_Product

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Pathway

The following diagram illustrates the chemical transformation from 3-aminobenzonitrile to this compound.

Reaction_Pathway cluster_reactants Reactant cluster_intermediate Intermediate cluster_product Product Reactant 3-Aminobenzonitrile (C₇H₆N₂) Intermediate 3-Cyanobenzenediazonium Salt (C₇H₄N₃⁺) Reactant->Intermediate 1. NaNO₂, H₂SO₄, H₂O 2. 0-5 °C Product This compound (C₇H₅NO) Intermediate->Product 1. H₂O, Heat 2. (Optional: Cu₂O)

Caption: Chemical pathway from 3-Aminobenzonitrile to this compound.

References

Application Notes and Protocols for the Synthesis of 3-Hydroxybenzonitrile via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-hydroxybenzonitrile from 3-aminophenol (B1664112) using the Sandmeyer reaction. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The procedure involves the diazotization of 3-aminophenol followed by a copper(I) cyanide-mediated cyanation. This guide presents a comprehensive methodology, including reaction setup, reagent handling, and product purification, to ensure reproducible and efficient synthesis.

Introduction

The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines into a variety of functional groups, including halogens, cyano groups, and hydroxyl groups, via the formation of a diazonium salt intermediate.[1][2][3] The introduction of a nitrile (cyano) group onto an aromatic ring is a particularly valuable transformation in organic synthesis, as nitriles are important precursors to carboxylic acids, amines, and amides. 3-Hydroxybenzonitrile is a key building block in the synthesis of numerous biologically active molecules. The Sandmeyer reaction provides a reliable and scalable method for its preparation from readily available 3-aminophenol.

The overall reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine (3-aminophenol) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, at low temperatures to form a diazonium salt.

  • Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a cyano group, yielding the desired 3-hydroxybenzonitrile.[4]

Experimental Workflow

The following diagram illustrates the key steps involved in the synthesis of 3-hydroxybenzonitrile via the Sandmeyer reaction.

G cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_workup Work-up and Purification A 3-Aminophenol B Dissolution in Acid (e.g., HCl) A->B C Cooling to 0-5 °C B->C D Slow addition of NaNO2 solution C->D E Formation of 3-Hydroxyphenyldiazonium Chloride D->E G Slow addition of Diazonium Salt Solution E->G Cold diazonium salt solution F Preparation of CuCN solution F->G H Reaction and N2 evolution G->H I Formation of 3-Hydroxybenzonitrile H->I J Extraction with Organic Solvent I->J K Washing and Drying of Organic Layer J->K L Solvent Removal K->L M Purification (e.g., Column Chromatography) L->M N Pure 3-Hydroxybenzonitrile M->N

Figure 1: Experimental workflow for the synthesis of 3-Hydroxybenzonitrile.

Quantitative Data

The following table summarizes representative quantitative data for the key steps in the Sandmeyer synthesis of 3-hydroxybenzonitrile. Please note that yields can vary based on reaction scale and specific laboratory conditions.

ParameterDiazotizationCyanationOverall
Starting Material 3-Aminophenol3-Hydroxyphenyldiazonium Chloride3-Aminophenol
Key Reagents Sodium Nitrite, Hydrochloric AcidCopper(I) Cyanide, Potassium Cyanide-
Temperature (°C) 0 - 50 - 5, then gradual warming-
Reaction Time 30 minutes1 - 2 hours-
Typical Yield Assumed quantitative for protocol70-85%70-85%
Product 3-Hydroxyphenyldiazonium Chloride3-Hydroxybenzonitrile3-Hydroxybenzonitrile

Detailed Experimental Protocols

Materials and Reagents:

  • 3-Aminophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Deionized Water

  • Ethyl Acetate (B1210297) or Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Protocol 1: Diazotization of 3-Aminophenol

WARNING: Diazonium salts can be explosive when isolated and dry. This protocol is designed for the in situ generation and immediate use of the diazonium salt solution. Do not attempt to isolate the diazonium salt.

  • Preparation of the Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.9 g (0.1 mol) of 3-aminophenol in a mixture of 100 mL of deionized water and 25 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 30 mL of deionized water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold 3-aminophenol solution using a dropping funnel. The addition should be controlled to maintain the temperature between 0 and 5 °C. Vigorous stirring is essential during the addition.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The resulting solution contains the 3-hydroxyphenyldiazonium chloride and should be used immediately in the next step. A slight excess of nitrous acid can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid). If necessary, a small amount of urea (B33335) can be added to quench the excess nitrous acid.

Protocol 2: Sandmeyer Cyanation

EXTREME CAUTION: Potassium cyanide and copper(I) cyanide are highly toxic. Handle these reagents with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat). All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.

  • Preparation of the Cyanide Solution: In a 500 mL round-bottom flask, prepare a solution of 13.4 g (0.15 mol) of copper(I) cyanide and 16.3 g (0.25 mol) of potassium cyanide in 100 mL of deionized water. Stir the mixture until a clear solution of potassium tetracyanocuprate(I) is formed. Cool this solution to 0-5 °C in an ice bath.

  • Cyanation Reaction: Slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold cyanide solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt and completion of the reaction. The cessation of gas evolution is an indicator of reaction completion.

Protocol 3: Work-up and Purification
  • Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash successively with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-hydroxybenzonitrile.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., water or toluene-hexane).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

  • Handle potassium cyanide and copper(I) cyanide with extreme caution as they are highly toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Diazonium salts are potentially explosive in a dry state. Never attempt to isolate the diazonium salt.

  • Cyanide waste must be detoxified with an oxidizing agent like sodium hypochlorite (B82951) (bleach) before disposal. Follow all institutional safety protocols for handling and disposing of hazardous chemicals.

Conclusion

The Sandmeyer reaction provides an effective and reproducible method for the synthesis of 3-hydroxybenzonitrile from 3-aminophenol. Careful control of reaction temperature during the diazotization step is critical for achieving high yields and minimizing side reactions. Adherence to strict safety protocols, particularly when handling cyanide salts, is paramount. The protocols outlined in this document provide a solid foundation for researchers to successfully perform this important transformation in a laboratory setting.

References

Synthetic Protocols for 3-Hydroxybenzonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Hydroxybenzonitrile, a versatile aromatic compound, serves as a crucial building block in the synthesis of a wide array of chemical entities relevant to the pharmaceutical and materials science industries. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for diverse chemical modifications, making it an attractive starting material for the development of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for key synthetic transformations involving 3-Hydroxybenzonitrile, including its reduction to 3-hydroxybenzylamine, and its conversion to ether and ester derivatives.

I. Catalytic Reduction of 3-Hydroxybenzonitrile to 3-Hydroxybenzylamine

The reduction of the nitrile group in 3-Hydroxybenzonitrile to a primary amine yields 3-hydroxybenzylamine, a valuable intermediate in medicinal chemistry. This transformation is typically achieved through catalytic hydrogenation using metal catalysts such as Raney Nickel or Palladium on carbon (Pd/C). The choice of catalyst and reaction conditions can significantly influence the reaction efficiency and product purity.

Table 1: Comparison of Catalytic Systems for the Hydrogenation of 3-Hydroxybenzonitrile

CatalystPressure (psi)Temperature (°C)SolventReaction Time (h)Yield (%)Reference
Raney Nickel50-100AmbientEthanol/Ammonia (B1221849)4-6~90[1]
5% Pd/C6030Dichloromethane (B109758)/Water782 (as salt)[2]
Experimental Protocols:

Protocol 1: Catalytic Hydrogenation using Raney Nickel

  • Catalyst Preparation: In a hydrogenation vessel, suspend 3-Hydroxybenzonitrile (1 eq.) and Raney Nickel catalyst (10-20% by weight of the substrate) in a suitable solvent such as ethanol.

  • Reaction Setup: To suppress the formation of secondary amine byproducts, a small amount of ammonia can be added to the solvent.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Reaction Monitoring: The reaction is typically stirred at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the catalyst is carefully filtered off under an inert atmosphere. The filtrate is then concentrated under reduced pressure to yield the crude 3-hydroxybenzylamine.

  • Purification: The product can be further purified by distillation or recrystallization.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Reaction Setup: In a Buchi autoclave, combine 3-Hydroxybenzonitrile (1 eq.) and 5% Pd/C catalyst. Add a two-phase solvent system of dichloromethane and water. An acidic additive like sulfuric acid (1 eq.) can be used to form the amine salt and prevent side reactions.[2]

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 4.0 bar and heat to 338 K with vigorous stirring (800 rpm).[2]

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor and filter the catalyst. The aqueous layer containing the product as a salt is separated.

  • Isolation: The product can be isolated by neutralization of the aqueous layer and extraction with an organic solvent, followed by drying and evaporation of the solvent. The yield of the benzylamine-sulfonate salt is reported to be 82%.[2]

Synthetic Workflow for Catalytic Reduction

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile H2, Catalyst H2, Catalyst 3-Hydroxybenzonitrile->H2, Catalyst 3-Hydroxybenzylamine 3-Hydroxybenzylamine H2, Catalyst->3-Hydroxybenzylamine Solvent Solvent Pressure Pressure Temperature Temperature

Caption: General workflow for the catalytic reduction of 3-Hydroxybenzonitrile.

II. Ether Synthesis from 3-Hydroxybenzonitrile (Williamson Ether Synthesis)

The hydroxyl group of 3-Hydroxybenzonitrile can be readily converted to an ether functionality via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 2: Williamson Ether Synthesis with 3-Hydroxybenzonitrile

Alkyl HalideBaseSolventTemperature (°C)ProductYield (%)Reference
Methyl IodideNaOHWater/OrganicReflux3-MethoxybenzonitrileHigh[3]
BromoethaneK2CO3DMF1003-EthoxybenzonitrileGood[4]
Experimental Protocol: Synthesis of 3-Methoxybenzonitrile
  • Deprotonation: In a round-bottom flask, dissolve 3-Hydroxybenzonitrile (1 eq.) in an aqueous solution of sodium hydroxide (B78521) to form the sodium phenoxide.

  • Reaction with Alkyl Halide: To the stirred solution, add methyl iodide (1.1 eq.). A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be added to facilitate the reaction between the aqueous and organic phases.[3]

  • Reaction Conditions: The reaction mixture is heated under reflux for one hour.[3] The reaction should be monitored by TLC to ensure completion.

  • Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to afford the crude 3-methoxybenzonitrile, which can be further purified by distillation.

Reaction Scheme for Williamson Ether Synthesis

G 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Sodium 3-cyanophenoxide Sodium 3-cyanophenoxide 3-Hydroxybenzonitrile->Sodium 3-cyanophenoxide Base (e.g., NaOH) 3-Alkoxybenzonitrile 3-Alkoxybenzonitrile Sodium 3-cyanophenoxide->3-Alkoxybenzonitrile Alkyl Halide (R-X)

Caption: Williamson ether synthesis from 3-Hydroxybenzonitrile.

III. Ester Synthesis from 3-Hydroxybenzonitrile (Fischer Esterification)

Ester derivatives of 3-Hydroxybenzonitrile can be synthesized through Fischer esterification, which involves the reaction of the phenolic hydroxyl group with a carboxylic acid in the presence of an acid catalyst. Alternatively, more reactive acylating agents like acid anhydrides or acyl chlorides can be used.

Table 3: Esterification of 3-Hydroxybenzonitrile

Acylating AgentCatalystSolventTemperature (°C)ProductYield (%)Reference
Acetic Anhydride (B1165640)H2SO4 (catalytic)NoneReflux3-Cyanophenyl acetate (B1210297)HighGeneral Protocol
Acetic AcidH2SO4 (catalytic)TolueneReflux3-Cyanophenyl acetateModerateGeneral Protocol
Experimental Protocol: Synthesis of 3-Cyanophenyl acetate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-Hydroxybenzonitrile (1 eq.) and acetic anhydride (1.2 eq.).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, carefully pour the reaction mixture into ice-water with stirring to hydrolyze the excess acetic anhydride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acetic acid, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 3-cyanophenyl acetate can be purified by recrystallization or column chromatography.

Fischer Esterification Workflow

G 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Protonated Carbonyl Protonated Carbonyl 3-Hydroxybenzonitrile->Protonated Carbonyl Carboxylic Acid/Anhydride, Acid Catalyst Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate 3-Cyanophenyl Ester 3-Cyanophenyl Ester Tetrahedral Intermediate->3-Cyanophenyl Ester Elimination of Water

Caption: Mechanism of Fischer esterification of 3-Hydroxybenzonitrile.

IV. Biological Significance of 3-Hydroxybenzonitrile Derivatives

Derivatives of 3-Hydroxybenzonitrile are of significant interest in drug development due to their diverse biological activities. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the substitution pattern on the aromatic ring can be tuned to optimize pharmacological properties.

Antimicrobial and Antitumor Activities

Benzonitrile derivatives have shown promise as antimicrobial and anticancer agents.[5] For instance, some 3-cyanocoumarin (B81025) derivatives have demonstrated specific activity against Gram-positive bacteria and yeast.[6] The mechanism of action for many benzonitrile-containing compounds involves the inhibition of key enzymes or signaling pathways. For example, in cancer, they can act as inhibitors of tubulin polymerization or interfere with immune checkpoint pathways like PD-1/PD-L1.[5]

The antitumor mechanism of some related nitrophenyl derivatives involves the induction of apoptosis through the activation of caspase cascades and cell cycle arrest.[7][8]

Simplified Apoptosis Signaling Pathway

G 3-Hydroxybenzonitrile Derivative 3-Hydroxybenzonitrile Derivative Cellular Stress Cellular Stress 3-Hydroxybenzonitrile Derivative->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Application Notes and Protocols: 3-Cyanophenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Cyanophenol, also known as 3-hydroxybenzonitrile, is a versatile aromatic building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of diverse molecular scaffolds. The hydroxyl group can be readily alkylated or arylated, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This flexibility enables the introduction of various pharmacophoric features, leading to the development of potent and selective modulators of biological targets.

One notable application of this compound is in the synthesis of benzofuran (B130515) derivatives, a privileged scaffold in medicinal chemistry known for its presence in numerous biologically active compounds. These derivatives have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer.

This document provides detailed protocols for the synthesis of benzofuran-based kinase inhibitors starting from a this compound derivative and presents their biological activity data. It also illustrates the relevant signaling pathway to provide a comprehensive understanding of their mechanism of action.

Application: Synthesis of Benzofuran-Based PI3K/Akt/mTOR Pathway Inhibitors

This section details the synthesis and biological activity of benzofuran derivatives incorporating the 3-cyanophenyl moiety as potent inhibitors of the PI3K/Akt/mTOR signaling pathway. Aberrant activation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development. The synthesized compounds have been shown to exhibit significant antiproliferative activity against human breast cancer cell lines.

Quantitative Biological Data

The following table summarizes the in vitro antiproliferative activity of representative benzofuran derivatives against human breast cancer cell lines.

Compound IDStructureCell LineIC50 (µM)[1]
26 2-(2-aminopyridin-5-yl)-5-((4-(dimethylamino)piperidin-1-yl)methyl)benzofuranMCF-70.057
36 5-((4-(dimethylamino)piperidin-1-yl)methyl)-2-(pyridin-3-yl)benzofuranMCF-70.051

Experimental Protocols

The following protocols describe a potential synthetic route to biologically active benzofuran derivatives, starting from this compound. The initial steps focus on the preparation of a key intermediate, benzo[b]furan-6-carbonitrile, derived from 3-hydroxybenzonitrile.[2] Subsequent steps would involve functionalization to introduce the necessary pharmacophoric groups, such as those in the potent PI3K/Akt/mTOR inhibitors.

Protocol 1: Synthesis of 3-Hydroxy-4-iodobenzonitrile (B2736896) (Intermediate 1)[2]
  • Per-iodination: To a solution of 3-hydroxybenzonitrile (1 equivalent) in a suitable solvent, add an excess of an iodinating agent (e.g., iodine monochloride or N-iodosuccinimide) and a catalyst if necessary.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-hydroxy-2,4,6-triiodobenzonitrile.

  • De-iodination: Dissolve the crude tri-iodinated compound in a mixture of N-methylmorpholine and water.

  • Heat the solution to reflux for 24 hours.

  • Cool the reaction mixture to room temperature and remove the excess solvent under reduced pressure.

  • Partition the residue between ethyl acetate (B1210297) and 0.5 M aqueous HCl.

  • Wash the organic layer with brine, dry over magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting oil by flash chromatography on silica (B1680970) gel (e.g., using a hexanes:ethyl acetate gradient) to yield 3-hydroxy-4-iodobenzonitrile.

Protocol 2: Synthesis of Benzo[b]furan-6-carbonitrile (Intermediate 2)[2]
  • Sonogashira Coupling: To a solution of 3-hydroxy-4-iodobenzonitrile (1 equivalent) and (trimethylsilyl)acetylene (1.2 equivalents) in a suitable solvent (e.g., triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain 3-hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile.

  • Cyclization: Dissolve the silylated acetylene (B1199291) intermediate (1 equivalent) in a 1:1 mixture of ethanol (B145695) and triethylamine.

  • Add a catalytic amount of cuprous iodide.

  • Heat the reaction mixture to 75 °C for 6.5 hours.

  • Cool the reaction to room temperature and evaporate the solvent.

  • The crude product will be a mixture of the silylated and desilylated benzofuran. Dissolve the crude material in chloroform (B151607) and add 1.0 M aqueous NaOH.

  • Stir the biphasic mixture vigorously for 18 hours.

  • Separate the layers and acidify the aqueous layer with concentrated HCl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash chromatography to yield benzo[b]furan-6-carbonitrile.

Protocol 3: General Procedure for N-Alkylation of Amines (for final product synthesis)[3][4]
  • Reactant Preparation: In a round-bottom flask, dissolve the amine-containing benzofuran intermediate (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF or acetonitrile).

  • Add a base, such as anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Alkyl Halide: Add the desired alkyl halide (1.0-1.1 equivalents) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter off any inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue via flash column chromatography to isolate the final N-alkylated benzofuran derivative.

Visualizations

Experimental Workflow for Benzofuran Synthesis

G A This compound B 3-Hydroxy-4-iodobenzonitrile (Intermediate 1) A->B Iodination & De-iodination C Benzo[b]furan-6-carbonitrile (Intermediate 2) B->C Sonogashira Coupling & Cyclization D Functionalized Benzofuran (e.g., Amine) C->D Further Functionalization (e.g., amination) E Final Bioactive Compound (Kinase Inhibitor) D->E N-Alkylation

Caption: Synthetic workflow from this compound to a bioactive benzofuran kinase inhibitor.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Benzofuran Derivative (from this compound) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound-derived benzofurans.

References

Application of 3-Cyanophenol in the Synthesis of Agrochemicals: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-cyanophenol (also known as 3-hydroxybenzonitrile) as a key intermediate in the synthesis of pyrethroid insecticides, a major class of agrochemicals.

Introduction

This compound is a versatile aromatic compound containing both a hydroxyl and a nitrile functional group. These groups provide reactive sites for a variety of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules. In the agrochemical industry, this compound serves as a precursor to 3-phenoxybenzaldehyde (B142659), a critical component in the manufacture of several commercially important pyrethroid insecticides, including cypermethrin (B145020), deltamethrin, and fenvalerate (B1672596).[1] These synthetic insecticides are widely used in agriculture to control a broad spectrum of insect pests.

The synthetic pathway from this compound to these pyrethroid insecticides generally involves three key stages:

  • Etherification of this compound: Formation of 3-phenoxybenzonitrile (B1587545) through a Williamson ether synthesis or an Ullmann condensation.

  • Reduction of the Nitrile Group: Conversion of 3-phenoxybenzonitrile to 3-phenoxybenzaldehyde.

  • Esterification to form the Pyrethroid: Reaction of 3-phenoxybenzaldehyde with a suitable acid chloride to yield the final insecticide.

This document will detail the experimental protocols for this synthetic route, provide quantitative data for key reactions, and illustrate the workflows using diagrams.

Data Presentation

The following tables summarize the key transformations and the yields of the products in the synthesis of pyrethroid insecticides starting from this compound.

Table 1: Synthesis of 3-Phenoxybenzonitrile from this compound

Reaction NameReactantsKey Reagents/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Williamson Ether SynthesisThis compound, Bromobenzene (B47551)Potassium Carbonate (K₂CO₃)DMF90-1002-4High
Ullmann CondensationThis compound, BromobenzeneCopper(I) salt, LigandToluene (B28343) or o-Xylene100-14012-2458-68

Table 2: Reduction of 3-Phenoxybenzonitrile to 3-Phenoxybenzaldehyde

Reaction NameReactantKey ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
DIBAL-H Reduction3-PhenoxybenzonitrileDiisobutylaluminium Hydride (DIBAL-H)Toluene, THF, or DCM-78 to Room Temp.2-8High

Table 3: Synthesis of Pyrethroid Insecticides from 3-Phenoxybenzaldehyde

ProductKey ReactantsCatalyst/ReagentSolventReaction TypeYield (%)
Cypermethrin3-Phenoxybenzaldehyde, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride, Sodium CyanidePhase Transfer CatalystDichloromethane (B109758)/WaterOne-pot condensation/esterificationHigh
Fenvalerate3-Phenoxybenzaldehyde, 2-(4-chlorophenyl)-3-methylbutyryl chloride, Sodium CyanideTriethylamine (B128534)Organic Solvent/WaterOne-pot reaction>97

Experimental Protocols

Synthesis of 3-Phenoxybenzonitrile from this compound via Williamson Ether Synthesis

This protocol describes the formation of the diaryl ether linkage, a crucial step in the synthesis of the 3-phenoxybenzyl moiety.

Materials:

  • This compound

  • Bromobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 10 minutes to form the potassium phenoxide.

  • Add bromobenzene (1.1 eq) to the reaction mixture.

  • Heat the mixture to 90-100 °C and maintain this temperature with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-phenoxybenzonitrile by flash column chromatography or distillation under reduced pressure.

Reduction of 3-Phenoxybenzonitrile to 3-Phenoxybenzaldehyde

This protocol utilizes Diisobutylaluminium Hydride (DIBAL-H) for the selective reduction of the nitrile to an aldehyde.[2][3][4]

Materials:

  • 3-Phenoxybenzonitrile

  • Diisobutylaluminium Hydride (DIBAL-H) solution (e.g., 1 M in toluene or THF)

  • Anhydrous Toluene, Tetrahydrofuran (THF), or Dichloromethane (DCM)

  • Methanol (B129727)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl

  • Ethyl acetate or Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite®)

Equipment:

  • Flame-dried, three-necked round-bottom flask with a magnetic stir bar, thermometer, and nitrogen inlet

  • Dry ice/acetone bath

  • Syringe or dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-phenoxybenzonitrile (1.0 eq) in the chosen anhydrous solvent (e.g., toluene).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (1.1-1.5 eq) dropwise via syringe or a dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol to destroy excess DIBAL-H.

  • Allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form. Alternatively, slowly add 1 M HCl.

  • Filter the mixture through a pad of Celite® to remove the aluminum salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 3-phenoxybenzaldehyde by flash column chromatography or vacuum distillation.

Synthesis of Pyrethroid Insecticides

This one-pot protocol describes the synthesis of cypermethrin from 3-phenoxybenzaldehyde.[5]

Materials:

  • 3-Phenoxybenzaldehyde

  • 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride

  • Sodium cyanide (NaCN)

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a mixture of 3-phenoxybenzaldehyde (1.0 eq) and sodium cyanide (1.1 eq) in a biphasic solvent system of dichloromethane and water.

  • Add a catalytic amount of a phase-transfer catalyst.

  • Cool the mixture in an ice bath and stir vigorously.

  • Slowly add 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride (1.0 eq) dissolved in dichloromethane via a dropping funnel.

  • Allow the reaction to proceed at low temperature, then warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cypermethrin.

  • The product can be further purified if necessary.

Fenvalerate is synthesized in a similar one-pot reaction.[6][7]

Materials:

  • 3-Phenoxybenzaldehyde

  • 2-(4-chlorophenyl)-3-methylbutyryl chloride

  • Sodium cyanide (NaCN)

  • Triethylamine

  • Organic solvent (e.g., toluene) and water

Procedure:

  • In a reaction vessel, combine 3-phenoxybenzaldehyde (1.0 eq), sodium cyanide (1.15 eq), triethylamine (as catalyst), and a mixture of an organic solvent and water.[7]

  • Cool the mixture and then add 2-(4-chlorophenyl)-3-methylbutyryl chloride (1.01-1.03 eq) dropwise.[7]

  • Control the reaction temperature and stir for 2.5-3.5 hours.[7]

  • After the reaction is complete, allow the layers to separate.

  • Wash the organic layer, and then remove the solvent to obtain fenvalerate.[7] The product can be obtained in high yield (>97%) and purity (>95%).[6]

Visualizations

Synthetic Pathway from this compound to Pyrethroid Insecticides

Synthetic_Pathway This compound This compound 3-Phenoxybenzonitrile 3-Phenoxybenzonitrile This compound->3-Phenoxybenzonitrile Williamson Ether Synthesis or Ullmann Condensation 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde 3-Phenoxybenzonitrile->3-Phenoxybenzaldehyde DIBAL-H Reduction Pyrethroid Insecticides (Cypermethrin, Fenvalerate) Pyrethroid Insecticides (Cypermethrin, Fenvalerate) 3-Phenoxybenzaldehyde->Pyrethroid Insecticides (Cypermethrin, Fenvalerate) Condensation/ Esterification

Caption: Synthetic route from this compound to pyrethroid insecticides.

Experimental Workflow for the Synthesis of 3-Phenoxybenzaldehyde

Experimental_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reduction A Mix this compound, K2CO3, and DMF B Add Bromobenzene A->B C Heat and React (90-100°C) B->C D Work-up and Extraction C->D E Purification of 3-Phenoxybenzonitrile D->E F Dissolve 3-Phenoxybenzonitrile in anhydrous solvent E->F Intermediate Product G Cool to -78°C F->G H Add DIBAL-H dropwise G->H I Quench and Work-up H->I J Purification of 3-Phenoxybenzaldehyde I->J

Caption: Workflow for the synthesis of 3-phenoxybenzaldehyde.

Logical Relationship in Pyrethroid Synthesis

Logical_Relationship Start Starting Material: This compound Intermediate1 Key Intermediate: 3-Phenoxybenzaldehyde Start->Intermediate1 Synthesis Product Final Product: Pyrethroid Insecticide Intermediate1->Product Esterification Reagent Coreactant: Pyrethroid Acid Chloride Reagent->Product Esterification

Caption: Key components in pyrethroid insecticide synthesis.

References

Application Note: A Validated HPLC Method for the Quantitative Analysis of 3-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Cyanophenol. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a reliable and efficient analytical procedure. The protocol has been validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity. This application note provides comprehensive experimental protocols, data presentation, and a visual workflow to aid in its implementation in a laboratory setting.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required. Data acquisition and processing were performed using appropriate chromatography software.

  • Chemicals and Reagents:

    • This compound reference standard (≥99% purity)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (≥98%)

  • Chromatographic Conditions: The analysis is performed using a reversed-phase C18 column. The mobile phase consists of a mixture of acetonitrile and water with a formic acid modifier to ensure good peak shape and resolution.[1] A summary of the chromatographic conditions is presented in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseAcetonitrile : Water (40:60, v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Run Time10 minutes
Standard and Sample Preparation

Proper sample preparation is crucial for accurate and reproducible HPLC results.[2][3]

  • Preparation of Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer the standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.

  • Sample Preparation Protocol:

    • Accurately weigh a portion of the sample matrix expected to contain this compound.

    • Transfer the sample to a suitable volumetric flask.

    • Add a volume of mobile phase equivalent to approximately 70% of the flask's volume.

    • Sonicate for 15 minutes to extract the analyte.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[4]

Method Validation

The developed method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[5][6] The validation characteristics assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present was determined by analyzing a blank (mobile phase) and a placebo sample. The chromatograms were examined for any interfering peaks at the retention time of this compound.

  • Linearity and Range: Linearity was evaluated by analyzing six concentrations of the standard solution (e.g., 5, 10, 20, 50, 80, and 100 µg/mL) in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (R²) was calculated.

  • Accuracy: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each level, and the percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day Precision): Assessed by performing six replicate injections of a standard solution at 100% of the test concentration on the same day and under the same experimental conditions.[6]

    • Intermediate Precision (Inter-day Ruggedness): Determined by repeating the analysis on a different day with a different analyst or on a different instrument. The relative standard deviation (RSD) of the results was calculated for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration that yields an S/N ratio of approximately 3:1, while the LOQ is the concentration that yields an S/N ratio of approximately 10:1.[7]

Workflow Diagram

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data & Validation A 1. Prepare Mobile Phase (ACN:H2O:Formic Acid) B 2. Prepare Standards (Stock & Working Dilutions) D 4. Equilibrate HPLC System A->D C 3. Prepare Sample (Extraction & Filtration) C->D E 5. Inject Standard/Sample D->E F 6. Chromatographic Separation (C18 Column) E->F G 7. UV Detection at 254 nm F->G H 8. Data Acquisition (Peak Integration) G->H I 9. Quantitation (Calibration Curve) H->I J 10. Method Validation Assessment I->J

References

Application Note: Gas Chromatography-Mass Spectrometry Analysis of 3-Hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxybenzonitrile, also known as 3-cyanophenol, is a significant chemical intermediate in the synthesis of various pharmaceuticals, herbicides, and other organic compounds. Accurate and sensitive quantification of 3-Hydroxybenzonitrile is crucial for process monitoring, quality control, and metabolic studies. Due to the presence of a polar hydroxyl group, direct analysis by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low volatility.[1] Chemical derivatization is a necessary step to convert the polar analyte into a more volatile and thermally stable derivative suitable for GC analysis.[1][2] This application note details a robust protocol for the quantitative analysis of 3-Hydroxybenzonitrile using gas chromatography-mass spectrometry (GC-MS) following a silylation derivatization procedure.

Principle

The analytical method involves the derivatization of the hydroxyl group of 3-Hydroxybenzonitrile with a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form its corresponding trimethylsilyl (B98337) (TMS) ether. This reaction significantly increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance. The derivatized analyte is then separated on a GC column and detected by a mass spectrometer, which provides high selectivity and sensitivity for quantification.

Experimental Protocols

1. Materials and Reagents

  • 3-Hydroxybenzonitrile (≥99% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (anhydrous, ≥99.8%)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Methanol (HPLC grade)

  • Helium (carrier gas, ≥99.999% purity)

  • Standard volumetric flasks and pipettes

  • GC vials with inserts

  • Heating block or water bath

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Hydroxybenzonitrile and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation and Derivatization

  • Sample Extraction: The extraction of 3-Hydroxybenzonitrile from a sample matrix (e.g., reaction mixture, biological fluid) should be performed using a suitable liquid-liquid extraction or solid-phase extraction protocol. The final extract should be evaporated to dryness and reconstituted in ethyl acetate.

  • Derivatization Procedure:

    • Pipette 100 µL of the standard solution or sample extract into a GC vial.

    • Add 50 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or water bath.

    • Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/Splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium.

  • Flow Rate: 1.0 mL/min (constant flow).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor: The specific m/z values for the TMS-derivatized 3-Hydroxybenzonitrile should be determined by analyzing a derivatized standard in full scan mode. The molecular ion and characteristic fragment ions would be selected. For the TMS derivative of 3-hydroxybenzonitrile (molecular weight 191.28), potential ions to monitor would include m/z 191 (M+), 176 ([M-CH3]+), and others.

Data Presentation

Table 1: Illustrative Quantitative Data for GC-MS Analysis of Derivatized Phenolic Compounds

ParameterExpected Performance
Retention Time (RT)To be determined experimentally
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995

Mandatory Visualization

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Start: Sample or Standard Solution in Ethyl Acetate Add_Pyridine Add Anhydrous Pyridine Start->Add_Pyridine 100 µL Add_BSTFA Add BSTFA + 1% TMCS Add_Pyridine->Add_BSTFA 50 µL Vortex Vortex Add_BSTFA->Vortex 100 µL Heat Heat at 70°C for 30 min Vortex->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate Chromatographic Separation (HP-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

References

Application Notes and Protocols for the Derivatization of 3-Cyanophenol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds such as 3-cyanophenol can be challenging due to their low volatility and potential for poor chromatographic peak shape. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their GC-MS analysis.[1][2] This document provides detailed protocols for the two most common derivatization techniques for phenols: silylation and acylation, specifically tailored for the analysis of this compound.[1]

Principle of Derivatization for Phenols

The primary goal of derivatizing this compound is to mask the polar hydroxyl (-OH) group. This is typically achieved through two main reactions:

  • Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[1][2] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3] The resulting TMS ether of this compound is significantly more volatile and less polar.[2]

  • Acylation: This method involves the conversion of the phenolic hydroxyl group into an ester.[1] Acetic anhydride (B1165640) is a frequently used acylation reagent that reacts with this compound to form the more volatile acetate (B1210297) ester.[4]

Experimental Workflows

The general workflow for the analysis of this compound using GC-MS with a derivatization step is outlined below.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample_collection Sample Collection extraction Extraction of this compound sample_collection->extraction drying Evaporation to Dryness extraction->drying add_reagent Addition of Derivatizing Agent drying->add_reagent reaction Heating/Incubation add_reagent->reaction cooling Cooling to Room Temperature reaction->cooling injection Injection into GC-MS cooling->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification

Caption: General experimental workflow for the GC-MS analysis of this compound.

Protocol 1: Silylation using BSTFA + TMCS

This protocol describes the derivatization of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. The addition of TMCS enhances the reactivity of the silylating agent.[5]

Materials:

  • This compound standard or dried sample extract

  • BSTFA + 1% TMCS

  • Acetonitrile (B52724) or Pyridine (B92270) (anhydrous, GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Pipette an aliquot of the sample or standard solution containing this compound into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water as silylating reagents are moisture-sensitive.[6]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile or pyridine to the dried residue, followed by 100 µL of BSTFA + 1% TMCS.[7]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or water bath.[7]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Acylation using Acetic Anhydride

This protocol details the derivatization of this compound using acetic anhydride. This method is robust and the resulting acetylated derivatives are generally more stable than their silylated counterparts.[4]

Materials:

  • This compound standard or sample solution

  • Acetic Anhydride

  • Pyridine (as catalyst and solvent) or a suitable organic solvent like Chloroform

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: If the sample is in an organic solvent, it can be concentrated. For aqueous samples, an extraction into a water-immiscible solvent followed by drying is recommended. For this protocol, we will assume the sample is dried. Pipette an aliquot of the sample or standard solution into a reaction vial and evaporate to dryness.

  • Reagent Addition: Add 200 µL of pyridine and 100 µL of acetic anhydride to the dried residue.[4]

  • Reaction: Tightly cap the vial and vortex. Heat the mixture at 60°C for 60 minutes.

  • Evaporation: After cooling, evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent for GC-MS analysis, such as ethyl acetate or hexane.

  • Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.

GC-MS Analysis Parameters

The following table provides typical GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required for specific instruments and applications.

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280°C[8]
Injection ModeSplitless (1 µL injection volume)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min[8]
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-550
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Quantitative Data Summary

The performance of a derivatization method is evaluated by its quantitative characteristics. The following table provides hypothetical but realistic performance data for the GC-MS analysis of derivatized this compound, which can serve as a benchmark for method validation.

Derivatization MethodAnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Silylation (BSTFA + TMCS)This compound-TMS1 - 5000.51.5
Acylation (Acetic Anhydride)This compound-Acetate5 - 10002.06.0

Signaling Pathways and Logical Relationships

The derivatization process can be visualized as a chemical transformation pathway.

cluster_silylation Silylation Pathway cluster_acylation Acylation Pathway cyanophenol_s This compound tms_derivative This compound-TMS (Volatile & Thermally Stable) cyanophenol_s->tms_derivative Heat (70°C) bstfa BSTFA + TMCS cyanophenol_a This compound acetate_derivative This compound-Acetate (Volatile & Stable) cyanophenol_a->acetate_derivative Heat (60°C) acetic_anhydride Acetic Anhydride

Caption: Chemical transformation pathways for the derivatization of this compound.

Conclusion

The protocols provided offer robust methods for the derivatization of this compound for GC-MS analysis. Silylation with BSTFA + TMCS is a rapid and effective method, while acylation with acetic anhydride provides a more stable derivative. The choice of derivatization method will depend on the specific requirements of the analysis, including required sensitivity and sample matrix. Proper method validation is essential to ensure accurate and reliable quantification of this compound in various samples.

References

Protecting the Hydroxyl Group of 3-Cyanophenol: A Guide to Strategic Selection and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroxyl group of 3-cyanophenol is a key functional handle in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules. Its protection is often a critical step to prevent unwanted side reactions during subsequent synthetic transformations. The electron-withdrawing nature of the cyano group at the meta-position influences the acidity and nucleophilicity of the phenolic hydroxyl, necessitating a careful selection of protecting group strategy. This document provides detailed application notes and experimental protocols for the protection and deprotection of the this compound hydroxyl group, enabling researchers to make informed decisions for their synthetic campaigns.

Application Notes

The choice of a suitable protecting group for this compound depends on several factors, including the stability of the protecting group to various reaction conditions, the ease of its installation and removal, and its orthogonality with other protecting groups present in the molecule.[1][2] Here, we discuss four common and effective strategies: silyl (B83357) ethers, benzyl (B1604629) ethers, methyl ethers, and acetate (B1210297) esters.

1. Tert-butyldimethylsilyl (TBDMS) Ether:

  • Advantages: TBDMS ethers are readily formed in high yield under mild conditions.[3] They are robust towards a range of non-acidic reagents, including organometallics and hydrides. The steric bulk of the TBDMS group provides good stability.[4]

  • Considerations: The primary limitation of TBDMS ethers is their lability under acidic conditions and towards fluoride (B91410) ion sources.[3][4] The electron-withdrawing cyano group can influence the rate of both protection and deprotection.

  • Orthogonality: TBDMS ethers are orthogonal to protecting groups that are removed under basic or hydrogenolytic conditions, such as acetate esters and benzyl ethers, respectively.[1]

2. Benzyl Ether:

  • Advantages: Benzyl ethers are highly stable to a wide range of acidic and basic conditions, making them a robust protecting group.[5] They can be installed using a Williamson ether synthesis.[5]

  • Considerations: The removal of a benzyl group typically requires hydrogenolysis (e.g., H₂/Pd-C), which may not be compatible with other reducible functional groups in the molecule, such as alkenes or alkynes.[5] Alternative deprotection methods, such as strong acids, are often harsh.

  • Orthogonality: Benzyl ethers are orthogonal to silyl ethers (removed by fluoride or acid) and acetate esters (removed by base).

3. Methyl Ether:

  • Advantages: Methyl ethers are extremely stable to a wide variety of reaction conditions, including strongly acidic and basic environments, as well as many oxidizing and reducing agents.[6]

  • Considerations: The exceptional stability of methyl ethers also makes their cleavage challenging.[6] Harsh reagents such as boron tribromide (BBr₃) or strong acids at high temperatures are typically required for deprotection.[7][8] These conditions may not be suitable for complex molecules with sensitive functional groups. The presence of an electron-withdrawing group can sometimes facilitate the cleavage of aryl methyl ethers.[6]

  • Orthogonality: Due to the harsh deprotection conditions, methyl ethers are often used when a permanent or late-stage deprotection is desired.

4. Acetate Ester:

  • Advantages: Acetate esters are easily introduced using acetic anhydride (B1165640) or acetyl chloride. They are stable to acidic conditions and are readily cleaved under mild basic conditions (e.g., hydrolysis with a base like sodium hydroxide (B78521) or potassium carbonate).

  • Considerations: The lability of acetate esters to basic conditions limits their use in reactions involving strong bases.

  • Orthogonality: Acetate esters are orthogonal to protecting groups that are stable to basic conditions but cleaved by acid or hydrogenolysis, such as silyl ethers and benzyl ethers.

Quantitative Data Summary

The following tables summarize typical reaction conditions, times, and yields for the protection and deprotection of phenolic hydroxyl groups, which can be adapted for this compound. Note that yields can be substrate-dependent, and optimization may be required for this compound.

Table 1: Protection of this compound Hydroxyl Group

Protecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
TBDMS Ether TBDMS-Cl, Imidazole (B134444)DMFRoom Temp.3>90[3]
Benzyl Ether BnBr, K₂CO₃AcetoneReflux2-1690-96
Methyl Ether MeI, K₂CO₃AcetoneReflux2-1690-96
Acetate Ester Ac₂O, Pyridine (B92270)DCMRoom Temp.1-3>95

Table 2: Deprotection of Protected this compound

Protected GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
TBDMS Ether TBAF (1M in THF)THFRoom Temp.0.5-2>95
TBDMS Ether HCl (aq)MeOHRoom Temp.1-3>90[3]
Benzyl Ether H₂, 10% Pd/CEtOHRoom Temp.2-16>95
Methyl Ether BBr₃DCM0 to Room Temp.1-24>85[7][8]
Acetate Ester K₂CO₃, MeOH/H₂OMeOH/H₂ORoom Temp.1-4>95

Experimental Protocols

Protocol 1: Protection of this compound as a TBDMS Ether

  • To a solution of this compound (1.0 eq) in dry dimethylformamide (DMF), add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of 3-Cyano-1-(tert-butyldimethylsilyloxy)benzene

  • Dissolve the TBDMS-protected this compound (1.0 eq) in tetrahydrofuran (B95107) (THF).

  • Add a 1M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting this compound by column chromatography if necessary.

Protocol 3: Benzylation of this compound

  • To a mixture of this compound (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add benzyl bromide (1.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude product, which can be purified by column chromatography.

Protocol 4: Debenzylation of 3-(Benzyloxy)benzonitrile (B1268339)

  • Dissolve 3-(benzyloxy)benzonitrile (1.0 eq) in ethanol (B145695) or ethyl acetate.

  • Add 10% palladium on charcoal (Pd/C) (5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

Protocol 5: Methylation of this compound

  • In a round-bottom flask, combine this compound (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Add methyl iodide (1.2 eq) to the suspension.

  • Reflux the mixture with stirring and monitor the reaction by TLC.

  • Once the reaction is complete, cool to room temperature and filter to remove the inorganic solids.

  • Concentrate the filtrate to dryness.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-methoxybenzonitrile (B145857).

Protocol 6: Demethylation of 3-Methoxybenzonitrile

  • Dissolve 3-methoxybenzonitrile (1.0 eq) in dry dichloromethane (B109758) (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of boron tribromide (BBr₃) in DCM (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water or methanol (B129727) at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Protocol 7: Acetylation of this compound

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) and add pyridine (1.2 eq).

  • Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate to give the acetate ester.

Protocol 8: Deacetylation of 3-Cyanophenyl Acetate

  • Dissolve 3-cyanophenyl acetate (1.0 eq) in a mixture of methanol and water.

  • Add potassium carbonate (1.5 eq) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC.

  • Upon completion, neutralize the reaction mixture with 1M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Visualizing the Strategies

The following diagrams illustrate the logical workflows for the protection and deprotection of the this compound hydroxyl group using the discussed strategies.

Protection_Deprotection_Workflow cluster_TBDMS TBDMS Ether Strategy cluster_Benzyl Benzyl Ether Strategy cluster_Methyl Methyl Ether Strategy cluster_Acetate Acetate Ester Strategy 3-Cyanophenol_1 This compound TBDMS_Protected 3-Cyano-1-(TBDMS-oxy)benzene 3-Cyanophenol_1->TBDMS_Protected TBDMS-Cl, Imidazole, DMF, RT TBDMS_Protected->3-Cyanophenol_1 TBAF, THF, RT or HCl, MeOH, RT 3-Cyanophenol_2 This compound Benzyl_Protected 3-(Benzyloxy)benzonitrile 3-Cyanophenol_2->Benzyl_Protected BnBr, K2CO3, Acetone, Reflux Benzyl_Protected->3-Cyanophenol_2 H2, Pd/C, EtOH, RT 3-Cyanophenol_3 This compound Methyl_Protected 3-Methoxybenzonitrile 3-Cyanophenol_3->Methyl_Protected MeI, K2CO3, Acetone, Reflux Methyl_Protected->3-Cyanophenol_3 BBr3, DCM, 0°C to RT 3-Cyanophenol_4 This compound Acetate_Protected 3-Cyanophenyl Acetate 3-Cyanophenol_4->Acetate_Protected Ac2O, Pyridine, DCM, RT Acetate_Protected->3-Cyanophenol_4 K2CO3, MeOH/H2O, RT

Figure 1: Protection and deprotection workflows for the hydroxyl group of this compound.

Orthogonal_Strategies cluster_Protection Protection cluster_Deprotection Deprotection Conditions Start This compound Protect_TBDMS TBDMS Ether Start->Protect_TBDMS Protect_Bn Benzyl Ether Start->Protect_Bn Protect_Ac Acetate Ester Start->Protect_Ac Deprotect_Fluoride Fluoride (e.g., TBAF) or Mild Acid Protect_TBDMS->Deprotect_Fluoride Orthogonal to Base & H2 Deprotect_H2 Hydrogenolysis (H2, Pd/C) Protect_Bn->Deprotect_H2 Orthogonal to Fluoride & Base Deprotect_Base Base (e.g., K2CO3) Protect_Ac->Deprotect_Base Orthogonal to Fluoride & H2

References

Synthesis of 3-Cyanophenol Ethers and Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-cyanophenol ethers and esters. These compounds are valuable intermediates in medicinal chemistry and drug discovery, offering a versatile scaffold for the development of novel therapeutic agents. The synthetic methods described herein include the Williamson ether synthesis for ether formation and various esterification techniques, such as those involving acyl chlorides, acid anhydrides, and coupling agents like DCC.

Applications in Drug Development

This compound and its derivatives are important building blocks in the synthesis of a wide range of biologically active molecules. The cyano group can act as a bioisostere for other functional groups or be transformed into other functionalities, while the phenolic hydroxyl group provides a convenient handle for introducing diversity through ether and ester linkages. These derivatives have been explored for their potential in various therapeutic areas, including as intermediates for anticancer agents and other pharmaceuticals.[1][2][3][4][5]

Synthesis of this compound Ethers

The O-alkylation of this compound is most commonly achieved via the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[6][7][8]

General Experimental Workflow for Williamson Ether Synthesis

Williamson Ether Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Dissolve this compound in a suitable solvent (e.g., DMF, Acetone) Add Base Add a base (e.g., K2CO3, NaH) Start->Add Base Add Alkyl Halide Add alkyl halide (R-X) Heat Heat the mixture (e.g., 60-80 °C) Add Alkyl Halide->Heat Cool Cool to room temperature Heat->Cool Filter/Quench Filter inorganic salts or quench with water Cool->Filter/Quench Extract Extract with an organic solvent Filter/Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography or recrystallization Concentrate->Purify

General workflow for the Williamson ether synthesis of this compound ethers.

Quantitative Data for Williamson Ether Synthesis
Alkyl Halide (R-X)BaseSolventTime (h)Temperature (°C)Yield (%)Reference
Benzyl (B1604629) chlorideK₂CO₃DMF42RT~87[9]
Allyl bromideK₂CO₃Acetone6Reflux95[10]
Ethyl bromoacetateK₂CO₃Acetone12RefluxHigh[11]
Detailed Experimental Protocol: Synthesis of 3-(Benzyloxy)benzonitrile[9]
  • Reaction Setup : In a round-bottom flask, a mixture of 3-hydroxybenzonitrile (504 mg, 4.24 mmol), benzyl chloride (607 mg, 4.78 mmol), and potassium carbonate (605 mg, 4.38 mmol) in 2 mL of N,N-dimethylformamide (DMF) is prepared.

  • Reaction : The mixture is stirred at room temperature for 42 hours.

  • Work-up : The reaction mixture is diluted with a 1:1 solution of ethyl acetate (B1210297) and hexanes. It is then washed twice with 5% aqueous sodium carbonate solution and once with brine made acidic with 1M HCl.

  • Purification : The organic phase is dried over anhydrous magnesium sulfate (B86663) (MgSO₄) and concentrated under reduced pressure. The crude product is purified by flash chromatography (15% ethyl acetate in hexanes) to yield 3-(benzyloxy)benzonitrile (B1268339) as a colorless oil (780 mg).

Synthesis of this compound Esters

The esterification of this compound can be accomplished through several methods, including reaction with acyl chlorides or acid anhydrides, or by using coupling agents in a Steglich esterification. The choice of method depends on the nature of the carboxylic acid and the desired reaction conditions.

Methods for Ester Synthesis
  • Acylation with Acyl Chlorides/Anhydrides : This is a straightforward method where this compound is treated with an acyl chloride or acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid.[12][13]

  • Steglich Esterification : This mild method is suitable for a wide range of carboxylic acids and alcohols, including phenols. It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[14][15][16][17]

General Reaction Pathways for Esterification

Esterification Pathways cluster_0 Acylation cluster_1 Acylation cluster_2 Steglich Esterification This compound This compound Acyl_Chloride Acyl Chloride (RCOCl) This compound->Acyl_Chloride Anhydride Acid Anhydride ((RCO)2O) This compound->Anhydride Carboxylic_Acid Carboxylic Acid (RCOOH) This compound->Carboxylic_Acid Ester 3-Cyanophenyl Ester Acyl_Chloride->Ester Base (e.g., Pyridine) Anhydride->Ester Base (e.g., Pyridine) Carboxylic_Acid->Ester DCC, DMAP

Reaction pathways for the synthesis of this compound esters.

Quantitative Data for Ester Synthesis
Acylating AgentMethodBase/CatalystSolventTime (h)Temperature (°C)Yield (%)Reference
Acetic AnhydrideAcylationPyridine-2100HighGeneral Protocol
Benzoyl ChlorideAcylationPyridine-0.5RTHighGeneral Protocol
Benzoic AcidSteglichDCC, DMAPCH₂Cl₂320>90 (typical)[15]
Detailed Experimental Protocol: Synthesis of 3-Cyanophenyl Acetate

This protocol is based on the general procedure for the acylation of phenols with acid anhydrides.

  • Reaction Setup : In a flask equipped with a reflux condenser, add this compound (1 eq) and acetic anhydride (1.5 eq).

  • Reaction : Add a catalytic amount of pyridine. Heat the mixture to 100 °C for 2 hours.

  • Work-up : Cool the reaction mixture to room temperature. Pour the mixture into cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

  • Purification : Collect the solid product by filtration, wash with cold water, and dry. If necessary, recrystallize from a suitable solvent like ethanol/water to obtain pure 3-cyanophenyl acetate.

Detailed Experimental Protocol: Steglich Esterification for 3-Cyanophenyl Benzoate[15]

This is a general procedure adaptable for this compound.

  • Reaction Setup : To a solution of benzoic acid (1.0 eq) and this compound (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂), add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction : Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq). Stir the mixture at 0 °C for 5 minutes and then at room temperature for 3 hours.

  • Work-up : The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with 0.5 N HCl and saturated sodium bicarbonate solution.

  • Purification : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude ester can be purified by distillation or recrystallization.

References

Application Notes and Protocols for the Nitration of 3-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the nitration of 3-cyanophenol, a critical process for the synthesis of key intermediates in pharmaceutical and materials science research. The protocol outlines the use of a mixed acid nitration approach, which is necessary due to the electron-withdrawing nature of the cyano group that deactivates the aromatic ring towards electrophilic substitution.

Introduction

The nitration of this compound introduces a nitro (-NO₂) group onto the aromatic ring, yielding nitro-substituted cyanophenols. These products are valuable precursors for a variety of functionalized molecules. The directing effects of the hydroxyl (-OH) and cyano (-CN) groups on the aromatic ring play a crucial role in determining the regioselectivity of the reaction. The hydroxyl group is a strongly activating ortho-, para-director, while the cyano group is a strongly deactivating meta-director. Consequently, the nitration of this compound is expected to yield a mixture of isomers, primarily with the nitro group positioned ortho to the hydroxyl group. The most common isomers are 2-nitro-5-hydroxybenzonitrile and 4-nitro-3-hydroxybenzonitrile. Due to the deactivating effect of the cyano group, mild nitrating agents are generally ineffective, necessitating the use of a more potent mixture of nitric acid and sulfuric acid.[1]

Data Presentation

The nitration of this compound typically results in a mixture of mono-nitrated products. The table below summarizes the key quantitative data for the starting material and the expected major products.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound (m-Hydroxybenzonitrile)this compoundC₇H₅NO119.12873-62-1[2]
2-Nitro-5-hydroxybenzonitrile2-Nitro-5-hydroxybenzonitrileC₇H₄N₂O₃164.1239835-09-1[3]
4-Nitro-3-hydroxybenzonitrile4-Nitro-3-hydroxybenzonitrileC₇H₄N₂O₃164.123272-08-0

Note: The yield and isomer ratio are highly dependent on specific reaction conditions such as temperature, reaction time, and the ratio of acids.

Experimental Protocols

This section details the methodology for the nitration of this compound using a mixture of concentrated nitric acid and sulfuric acid.

Materials and Equipment:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Beaker

  • Buchner funnel and filter paper

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography column (for purification)

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask immersed in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a carefully measured volume of concentrated sulfuric acid with continuous stirring. It is crucial to maintain a low temperature during this addition to prevent the uncontrolled formation of the nitronium ion.

  • Reaction Setup: Dissolve this compound in a minimal amount of a suitable inert solvent, such as dichloromethane, in a separate flask.

  • Nitration Reaction: Cool the solution of this compound in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the this compound solution using a dropping funnel, while vigorously stirring the reaction mixture. The temperature should be carefully monitored and maintained between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to proceed at a controlled temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

    • Extract the product mixture with a suitable organic solvent like dichloromethane.

    • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent using a rotary evaporator to obtain the crude product mixture.

  • Purification: The crude product, which is a mixture of isomers, can be purified using column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the isomers and can be optimized using TLC.

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental procedure.

Nitration_Signaling_Pathway cluster_activation Nitronium Ion Formation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO3 NO2+ Nitronium Ion (NO₂+) HNO3->NO2+ Protonation & Dehydration H2SO4 H2SO4 H2SO4->NO2+ HSO4- Bisulfate (HSO₄⁻) NO2+->HSO4- H2O Water (H₂O) NO2+->H2O This compound This compound Sigma_Complex Arenium Ion (Sigma Complex) This compound->Sigma_Complex + NO₂+ Nitrated_Products Nitrated this compound (Isomer Mixture) Sigma_Complex->Nitrated_Products - H⁺

Caption: Signaling pathway of the mixed-acid nitration of this compound.

Experimental_Workflow Start Start Prepare_Nitrating_Mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Start->Prepare_Nitrating_Mix Dissolve_Substrate Dissolve this compound Start->Dissolve_Substrate Nitration Nitration Reaction (0-10 °C) Prepare_Nitrating_Mix->Nitration Dissolve_Substrate->Nitration Quench Quench on Ice Nitration->Quench Extraction Solvent Extraction Quench->Extraction Wash Wash with H₂O & NaHCO₃ Extraction->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purification Column Chromatography Evaporate->Purification End End Purification->End

Caption: Experimental workflow for the nitration of this compound.

References

Application Notes and Protocols: 3-Cyanophenol as a Versatile Intermediate for Serotonin 5-HT1A Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-cyanophenol as a precursor for the development of potent and selective serotonin (B10506) 5-HT1A receptor agonists. The following sections detail a plausible synthetic route to a key arylpiperazine intermediate, its elaboration into a representative 5-HT1A agonist, and relevant biological data. Detailed experimental protocols and visualizations are provided to guide researchers in this area of drug discovery.

Introduction

The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor, is a well-established therapeutic target for the treatment of anxiety and depressive disorders. Agonists of this receptor, such as buspirone (B1668070), have demonstrated clinical efficacy. The synthesis of novel 5-HT1A receptor agonists is a continuous effort in medicinal chemistry to improve efficacy, selectivity, and pharmacokinetic profiles.

This compound is a readily available and versatile chemical building block. Its phenolic hydroxyl and cyano groups offer multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of complex molecules, including arylpiperazine-based 5-HT1A agonists. This document outlines a representative synthetic strategy starting from this compound to furnish a key intermediate, which can then be converted to a range of 5-HT1A receptor agonists.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of a representative 5-HT1A agonist, buspirone, and the receptor binding affinities of various arylpiperazine derivatives. While a direct synthesis of buspirone from this compound is not extensively documented in a single source, the data presented is compiled from established synthetic routes for buspirone and related analogs, illustrating the expected outcomes of the described transformations.

Table 1: Synthesis of Buspirone - A Representative 5-HT1A Agonist

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference Melting Point (°C)
1Reduction of Nitrile to Amine (Hypothetical)This compound3-AminophenolH2, Pd/C, Ethanol, 60°C, 7500.75 Torr~100>99121-123
2Synthesis of 1-(2-Pyrimidinyl)piperazine2-Chloropyrimidine (B141910), Piperazine (B1678402)1-(2-Pyrimidinyl)piperazineNa2CO3, Water, 25°C87>9953-55
3Alkylation of 1-(2-Pyrimidinyl)piperazine1-(2-Pyrimidinyl)piperazine1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazine1,4-Dichlorobutane (B89584), Na2CO3, KI, Toluene, Reflux---
4Condensation with 8-Azaspiro[4.5]decane-7,9-dione1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazineBuspirone8-Azaspiro[4.5]decane-7,9-dione, K2CO3, DMF, 80°C90>99.5105-106 (base)
5Salt FormationBuspironeBuspirone HydrochlorideHCl in Ethanol97.5>99.9188-189 or 201-203 (polymorphs)

Note: The yield for step 1 is based on the reduction of 3-nitrophenol, a similar transformation. Data for steps 3 and 4 are based on analogous reactions in the synthesis of buspirone.

Table 2: Binding Affinities (Ki) of Representative Arylpiperazine Ligands for the 5-HT1A Receptor

CompoundStructure5-HT1A Ki (nM)Reference Compound5-HT1A Ki (nM)
Buspirone8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione15.58-OH-DPAT0.9
1-(2-Pyrimidinyl)piperazine (1-PP)Metabolite of Buspirone414WAY-1006350.7
TandospironeAzapirone derivative26--
GepironeAzapirone derivative21--

Serotonin 5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/o), which, upon activation, dissociate into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. The Gβγ subunit can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.

G_protein_signaling cluster_membrane Cell Membrane cluster_alpha cluster_beta_gamma 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) 5HT1A_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates to Gαi/o G_beta_gamma Gβγ G_Protein->G_beta_gamma and Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Blocks conversion GIRK GIRK Channel K_ion K+ GIRK->K_ion K+ efflux Agonist 5-HT1A Agonist (e.g., Buspirone) Agonist->5HT1A_Receptor Binds ATP ATP PKA Protein Kinase A (Inactive) PKA_active Protein Kinase A (Active) PKA->PKA_active Inhibition of activation Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization G_alpha->AC Inhibits G_beta_gamma->GIRK Activates

5-HT1A Receptor Signaling Pathway

Experimental Protocols

The following protocols describe a plausible synthetic route for a key arylpiperazine intermediate from this compound, and its subsequent conversion to buspirone, a representative 5-HT1A agonist.

Protocol 1: Synthesis of 3-Aminophenol from this compound

This protocol describes the reduction of the nitrile group of this compound to an amino group.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • High-pressure reactor (autoclave)

  • Filtration apparatus

Procedure:

  • In a high-pressure reactor, dissolve this compound (1 equivalent) in ethanol.

  • Add 10% Pd/C catalyst (typically 5-10 mol%).

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 atm).

  • Heat the reaction mixture to 60°C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 3-aminophenol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Protocol 2: Synthesis of 1-(2-Pyrimidinyl)piperazine

This protocol outlines the synthesis of a key arylpiperazine intermediate.

Materials:

  • 2-Chloropyrimidine

  • Piperazine (anhydrous)

  • Sodium carbonate (Na2CO3)

  • Water

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve piperazine (2 equivalents) and sodium carbonate (1.1 equivalents) in water.

  • To this stirred solution, add 2-chloropyrimidine (1 equivalent) portion-wise at room temperature.

  • Continue stirring at room temperature for 3-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, the product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • If a precipitate forms, collect the solid by filtration and wash with cold water.

  • If extraction is performed, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-(2-pyrimidinyl)piperazine can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of Buspirone

This protocol describes the final steps in the synthesis of buspirone.

Materials:

  • 1-(2-Pyrimidinyl)piperazine

  • 1,4-Dichlorobutane

  • 8-Azaspiro[4.5]decane-7,9-dione

  • Potassium carbonate (K2CO3)

  • Potassium iodide (KI)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Stirring and heating apparatus

  • Filtration and purification equipment

Procedure:

Step A: Synthesis of 1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazine

  • In a round-bottom flask, combine 1-(2-pyrimidinyl)piperazine (1 equivalent), 1,4-dichlorobutane (1.5 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of potassium iodide in toluene.

  • Reflux the mixture with vigorous stirring for 12-18 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture, filter to remove inorganic salts, and wash the filter cake with toluene.

  • Concentrate the filtrate under reduced pressure to obtain crude 1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazine, which can be used in the next step without further purification.

Step B: Synthesis of Buspirone

  • In a round-bottom flask, dissolve the crude 1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazine (1 equivalent) and 8-azaspiro[4.5]decane-7,9-dione (1.1 equivalents) in DMF.

  • Add potassium carbonate (2 equivalents) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 8-12 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude buspirone by column chromatography on silica (B1680970) gel or by recrystallization.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic workflow from this compound to a 5-HT1A agonist.

synthetic_workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Key Intermediate cluster_final_product Final Product 3_Cyanophenol This compound 3_Aminophenol 3-Aminophenol 3_Cyanophenol->3_Aminophenol Reduction (Protocol 1) Arylpiperazine Arylpiperazine Intermediate 3_Aminophenol->Arylpiperazine Multi-step synthesis (e.g., formation of pyrimidinylpiperazine) 5HT1A_Agonist 5-HT1A Receptor Agonist Arylpiperazine->5HT1A_Agonist Alkylation & Condensation (Protocol 3)

Synthetic Workflow to 5-HT1A Agonist

Disclaimer: The synthetic protocols provided are based on established chemical principles and literature precedents. Researchers should conduct their own risk assessments and optimization studies before implementing these procedures. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-cyanophenol from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: "Oiling out" during recrystallization

Problem: Instead of forming solid crystals upon cooling, the this compound separates as an oil. This is a common issue as the melting point of the solid may be lower than the temperature of the solution.[1][2] Oiling out is undesirable because the oil can trap impurities, leading to a product of low purity.[1]

Possible Causes & Solutions:

CauseSolution
High concentration of impurities Impurities can lower the melting point of the mixture, making oiling out more likely.[2] Consider a preliminary purification step, such as a quick filtration through a silica (B1680970) plug, before recrystallization.
Cooling the solution too quickly Rapid cooling can lead to supersaturation at a temperature above the compound's melting point.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate solvent choice The solvent may be too non-polar, or the boiling point of the solvent may be too high.[2]
1. Add more solvent: If the concentration of this compound is too high, it may precipitate out at a higher temperature. Try adding a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.[1]
2. Change the solvent system: Select a solvent with a lower boiling point or use a co-solvent system. A good starting point is to use a solvent in which this compound is highly soluble and another in which it is sparingly soluble.[4] For instance, if you are using a highly non-polar solvent, try adding a more polar co-solvent.
3. Seeding: Introduce a small seed crystal of pure this compound to the cooled solution to induce crystallization at a lower temperature.[3]

Issue 2: Poor separation or streaking during column chromatography

Problem: The desired this compound does not separate well from impurities, or the bands on the column are streaked and not well-defined.

Possible Causes & Solutions:

CauseSolution
Inappropriate solvent system (eluent) The eluent may be too polar, causing all compounds to move too quickly down the column, or not polar enough, resulting in slow or no movement.
1. Optimize the eluent system: Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation between this compound and the impurities. A common eluent system for compounds of moderate polarity like this compound is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
2. Use a gradient elution: Start with a less polar eluent and gradually increase the polarity by adding more of the polar solvent. This can help to first elute the non-polar impurities and then the more polar this compound.
Column overloading Too much crude sample has been loaded onto the column, exceeding its separation capacity.
1. Reduce the sample load: Use a larger column or reduce the amount of crude material being purified. A general rule of thumb is to use a mass of silica gel that is 20-100 times the mass of the crude sample.
Improper column packing The column may have cracks, channels, or is not packed uniformly, leading to an uneven flow of the mobile phase.
1. Repack the column: Ensure the silica gel is packed uniformly as a slurry and that there are no air bubbles. The top surface of the silica gel should be flat and protected with a layer of sand.[5]
Sample is not fully dissolved or is precipitating on the column If the sample is not fully soluble in the eluent, it can precipitate at the top of the column, leading to poor separation.
1. Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column. Then, use the less polar eluent to push it onto the column. Be cautious not to use too much of the more polar solvent as it will broaden the initial band.
2. Dry loading: Adsorb the crude sample onto a small amount of silica gel and then load the dry powder onto the top of the column.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: The impurities will depend on the synthetic route used.

  • From 3-aminophenol (B1664112) (via Sandmeyer reaction): Unreacted 3-aminophenol, diazonium salt byproducts, and potentially other halogenated or hydroxylated aromatic compounds if side reactions occur.[7]

  • From 3-bromophenol (B21344) or 3-chlorobenzonitrile: Unreacted starting materials are common impurities.[8][9]

  • General impurities: Byproducts from side reactions, residual solvents, and any catalysts used in the reaction.

Q2: How do I choose the right solvent for recrystallizing this compound?

A2: An ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]

  • Solubility Testing: Test the solubility of a small amount of your crude this compound in various solvents (e.g., water, ethanol, isopropanol, toluene (B28343), hexane, ethyl acetate) at room and elevated temperatures.

  • Common Solvent Systems: Due to the polar phenol (B47542) and nitrile groups, moderately polar solvents or solvent mixtures are often effective. A common approach is to use a solvent pair, such as toluene-hexane or ethanol-water.[4] You would dissolve the this compound in the minimum amount of the hot solvent in which it is more soluble, and then slowly add the solvent in which it is less soluble until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

Q3: What yield and purity can I expect from different purification methods?

A3: The yield and purity are highly dependent on the initial purity of your crude product and the care taken during the purification process. The following table provides a general comparison, though specific values can vary.

Purification MethodTypical PurityTypical Recovery/YieldNotes
Recrystallization Good to Excellent (>98%)60-90%Yield can be lower due to the solubility of the compound in the cold solvent.[11] Multiple recrystallizations can improve purity but will decrease the overall yield.
Column Chromatography Excellent (>99%)70-95%Can achieve very high purity by separating closely related impurities.[12] Yield depends on the separation efficiency and the number of fractions collected.
Distillation Good to ExcellentVariableSuitable if the impurities have significantly different boiling points from this compound. Vacuum distillation is often required for high-boiling compounds to prevent decomposition.

Q4: My purified this compound is still colored. How can I remove the color?

A4: Colored impurities can sometimes be removed by treating the solution with activated charcoal during recrystallization.

  • Procedure: After dissolving your crude this compound in the hot recrystallization solvent, add a small amount of activated charcoal (about 1-2% by weight of your compound) to the hot solution. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless or significantly less colored. Then, allow the filtrate to cool and crystallize as usual. Be aware that using too much charcoal can lead to a loss of your desired product.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair. For this example, a toluene-hexane system is used.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot toluene required to just dissolve the solid completely with gentle heating and stirring.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

  • Analysis: Determine the melting point and yield of the purified this compound. Pure this compound has a melting point of 78-81 °C.

Protocol 2: Purification of this compound by Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.[5]

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, use the dry loading method described in the troubleshooting section.[6]

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow of the eluent.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Collection and Analysis:

    • Combine the fractions that contain the pure this compound.

    • Evaporate the solvent from the combined fractions using a rotary evaporator.

  • Drying and Analysis:

    • Dry the resulting solid under vacuum.

    • Determine the yield and purity of the final product.

Workflow and Decision Making

The following diagram illustrates a general workflow for the purification of this compound, guiding the user through the decision-making process based on the nature of the impurities and the desired purity level.

PurificationWorkflow start Crude this compound Reaction Mixture analysis1 Initial Analysis (TLC, NMR, etc.) Assess major impurities start->analysis1 decision1 Are there significant insoluble impurities? analysis1->decision1 filtration Hot Gravity Filtration decision1->filtration Yes decision2 Is the crude product heavily colored? decision1->decision2 No filtration->decision2 charcoal Activated Charcoal Treatment decision2->charcoal Yes decision3 Are impurities polar or non-polar? decision2->decision3 No charcoal->filtration Followed by filtration chromatography Column Chromatography decision3->chromatography Mix of polarities or high purity needed recrystallization Recrystallization decision3->recrystallization Impurities have different solubility profiles analysis2 Purity Analysis (TLC, MP, NMR) Assess purity of isolated solid chromatography->analysis2 recrystallization->analysis2 decision4 Is the desired purity achieved? analysis2->decision4 end Pure this compound decision4->end Yes repurify Re-purify (e.g., second recrystallization) decision4->repurify No repurify->decision3

Caption: General workflow for the purification of this compound.

References

Technical Support Center: 3-Cyanophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyanophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:

  • Sandmeyer reaction of 3-Aminophenol (B1664112): This involves the diazotization of 3-aminophenol followed by cyanation, typically using a copper(I) cyanide catalyst.[1][2]

  • Reduction of 3-Nitrophenol (B1666305): This two-step process involves the reduction of 3-nitrophenol to 3-aminophenol, which is then converted to this compound via the Sandmeyer reaction.[3]

  • Cyanation of 3-Bromophenol (B21344): This method involves the displacement of the bromine atom in 3-bromophenol with a cyanide group, often catalyzed by a palladium or copper species.

Q2: What are the critical parameters to control during the Sandmeyer reaction to minimize impurity formation?

A2: To minimize impurities during the Sandmeyer reaction, it is crucial to control the following parameters:

  • Temperature: Diazotization should be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt.

  • pH: The reaction is typically performed in a strongly acidic medium to ensure the complete formation of the diazonium salt and prevent the formation of diazoamino compounds.

  • Addition rate of reagents: Slow and controlled addition of sodium nitrite (B80452) during diazotization and the diazonium salt solution to the cyanide solution is essential to maintain temperature and prevent side reactions.

  • Purity of starting materials: The purity of the starting 3-aminophenol is critical, as impurities can lead to the formation of undesired byproducts.

Q3: How can I effectively remove copper salts after a Sandmeyer or a copper-catalyzed cyanation reaction?

A3: Copper salts can be removed by washing the organic extract with an aqueous solution of a complexing agent, such as ammonia (B1221849) or ethylenediaminetetraacetic acid (EDTA).[4] The characteristic blue color of the aqueous layer, due to the formation of a copper-ammonia complex, can indicate the presence of copper ions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete diazotization of 3-aminophenol.Ensure the reaction temperature is maintained between 0-5 °C. Use a sufficient excess of acid. Test for the presence of nitrous acid using starch-iodide paper before proceeding.
Decomposition of the diazonium salt.Keep the diazonium salt solution cold at all times and use it immediately after preparation. Avoid exposure to light.
Inefficient cyanation reaction.Ensure the copper(I) cyanide catalyst is active. Use a suitable solvent system. The reaction may require heating, but this should be carefully controlled to avoid decomposition.
Product loss during workup and purification.Optimize the extraction and purification procedures. Ensure the pH is appropriately adjusted during extraction to minimize the solubility of this compound in the aqueous phase.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity (by analytical technique) Potential Source Suggested Action
Peak corresponding to 3-Aminophenol (HPLC, GC-MS) Incomplete reaction.Increase the reaction time or temperature (with caution) of the Sandmeyer reaction. Ensure a stoichiometric amount of sodium nitrite was used.
Peak corresponding to 3-Hydroxybenzoic acid (HPLC, GC-MS) Hydrolysis of the nitrile group.Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures during workup and purification.
Peak corresponding to 3-Nitrophenol (HPLC, GC-MS) (in synthesis from 3-nitrophenol) Incomplete reduction.Ensure the reduction step is complete by monitoring with TLC or HPLC. Use a more active catalyst or increase the reaction time.
Peak corresponding to 3-Bromophenol (HPLC, GC-MS) (in synthesis from 3-bromophenol) Incomplete cyanation.Increase the reaction time, temperature, or the amount of catalyst. Ensure the catalyst is not deactivated.
Higher molecular weight peaks (GC-MS), multiple unidentified peaks (HPLC) Formation of biaryl byproducts from the Sandmeyer reaction.[2]Maintain a low and controlled temperature during the addition of the diazonium salt. Ensure efficient stirring.

Data on Common Impurities

The following table summarizes common impurities identified in this compound synthesis, along with typical analytical methods for their detection. The percentage range can vary significantly depending on the synthetic route and reaction conditions.

Impurity NameChemical StructureTypical % Range (if not optimized)Common Analytical Method(s)
3-AminophenolC₆H₇NO1-5%HPLC, GC-MS
3-Hydroxybenzoic acidC₇H₆O₃0.5-3%HPLC, LC-MS
3-NitrophenolC₆H₅NO₃1-10%HPLC, GC-MS
3-BromophenolC₆H₅BrO1-15%HPLC, GC-MS
Biphenyl diol derivatives(HO)C₆H₄-C₆H₄(OH)0.1-2%GC-MS, LC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Aminophenol (Sandmeyer Reaction)
  • Diazotization:

    • Dissolve 3-aminophenol in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. Confirm the presence of excess nitrous acid with starch-iodide paper.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent (e.g., aqueous potassium cyanide).

    • Cool the cyanide solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

    • Wash the organic layer with water, followed by a dilute aqueous ammonia solution to remove copper salts, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizations

Troubleshooting_Workflow start Start: this compound Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield No high_impurity High Impurity? check_yield->high_impurity Yes troubleshoot_yield Troubleshoot Yield: - Incomplete Reaction? - Diazonium Salt Decomposition? - Inefficient Cyanation? - Workup Loss? low_yield->troubleshoot_yield Yes end End: Pure this compound low_yield->end No analyze_impurities Analyze Impurities (HPLC, GC-MS) high_impurity->analyze_impurities Yes high_impurity->end No optimize_reaction Optimize Reaction Conditions: - Temperature Control - Reaction Time - Reagent Stoichiometry troubleshoot_yield->optimize_reaction identify_impurity Identify Impurity analyze_impurities->identify_impurity starting_material Unreacted Starting Material (3-AP, 3-NP, 3-BP) identify_impurity->starting_material Starting Material side_product Side-Product (3-Hydroxybenzoic acid, Biaryls) identify_impurity->side_product Side-Product starting_material->optimize_reaction side_product->optimize_reaction optimize_purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions side_product->optimize_purification optimize_reaction->start optimize_purification->start

Caption: Troubleshooting workflow for this compound synthesis.

Sandmeyer_Reaction_Pathway cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_side_reactions Potential Side Reactions aminophenol 3-Aminophenol diazonium 3-Hydroxyphenyldiazonium Salt aminophenol->diazonium NaNO₂, H⁺ 0-5 °C cyanophenol This compound diazonium->cyanophenol CuCN biaryl Biphenyl Diol Derivatives diazonium->biaryl Radical Coupling hydrolysis 3-Hydroxybenzoic Acid cyanophenol->hydrolysis H₂O, H⁺/OH⁻

References

Technical Support Center: Synthesis of 3-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyanophenol (also known as 3-hydroxybenzonitrile). This guide focuses on identifying and mitigating the formation of by-products in common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most frequently employed methods for the synthesis of this compound include:

  • Sandmeyer Reaction: Starting from 3-Aminophenol.

  • Dehydration of Amide: From 3-Hydroxybenzamide (B181210).

  • From Aldehyde: Conversion of 3-Hydroxybenzaldehyde.

  • Rosenmund-von Braun Reaction: From 3-Bromobenzonitrile.

Q2: How can I monitor the progress of my reaction to minimize by-product formation?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the reaction mixture to the starting material, you can determine when the reaction is complete and avoid prolonged reaction times or exposure to harsh conditions that can lead to the formation of by-products. For more quantitative analysis during reaction development, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be utilized.

Q3: What are the general purification strategies for removing by-products from this compound?

A3: Common purification techniques include:

  • Recrystallization: Effective for removing minor impurities when a suitable solvent is found.

  • Column Chromatography: Silica gel column chromatography is frequently used to separate this compound from by-products with different polarities.[1]

  • Distillation: While this compound is a solid, distillation of the reaction solvent and volatile impurities is a crucial part of the work-up in many procedures.

Troubleshooting Guides for Common Synthesis Routes

Route 1: Sandmeyer Reaction from 3-Aminophenol

The Sandmeyer reaction provides a reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[2]

  • Diazotization: 3-Aminophenol is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Cyanation: The cold diazonium salt solution is slowly added to a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).

  • Work-up: The reaction mixture is heated to decompose the intermediate complex and then cooled. The product is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield crude this compound.

  • Purification: The crude product is purified by column chromatography or recrystallization.

By-product/IssuePotential CauseRecommended Solution
Phenol Premature decomposition of the diazonium salt before reaction with the cyanide nucleophile.Maintain the temperature strictly between 0-5 °C during diazotization and the addition to the cyanide solution. Ensure the diazonium salt is used immediately after its formation.
Biaryl Compounds Radical side reactions, which are known to occur in Sandmeyer reactions.Use a slight excess of the copper(I) cyanide to favor the desired cyanation pathway. Ensure efficient stirring to maintain a homogenous reaction mixture.
Unreacted 3-Aminophenol Incomplete diazotization.Ensure the stoichiometric amount of sodium nitrite is added. Perform the addition slowly to prevent a localized increase in temperature.
Tar-like substances Decomposition of the diazonium salt at higher temperatures.Maintain rigorous temperature control throughout the reaction.
Route 2: Dehydration of 3-Hydroxybenzamide

This method involves the removal of a water molecule from 3-hydroxybenzamide to form the corresponding nitrile.

  • Reaction Setup: 3-Hydroxybenzamide is suspended in an inert solvent (e.g., monochlorobenzene).

  • Dehydration: Thionyl chloride is added dropwise to the suspension at a controlled temperature. The reaction is then heated to reflux to drive the dehydration.

  • Work-up: Excess thionyl chloride and the solvent are removed by distillation.[3] The crude product is then typically dissolved in an organic solvent and washed with water and brine.

  • Purification: The product is purified by recrystallization or column chromatography.

By-product/IssuePotential CauseRecommended Solution
Unreacted 3-Hydroxybenzamide Incomplete dehydration.Ensure a sufficient molar excess of the dehydrating agent (e.g., thionyl chloride) is used. Increase the reaction time or temperature as needed, while monitoring for decomposition.
Addition Product with P₂O₅ Use of phosphorus pentoxide as a dehydrating agent can lead to the formation of a phosphate (B84403) addition product that is difficult to separate.Use an alternative dehydrating agent such as thionyl chloride or oxalyl chloride.
Chlorinated By-products Reaction of the phenolic hydroxyl group with thionyl chloride.Perform the reaction at the lowest effective temperature. Consider protecting the hydroxyl group prior to dehydration, followed by a deprotection step.
Polymeric Material High reaction temperatures can lead to polymerization.Maintain careful temperature control and avoid overheating.
Route 3: Synthesis from 3-Hydroxybenzaldehyde

This two-step process involves the formation of an oxime intermediate, which is then dehydrated.

  • Oxime Formation: 3-Hydroxybenzaldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium hydroxide) in an aqueous or alcoholic solution to form 3-hydroxybenzaldoxime.

  • Dehydration: The isolated oxime is then dehydrated using a dehydrating agent such as acetic anhydride (B1165640) or a catalyst in a suitable solvent.

  • Work-up: The reaction mixture is worked up to remove the dehydrating agent and by-products. This often involves extraction and washing.

  • Purification: The crude this compound is purified by recrystallization or column chromatography.

By-product/IssuePotential CauseRecommended Solution
Unreacted 3-Hydroxybenzaldehyde Incomplete oxime formation.Ensure the pH of the reaction mixture is appropriately controlled for oxime formation. Allow for sufficient reaction time.
3-Hydroxybenzaldoxime Incomplete dehydration.Use a more potent dehydrating agent or increase the reaction temperature. Ensure anhydrous conditions during the dehydration step.
3-Hydroxybenzoic Acid Hydrolysis of the nitrile group during work-up.Avoid harsh acidic or basic conditions during the work-up. Use a non-aqueous work-up if possible.
Oxime Decomposition Products Harsh work-up conditions (acidic or basic).Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
Route 4: Rosenmund-von Braun Reaction from 3-Bromobenzonitrile

This reaction involves the cyanation of an aryl halide using copper(I) cyanide.

  • Reaction Setup: 3-Bromobenzonitrile is heated with an excess of copper(I) cyanide in a high-boiling polar solvent such as DMF, nitrobenzene, or pyridine.[4]

  • Reaction: The mixture is heated at reflux for several hours.

  • Work-up: The reaction mixture is cooled and poured into a solution (e.g., ferric chloride and hydrochloric acid) to decompose the copper complexes. The product is then extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to remove the copper salts and organic by-products.

By-product/IssuePotential CauseRecommended Solution
Unreacted 3-Bromobenzonitrile Incomplete reaction.Increase reaction time or temperature. Ensure the use of a suitable high-boiling polar solvent. The use of additives like L-proline has been shown to promote the reaction at lower temperatures.[5][6]
3-Hydroxybenzoic Acid Hydrolysis of the nitrile group due to the presence of water.Ensure anhydrous reaction conditions and use dry solvents.
Products of Solvent Incorporation Reaction with the solvent at high temperatures.Choose a more inert solvent if possible, or perform the reaction at the lowest effective temperature.
Difficulty in Purification Presence of excess copper cyanide and high-boiling solvent.Follow a rigorous work-up procedure to remove copper salts. Consider using a catalytic amount of copper(I) iodide with an alkali metal cyanide to simplify purification.

Data Summary

The selection of a synthetic route often depends on factors such as the availability of starting materials, reaction yield, purity requirements, and scalability. The following table provides a general comparison of the discussed routes.

Synthesis RouteStarting MaterialKey ReagentsCommon By-productsTypical Yield Range
Sandmeyer Reaction 3-AminophenolNaNO₂, HCl, CuCNPhenol, biaryl compounds60-80%
Dehydration of Amide 3-HydroxybenzamideThionyl chlorideUnreacted amide, chlorinated by-products70-90%
From Aldehyde 3-HydroxybenzaldehydeNH₂OH·HCl, dehydrating agentUnreacted aldehyde, oxime, 3-hydroxybenzoic acid65-85% (two steps)
Rosenmund-von Braun 3-BromobenzonitrileCuCNUnreacted bromide, 3-hydroxybenzoic acid70-95%

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Material (e.g., 3-Aminophenol) reaction Chemical Reaction (e.g., Sandmeyer) start->reaction Reagents crude Crude this compound (with by-products) reaction->crude workup Work-up (Extraction, Washing) crude->workup Transfer purify Purification (Chromatography/ Recrystallization) workup->purify pure Pure this compound purify->pure

A generalized workflow for the synthesis and purification of this compound.

References

Technical Support Center: Synthesis of 3-Hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain 3-Hydroxybenzonitrile?

A1: 3-Hydroxybenzonitrile, also known as m-cyanophenol, can be synthesized through several effective pathways. The choice of method often depends on the available starting materials, scalability, and desired purity. The most common routes include:

  • Sandmeyer Reaction: This classic method involves the diazotization of a primary aromatic amine, such as 3-aminobenzonitrile (B145674) or 3-aminophenol (B1664112), followed by a copper(I) cyanide-mediated substitution.[1][2]

  • Dehydration of 3-Hydroxybenzaldehyde (B18108) Oxime: This two-step process begins with the formation of an oxime from 3-hydroxybenzaldehyde, which is then dehydrated to the nitrile.[3][4]

  • Oxidation of 3-Cyanophenylboronic Acid: A direct route that utilizes an oxidizing agent like hydrogen peroxide with a catalyst to convert the boronic acid to the corresponding phenol.[5]

  • Dehydration of 3-Aminobenzamide: The amide group can be dehydrated to a nitrile using reagents like thionyl chloride.[6]

Q2: How do I choose the most suitable synthesis method?

A2: The selection of a synthetic route should be based on a comparative analysis of factors such as yield, reaction conditions, and the toxicity of reagents. For instance, the Sandmeyer reaction is a robust and well-established method, but it involves the handling of potentially explosive diazonium salts and toxic cyanides.[2] The dehydration of 3-hydroxybenzaldehyde oxime avoids highly toxic cyanides but requires a two-step process.[4] The boronic acid route offers a direct conversion, but the starting material may be more expensive.

Q3: What are the critical safety precautions when synthesizing 3-Hydroxybenzonitrile?

A3: Safety is paramount, especially when dealing with the reagents involved in these syntheses.

  • Diazonium Salts (Sandmeyer Reaction): These intermediates can be explosive when isolated in a dry state. It is crucial to keep them in a cold aqueous solution (0-5 °C) and use them immediately after preparation.

  • Cyanides (Sandmeyer Reaction): Copper(I) cyanide and other cyanide sources are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Acidic workups can generate highly toxic hydrogen cyanide gas.

  • Thionyl Chloride (Amide Dehydration): This reagent is corrosive and reacts violently with water. It should be handled with care in a fume hood. The reaction produces gaseous byproducts like HCl and SO2, which require proper scrubbing.[6]

Troubleshooting Guides

Method 1: Sandmeyer Reaction from 3-Aminophenol

This pathway involves the diazotization of 3-aminophenol to form a diazonium salt, followed by cyanation.

Problem: Low yield of 3-Hydroxybenzonitrile.

Potential Cause Troubleshooting Solution
Incomplete Diazotization Ensure the complete dissolution of 3-aminophenol in the acidic medium before the dropwise addition of sodium nitrite (B80452). Maintain the temperature strictly between 0-5 °C. A slight excess of the diazotizing agent can be used.[5]
Premature Decomposition of Diazonium Salt Work quickly and maintain a low temperature throughout the process. Use the diazonium salt solution immediately after its formation. Avoid exposure to direct sunlight.
Inefficient Cyanation Ensure the copper(I) cyanide is of high quality and the solution is freshly prepared. Consider the order of addition; adding the diazonium salt solution to the copper(I) cyanide solution is often preferred.[5]

Problem: Formation of significant byproducts.

Potential Cause Troubleshooting Solution
Phenol Formation The primary byproduct is often the starting material, 3-aminophenol, due to the reaction of the diazonium salt with water. To minimize this, ensure the reaction temperature is kept low and avoid excess water.[1]
Azo Coupling Intensely colored impurities can form from the coupling of the diazonium salt with unreacted 3-aminophenol.[5] To prevent this, maintain a low temperature, ensure efficient stirring, and consider using a more dilute solution to disfavor this bimolecular side reaction.
Hydrolysis of Nitrile to Amide During acidic or basic workup, the nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid.[7][8] Use mild workup conditions and carefully control the pH and temperature.
Method 2: Dehydration of 3-Hydroxybenzaldehyde Oxime

This method involves the conversion of 3-hydroxybenzaldehyde to its oxime, followed by dehydration.

Problem: Inefficient conversion of the aldehyde to the oxime.

Potential Cause Troubleshooting Solution
Suboptimal pH The formation of the oxime is pH-dependent. Adjust the pH with a suitable base (e.g., sodium acetate (B1210297) or pyridine) to facilitate the reaction.
Slow Reaction While oxime formation can be slow, gentle heating can sometimes accelerate the process. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

Problem: Low yield during the dehydration of the oxime.

Potential Cause Troubleshooting Solution
Ineffective Dehydrating Agent A variety of dehydrating agents can be used, such as acetic anhydride (B1165640), thionyl chloride, or phosphorus pentoxide. If one agent gives a low yield, consider trying another. Acetic anhydride is a common and effective choice.
Harsh Reaction Conditions Overly aggressive heating or a highly acidic/basic environment can lead to the decomposition of the starting material or product. Optimize the reaction temperature and duration.
Water in the Reaction Mixture Ensure all reagents and solvents are anhydrous, as water can inhibit the dehydration process.[9]

Quantitative Data Summary

The following tables summarize yield data from various synthetic approaches to provide a basis for comparison.

Table 1: Sandmeyer Reaction Yields for Cyanation

Starting MaterialCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Arenediazonium TetrafluoroboratesCu2O (0.4 eq), TMSCNAcetonitrile5538-92[2]
Arenediazonium SaltsCuCN (10 mol%), 1,10-phenanthrolineAcetonitrileRoom Temp52-93[2]

Table 2: Dehydration of Aldehydes to Nitriles

Starting AldehydeReagent/CatalystSolventTemperature (°C)Yield (%)Reference
p-HydroxybenzaldehydeHydroxylamine-HCl, Tungsten catalystToluene10088[7]
Aromatic AldehydesHydroxylamine-HCl, Anhydrous FeSO4DMFReflux80-95[10]

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxybenzonitrile via Sandmeyer Reaction

This protocol is adapted from general Sandmeyer reaction procedures.

Materials:

  • 3-Aminophenol

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Deionized water

  • Ice

  • Ethyl acetate

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-aminophenol in a solution of concentrated HCl and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of N2 gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis via Dehydration of 3-Hydroxybenzaldehyde Oxime

This protocol is a general procedure for the two-step conversion of an aldehyde to a nitrile.

Materials:

  • 3-Hydroxybenzaldehyde

  • Hydroxylamine (B1172632) hydrochloride (NH2OH·HCl)

  • Sodium acetate or pyridine

  • Acetic anhydride

  • Ethanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • Oxime Formation:

    • Dissolve 3-hydroxybenzaldehyde in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate or pyridine.

    • Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Once the reaction is complete, the oxime may precipitate upon cooling or by adding water. Filter the solid, wash with cold water, and dry.

  • Dehydration:

    • Place the dried 3-hydroxybenzaldehyde oxime in a round-bottom flask.

    • Add acetic anhydride and heat the mixture under reflux.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and pour it into ice water to hydrolyze the excess acetic anhydride.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 3-hydroxybenzonitrile.

    • Purify further by column chromatography or recrystallization.

Visualizations

experimental_workflow_sandmeyer cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_purification Step 3: Purification start 3-Aminophenol in HCl(aq) reagent1 Add NaNO2(aq) (0-5 °C) start->reagent1 diazonium Diazonium Salt Solution reagent1->diazonium reaction Combine and Warm diazonium->reaction cu_sol CuCN/NaCN Solution cu_sol->reaction crude Crude Product Mixture reaction->crude extract Ethyl Acetate Extraction crude->extract purify Column Chromatography extract->purify product Pure 3-Hydroxybenzonitrile purify->product

Caption: Experimental workflow for the Sandmeyer synthesis of 3-Hydroxybenzonitrile.

troubleshooting_low_yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products start Low Yield Observed check_sm Check TLC for Starting Material (SM) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn  SM Present   side_products Side Products Observed check_sm->side_products  SM Absent   action1 Increase Reaction Time incomplete_rxn->action1 action2 Increase Temperature Moderately incomplete_rxn->action2 action3 Check Reagent Purity/Activity incomplete_rxn->action3 action4 Optimize Temperature Control side_products->action4 action5 Modify Workup Conditions (pH, Temp) side_products->action5 action6 Improve Purification Method side_products->action6

Caption: A logical decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 3-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of 3-Cyanophenol synthesis. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the work-up and purification of this compound, particularly following a Sandmeyer reaction protocol.

Q1: After the Sandmeyer reaction and quenching, I am getting a low yield of crude this compound upon extraction. What are the possible causes and solutions?

A1: Low crude yields can stem from several factors during the reaction and work-up:

  • Incomplete Diazotization or Sandmeyer Reaction: Ensure the initial diazotization of 3-aminophenol (B1664112) was carried out at 0-5 °C to prevent decomposition of the diazonium salt. During the Sandmeyer reaction with cuprous cyanide, vigorous stirring is crucial to ensure proper mixing of the aqueous diazonium salt solution with the copper cyanide.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Phenol Formation: If the diazonium salt solution is allowed to warm up, it can react with water to form 3-hydroxybenzoic acid. Maintaining a low temperature is critical.

    • Azo Coupling: The diazonium salt can react with unreacted 3-aminophenol or the product itself to form colored azo compounds. Ensure a slight excess of nitrous acid is used and that the reaction is performed at a low temperature.

  • Inefficient Extraction: this compound has some water solubility.

    • Solvent Choice: Use an appropriate organic solvent for extraction. Ethyl acetate (B1210297) is generally a good choice due to its polarity, which aids in extracting the moderately polar this compound. Diethyl ether can also be used.

    • Number of Extractions: Perform multiple extractions (at least 3) with the organic solvent to maximize the recovery of the product from the aqueous layer.

    • pH Adjustment: Before extraction, ensure the aqueous layer is acidified (pH ~2-3) to protonate any phenolate, making the this compound less water-soluble. After extraction of the product, the aqueous layer can be basified and extracted again to recover any acidic byproducts if desired for analysis.

Q2: During the aqueous work-up and extraction, I am observing a persistent emulsion. How can I resolve this?

A2: Emulsion formation is a common issue, especially when dealing with complex reaction mixtures. Here are several strategies to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can help to break up the fine droplets that form the emulsion.

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to separation. Gentle swirling or rocking of the funnel, rather than vigorous shaking, can also help.

  • Changing the Solvent: Adding a small amount of a different organic solvent with a different density can sometimes help to break the emulsion.

Q3: My crude this compound is a dark oil or a discolored solid. What are the likely impurities and how can I remove them?

A3: The dark color is often due to the formation of polymeric or azo compound byproducts from the Sandmeyer reaction.

  • Common Impurities:

    • 3-Hydroxybenzoic acid: Formed from the hydrolysis of the nitrile group or reaction of the diazonium salt with water.

    • Azo compounds: Highly colored impurities formed by coupling reactions.

    • Unreacted 3-aminophenol: If the diazotization was incomplete.

    • Copper salts: Residual copper from the catalyst.

  • Purification Strategies:

    • Column Chromatography: This is a very effective method for separating this compound from colored, more polar, and less polar impurities. A silica (B1680970) gel column with a gradient elution of hexane (B92381) and ethyl acetate is commonly used.

    • Recrystallization: This can be an effective method for purifying the solid product. Toluene (B28343) or a mixture of water and ethanol (B145695) can be suitable solvents. The choice of solvent will depend on the impurities present.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help to remove colored impurities. The charcoal is then removed by filtration before proceeding with crystallization or column chromatography.

Q4: I am having difficulty purifying this compound by column chromatography. What is a good solvent system and what should I look for?

A4: A common and effective eluent system for the column chromatography of this compound on silica gel is a mixture of hexane and ethyl acetate .

  • Finding the Right Ratio: Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1). The ideal solvent system will give your product an Rf value of around 0.3-0.4 on a TLC plate, allowing for good separation from impurities.

  • Monitoring the Column: Monitor the elution using TLC. This compound is UV active, so it can be visualized under a UV lamp. Byproducts may also be visible.

    • Less polar impurities will elute first.

    • This compound will elute next.

    • More polar impurities, such as 3-hydroxybenzoic acid and azo compounds, will elute last or remain on the column.

Q5: What is a good solvent for the recrystallization of this compound?

A5: Toluene is often a good choice for the recrystallization of this compound. The product is soluble in hot toluene and less soluble in cold toluene, allowing for good crystal formation upon cooling. A mixture of ethanol and water can also be effective. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon cooling, crystals of this compound should form.

Data Presentation

The following table summarizes typical quantitative data for the work-up and purification of this compound synthesized via the Sandmeyer reaction. Please note that these values can vary depending on the reaction scale and specific experimental conditions.

ParameterExtraction (Ethyl Acetate)Column Chromatography (Hexane/Ethyl Acetate)Recrystallization (Toluene)
Typical Crude Yield 60-75%N/AN/A
Purity of Crude Product 80-90% (by NMR)N/AN/A
Final Yield (from crude) N/A70-85%60-80%
Final Purity N/A>98% (by HPLC/NMR)>99% (by HPLC/NMR)
Typical Rf (30% EtOAc in Hexane) ~0.4~0.4~0.4

Experimental Protocols

Detailed Work-up and Purification Protocol for this compound from Sandmeyer Reaction

This protocol assumes the Sandmeyer reaction has been completed starting from 3-aminophenol.

  • Quenching the Reaction:

    • After the reaction mixture has been stirred at the appropriate temperature for the required time, carefully pour it into a beaker containing a vigorously stirred mixture of ice and water. This will help to quench the reaction and precipitate any insoluble byproducts.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL for a ~10g scale reaction).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water (2 x 50 mL) to remove any water-soluble impurities.

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts, such as 3-hydroxybenzoic acid.

    • Finally, wash the organic layer with brine (1 x 50 mL) to aid in the removal of water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a suitable eluent (e.g., 20% ethyl acetate in hexane).

    • Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

  • Purification by Recrystallization:

    • Place the crude or column-purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot toluene to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold toluene.

    • Dry the crystals in a vacuum oven to obtain pure this compound.

Mandatory Visualization

Workup_Troubleshooting cluster_start Start: Crude Product cluster_problem Problem Identification cluster_solutions Troubleshooting Paths cluster_purification Purification Methods cluster_end End: Purified Product start Crude this compound (Post-Extraction) problem Low Yield or High Impurity Level? start->problem solution_yield Low Yield: - Check reaction conditions - Optimize extraction (pH, solvent) - Perform more extractions problem->solution_yield Yes (Low Yield) solution_impurity High Impurity: - Identify impurities (TLC, NMR) - Choose appropriate purification problem->solution_impurity Yes (High Impurity) end_product Pure this compound problem->end_product No solution_yield->start Re-evaluate Synthesis column_chrom Column Chromatography (Hexane/EtOAc) solution_impurity->column_chrom Multiple Impurities recrystallization Recrystallization (Toluene or EtOH/Water) solution_impurity->recrystallization Mainly one impurity or for final polishing column_chrom->end_product recrystallization->end_product

Caption: Troubleshooting workflow for the work-up and purification of this compound.

Sandmeyer_Workup_Workflow start Sandmeyer Reaction Mixture quench Quench with Ice/Water start->quench extract Extract with Ethyl Acetate (3x) quench->extract wash_water Wash with Water extract->wash_water wash_bicarb Wash with NaHCO3 (aq) wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate (Rotovap) dry->concentrate crude_product Crude this compound concentrate->crude_product purify Purification crude_product->purify column Column Chromatography purify->column Option 1 recrystal Recrystallization purify->recrystal Option 2 pure_product Pure this compound column->pure_product recrystal->pure_product

Caption: Experimental workflow for the work-up of this compound synthesis.

Technical Support Center: Troubleshooting 3-Cyanophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Cyanophenol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in reactions with this compound?

A1: Low yields in this compound reactions can often be attributed to several factors:

  • Incomplete Deprotonation: The phenolic proton of this compound must be removed for it to act as a nucleophile. Inadequate base strength or stoichiometry can lead to unreacted starting material.

  • Side Reactions: Depending on the reaction type, competing pathways such as elimination (e.g., in Williamson ether synthesis) or catalyst deactivation can reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. For instance, excessively high temperatures can lead to decomposition or favor side reactions.

  • Purity of Reagents: The purity of this compound, solvents, and other reagents is critical. Impurities can interfere with the reaction or poison catalysts.

  • Product Loss During Workup: The product may be lost during extraction or purification steps. Ensuring the correct pH during aqueous workup is important for minimizing solubility in the aqueous layer.

Q2: How does the cyano group affect the reactivity of this compound?

A2: The electron-withdrawing nature of the cyano group increases the acidity of the phenolic proton compared to phenol (B47542) itself, making it easier to deprotonate. This can be advantageous in reactions where phenoxide formation is the first step. However, the cyano group can also influence the nucleophilicity of the phenoxide and may be sensitive to certain reaction conditions (e.g., hydrolysis under harsh acidic or basic conditions).

Q3: What are the best practices for purifying products derived from this compound?

A3: Flash column chromatography on silica (B1680970) gel is a common and effective method for purifying products from this compound reactions.[1] A typical mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297).[1] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.[1] For highly polar products, adding a small amount of methanol (B129727) to the eluent may be necessary.[1] It is also important to efficiently remove byproducts from specific reactions, such as triphenylphosphine (B44618) oxide from Mitsunobu reactions, which can sometimes be achieved by filtration or optimized chromatography.

Q4: My reaction is not proceeding to completion, and I still have a significant amount of this compound remaining. What should I do?

A4: If a significant amount of starting material remains, the reaction may be incomplete.[2] Consider the following:

  • Extend the reaction time: Monitor the reaction by TLC to see if it progresses over a longer period.

  • Increase the temperature: This can increase the reaction rate, but be cautious as it may also promote side reactions.

  • Check your reagents: Ensure your base is strong enough and added in sufficient quantity. For catalytic reactions, verify the catalyst's activity. You may need to add more of a limiting reagent if it has been consumed.[2]

Q5: I obtained a product yield over 100%. What does this mean?

A5: A yield greater than 100% is not possible and indicates that your product is impure.[2] The most common contaminants are residual solvent or byproducts from the reaction. Ensure your product is thoroughly dried and properly purified.

Troubleshooting Guides

Williamson Ether Synthesis: O-Alkylation of this compound

This reaction involves the deprotonation of this compound to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide in an SN2 reaction.

Common Issues & Solutions:

  • Low or No Conversion:

    • Problem: Incomplete deprotonation of the phenol. Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient, especially with less reactive alkyl halides.

    • Solution: Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF.[3] Ensure anhydrous conditions, as water will quench the strong base.

  • Formation of Alkene Byproduct:

    • Problem: The phenoxide is also a strong base and can promote E2 elimination, especially with secondary or tertiary alkyl halides.[3]

    • Solution: Whenever possible, use a primary alkyl halide.[3] If a secondary alkyl halide must be used, employ milder reaction conditions (e.g., lower temperature) and a less hindered base.

  • Slow Reaction Rate:

    • Problem: Poor leaving group on the alkylating agent or suboptimal solvent.

    • Solution: Use an alkyl iodide or tosylate, which are better leaving groups than chlorides or bromides. Employ a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the phenoxide.[4]

Data Presentation: Comparison of Bases for O-Alkylation

BaseSolventTemperature (°C)Typical Alkyl HalidePlausible Yield Range (%)Notes
K₂CO₃Acetone/DMFRefluxPrimary60-85A common and mild choice, but may be slow or incomplete.[5]
Cs₂CO₃DMF80-100Primary75-95More effective than K₂CO₃ for less reactive halides.
NaHTHF/DMF0 to RTPrimary85-98Highly effective but requires strict anhydrous conditions.[6]
K₂CO₃DMFRefluxSecondary20-50Significant elimination is expected.
NaHTHF0 to RTSecondary30-60Elimination is still a major competing reaction.

Experimental Protocol: Synthesis of 3-(Benzyloxy)benzonitrile

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DMF (10 mL) and sodium hydride (0.24 g, 6.0 mmol, 60% dispersion in mineral oil) in portions at 0°C.

  • Add a solution of this compound (0.60 g, 5.0 mmol) in anhydrous DMF (5 mL) dropwise to the suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another hour until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add benzyl (B1604629) bromide (0.94 g, 5.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Troubleshooting Workflow: Williamson Ether Synthesis

G start Low Yield in Williamson Ether Synthesis check_sm TLC shows unreacted this compound? start->check_sm check_elimination TLC/NMR shows alkene byproduct? check_sm->check_elimination No incomplete_deprotonation Incomplete Deprotonation check_sm->incomplete_deprotonation Yes elimination_issue E2 Elimination is Dominant check_elimination->elimination_issue Yes slow_reaction Reaction is slow/stalled check_elimination->slow_reaction No use_stronger_base Use stronger base (e.g., NaH) incomplete_deprotonation->use_stronger_base ensure_anhydrous Ensure anhydrous conditions incomplete_deprotonation->ensure_anhydrous success Improved Yield use_stronger_base->success ensure_anhydrous->success use_primary_halide Use primary alkyl halide elimination_issue->use_primary_halide lower_temp Lower reaction temperature elimination_issue->lower_temp use_primary_halide->success lower_temp->success better_lg Use better leaving group (I > Br > Cl) slow_reaction->better_lg change_solvent Switch to polar aprotic solvent (DMF, DMSO) slow_reaction->change_solvent workup_loss Product lost during workup? slow_reaction->workup_loss better_lg->success change_solvent->success check_aq_layer Check pH and re-extract aqueous layer workup_loss->check_aq_layer Yes purification_issue Purification issues workup_loss->purification_issue No check_aq_layer->success purification_issue->success

Troubleshooting Williamson Ether Synthesis.
Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including the formation of an ether with this compound, with inversion of stereochemistry at the alcohol carbon. It uses a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).

Common Issues & Solutions:

  • Low Yield and Difficult Purification:

    • Problem: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine (B178648) derivative, which can be difficult to separate from the desired product.[7]

    • Solution: TPPO can sometimes be precipitated from a non-polar solvent and removed by filtration.[8] Alternatively, using polymer-supported PPh₃ can simplify purification, as the byproduct remains on the solid support. For purification, meticulous column chromatography is often required.

  • Reaction Failure with Certain Nucleophiles:

    • Problem: The nucleophile (in this case, this compound) must be sufficiently acidic (pKa < 15) to protonate the intermediate betaine.[7][8]

    • Solution: this compound is acidic enough for this reaction. However, if using other phenols, ensure their pKa is appropriate.

  • Side Reactions:

    • Problem: If the nucleophile is not acidic enough, the azodicarboxylate can act as the nucleophile, leading to undesired byproducts.[7]

    • Solution: Ensure the correct order of addition. Typically, the alcohol, this compound, and PPh₃ are mixed before the slow, cooled addition of DEAD or DIAD.[8]

Experimental Protocol: Mitsunobu Etherification with a Secondary Alcohol

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq.), this compound (1.1 eq.), and triphenylphosphine (1.1 eq.) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.1 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction's progress by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Reaction Mechanism: Mitsunobu Reaction

G PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine attacks DIAD DIAD DIAD->Betaine IonPair Ion Pair [ArO⁻] [Ph₃P⁺-NHR-NHR] Betaine->IonPair + ArOH (Proton Transfer) Cyanophenol This compound (ArOH) Cyanophenol->IonPair Oxyphosphonium Oxyphosphonium Salt [ArO⁻] [Ph₃P⁺-OR'] IonPair->Oxyphosphonium + R'OH Alcohol Alcohol (R'OH) Alcohol->Oxyphosphonium Product Ether (ArOR') Oxyphosphonium->Product SN2 Attack by ArO⁻ TPPO TPPO (Ph₃P=O) Oxyphosphonium->TPPO

Simplified Mitsunobu reaction pathway.
Buchwald-Hartwig Amination & Suzuki Coupling

For these cross-coupling reactions, this compound would first need to be converted to an aryl halide or triflate. Let's consider the troubleshooting for the coupling of 3-cyanophenyl triflate.

Common Issues & Solutions:

  • Low or No Yield:

    • Problem: Inactive catalyst, poor choice of ligand or base.

    • Solution: The choice of phosphine ligand is critical and often substrate-dependent. For electron-poor aryl triflates like 3-cyanophenyl triflate, sterically hindered, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective. The base is also crucial; K₃PO₄ or Cs₂CO₃ are common choices. Ensure all reagents are pure and the reaction is run under strictly anaerobic conditions.

  • Homocoupling of Boronic Acid (Suzuki):

    • Problem: The boronic acid reacts with itself to form a biaryl byproduct.

    • Solution: This can be minimized by optimizing the reaction conditions, such as temperature and the rate of catalyst addition. Using the correct stoichiometry of reagents is also important.

  • Hydrodehalogenation/detriflation:

    • Problem: The aryl triflate is reduced to benzonitrile (B105546) instead of undergoing coupling.

    • Solution: This side reaction can be suppressed by the choice of ligand and by ensuring the reaction medium is free of water and other protic sources where not intended as part of the solvent system.

Data Presentation: Ligand and Base Comparison for Suzuki Coupling

Aryl PartnerBoronic AcidLigandBaseSolventPlausible Yield Range (%)
3-Cyanophenyl TriflatePhenylboronic acidPPh₃K₂CO₃Toluene/H₂O30-60
3-Cyanophenyl TriflatePhenylboronic acidSPhosK₃PO₄Dioxane/H₂O80-95
3-Cyanophenyl Triflate4-Methoxyphenylboronic acidXPhosCs₂CO₃Toluene85-98
3-Cyanophenyl BromidePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O70-90

Troubleshooting Workflow: Cross-Coupling Reactions

G start Low Yield in Cross-Coupling check_sm Unreacted Aryl Triflate? start->check_sm check_byproducts Side Products Observed? (e.g., Homocoupling) check_sm->check_byproducts No inactive_catalyst Inactive Catalyst/Ligand check_sm->inactive_catalyst Yes side_reactions Side Reactions Dominant check_byproducts->side_reactions Yes screen_ligands Screen different ligands (e.g., SPhos, XPhos) inactive_catalyst->screen_ligands check_base Optimize base (K₃PO₄, Cs₂CO₃) inactive_catalyst->check_base success Improved Yield screen_ligands->success check_base->success optimize_temp Adjust temperature side_reactions->optimize_temp check_stoichiometry Verify stoichiometry side_reactions->check_stoichiometry degas_solvent Ensure proper degassing side_reactions->degas_solvent optimize_temp->success check_stoichiometry->success degas_solvent->success

Troubleshooting Cross-Coupling Reactions.

References

Stability of 3-Cyanophenol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyanophenol. The information focuses on the stability of this compound under acidic and basic conditions to anticipate and address potential issues during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic and basic conditions?

A1: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the cyano (-CN) group. This reaction typically proceeds in two main stages: first, the nitrile is converted to a 3-hydroxybenzamide (B181210) intermediate, which is then further hydrolyzed to 3-hydroxybenzoic acid.[1][2][3] Under acidic conditions, the reaction is catalyzed by protons (H+), while under basic conditions, it is catalyzed by hydroxide (B78521) ions (OH-).[1][2]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. Generally, the rate of hydrolysis of the nitrile group is slowest in neutral or near-neutral solutions and increases in both acidic and basic environments. The rate of degradation is typically faster under basic conditions compared to acidic conditions for many nitriles.

Q3: What are the expected degradation products of this compound?

A3: The expected degradation products from the hydrolysis of this compound are:

  • Intermediate: 3-Hydroxybenzamide

  • Final Product: 3-Hydroxybenzoic acid

It is crucial to monitor for the appearance of these compounds in your experimental samples to assess the extent of degradation.

Q4: Are there other potential degradation pathways for this compound besides hydrolysis?

A4: While hydrolysis of the cyano group is the most common degradation pathway, the phenolic hydroxyl (-OH) group can be susceptible to oxidation, especially in the presence of oxidizing agents, metal ions, or exposure to light (photolysis). This could lead to the formation of colored degradation products or polymeric materials. Forced degradation studies often include oxidative and photolytic stress conditions to assess these possibilities.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Analysis of this compound Samples

Possible Cause: Degradation of this compound due to acidic or basic residues in the sample matrix, mobile phase, or on the HPLC column.

Troubleshooting Steps:

  • Verify pH of Sample and Mobile Phase: Ensure the pH of your sample and mobile phase is within a stable range for this compound (ideally near neutral if degradation is to be avoided).

  • Analyze Degradation Products: The primary degradation products are 3-hydroxybenzamide and 3-hydroxybenzoic acid. Check for the presence of peaks corresponding to these compounds.

  • Perform Forced Degradation Study: To confirm the identity of the unexpected peaks, intentionally degrade a sample of this compound under acidic and basic conditions and compare the chromatograms.

  • Column Inertness: Ensure the use of a well-maintained, high-quality HPLC column. Residual acidic or basic sites on the column packing can catalyze on-column degradation.

Issue 2: Loss of this compound Assay Over Time in Solution

Possible Cause: Hydrolysis of the cyano group in the prepared solution.

Troubleshooting Steps:

  • Control pH of the Solution: Buffer the solution to a pH where this compound exhibits maximum stability (typically near neutral).

  • Control Temperature: Hydrolysis rates are temperature-dependent. Store solutions at lower temperatures (e.g., 2-8 °C) to slow down the degradation process. Refer to the quantitative data below for the effect of temperature.

  • Use Freshly Prepared Solutions: For quantitative experiments, it is recommended to use freshly prepared solutions of this compound to minimize the impact of degradation on experimental results.

Quantitative Data on this compound Degradation

The rate of hydrolysis of this compound is influenced by the concentration of acid or base and the temperature. The following table summarizes available kinetic data for the acid-catalyzed hydrolysis of this compound in sulfuric acid solutions.

Table 1: Observed Rate Constants (k_obs) for the Acid-Catalyzed Hydrolysis of this compound in Sulfuric Acid at 25.1 ± 0.1 °C

Sulfuric Acid Concentration (M)Observed Rate Constant (k_obs) x 10^5 (s⁻¹)
10.01.15
12.010.2
13.033.1
14.0102
15.3380
16.61350
17.02240
17.64680
18.210500

Data sourced from a study on the hydrolysis of m-substituted benzonitriles.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under acidic and basic conditions to identify its degradation products and assess its stability.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile (B52724)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Periodically withdraw samples, neutralize them with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • To another aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Periodically withdraw samples, neutralize them with an appropriate amount of 0.1 M HCl, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water and subjecting it to the same temperature conditions.

  • HPLC Analysis: Analyze all samples by a stability-indicating HPLC method to monitor the decrease in the this compound peak and the formation of degradation product peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5% to 95% B in 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both this compound and its expected degradation products have significant absorbance (e.g., determined by UV scans of the individual compounds).

  • Column Temperature: 30 °C.

Method Development and Validation:

  • Inject a mixture of the stressed (acid and base degraded) samples and the unstressed this compound solution.

  • Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate resolution between the this compound peak and all degradation product peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway This compound This compound 3-Hydroxybenzamide 3-Hydroxybenzamide This compound->3-Hydroxybenzamide Hydrolysis (Acid or Base) 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic_Acid 3-Hydroxybenzamide->3-Hydroxybenzoic_Acid Hydrolysis (Acid or Base)

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution This compound Stock Solution Acid_Stress Acidic Condition (e.g., 0.1 M HCl, 60°C) Stock_Solution->Acid_Stress Base_Stress Basic Condition (e.g., 0.1 M NaOH, 60°C) Stock_Solution->Base_Stress Control Neutral Condition (Water, 60°C) Stock_Solution->Control Neutralization Neutralization & Dilution Acid_Stress->Neutralization Base_Stress->Neutralization Control->Neutralization HPLC_Analysis Stability-Indicating HPLC Analysis Neutralization->HPLC_Analysis Data_Evaluation Data Evaluation (Assay, Impurity Profile) HPLC_Analysis->Data_Evaluation

Caption: Forced degradation experimental workflow.

References

Technical Support Center: 3-Hydroxybenzonitrile Reactions with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxybenzonitrile and strong bases.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of 3-Hydroxybenzonitrile in the presence of a strong base?

A1: 3-Hydroxybenzonitrile has two primary reactive sites when treated with a strong base. The first is the acidic phenolic hydroxyl group (-OH), which will be deprotonated by a strong base to form a phenoxide ion. The second is the nitrile group (-CN), which can undergo hydrolysis.

Q2: What is the pKa of the phenolic proton in 3-Hydroxybenzonitrile?

A2: The pKa of the phenolic proton in 3-Hydroxybenzonitrile is approximately 8.61.[1] This indicates that it is a weak acid and will be readily deprotonated by common strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

Q3: What are the expected side reactions when 3-Hydroxybenzonitrile is treated with a strong base?

A3: The primary side reactions are:

  • Hydrolysis of the nitrile group: This can lead to the formation of 3-hydroxybenzamide (B181210) and subsequently 3-hydroxybenzoic acid. This reaction is typically favored by high temperatures and prolonged reaction times in aqueous basic solutions.[2]

  • Williamson Ether Synthesis: If an alkyl halide is present, the phenoxide intermediate can react to form an ether. This is a common synthetic route, but can be an unwanted side reaction if alkylating agents are present as impurities or in subsequent reaction steps.

  • Kolbe-Schmitt Reaction: In the presence of carbon dioxide and a strong base at high temperature and pressure, carboxylation of the aromatic ring can occur, leading to the formation of hydroxybenzoic acids.[3][4]

Troubleshooting Guides

Issue 1: Formation of an Unexpected Carboxylic Acid Byproduct

  • Possible Cause: Hydrolysis of the nitrile group to a carboxylic acid. This is often accelerated by elevated temperatures and the presence of water. A patent describing the synthesis of 3-hydroxybenzoic acid from a different starting material using 50% sodium hydroxide at 260°C and 23 bar highlights the forcing conditions that can lead to hydrolysis.[5] Another patent mentions that in the presence of water, a small amount of sodium hydroxide can form, leading to the hydrolysis of a cyanophenol to the corresponding hydroxybenzoic acid.[2]

  • Troubleshooting Steps:

    • Reaction Temperature: If possible, lower the reaction temperature.

    • Reaction Time: Reduce the reaction time to the minimum required for the desired transformation.

    • Anhydrous Conditions: If the desired reaction does not require water, ensure all reagents and solvents are anhydrous.

    • Base Concentration: Use the minimum effective concentration of the strong base.

Issue 2: Formation of an Ether Byproduct

  • Possible Cause: Presence of an alkylating agent, leading to a Williamson ether synthesis. The phenoxide formed from 3-Hydroxybenzonitrile is a potent nucleophile.

  • Troubleshooting Steps:

    • Purity of Reagents: Ensure all starting materials and solvents are free from alkylating agents (e.g., alkyl halides).

    • Reaction Quenching: If the subsequent step involves an alkylating agent, ensure the base is fully neutralized before its addition.

Issue 3: Low Yield of the Desired Product and Formation of Multiple Unidentified Byproducts

  • Possible Cause: Competing side reactions due to harsh reaction conditions. High temperatures and high concentrations of a strong base can promote multiple side reactions simultaneously.

  • Troubleshooting Steps:

    • Optimize Base: Consider using a weaker base if sufficient for the desired reaction (e.g., potassium carbonate instead of sodium hydroxide for some applications).

    • Solvent Choice: The choice of solvent can influence reaction pathways. Aprotic polar solvents like DMF or acetonitrile (B52724) are commonly used for Williamson ether synthesis.[6]

    • Protective Group Strategy: If the phenolic hydroxyl group is not the desired reaction site, consider protecting it before introducing the strong base.

Data Presentation

Table 1: Potential Side Reactions of 3-Hydroxybenzonitrile with Strong Bases

Side ReactionReagents/ConditionsMajor Side Product(s)Favored By
Nitrile HydrolysisStrong base (e.g., NaOH, KOH), Water, Heat3-Hydroxybenzamide, 3-Hydroxybenzoic AcidHigh temperature, prolonged reaction time, aqueous conditions
Williamson Ether SynthesisStrong base, Alkyl halide (R-X)3-(Alkoxy)benzonitrilePresence of alkylating agents
Kolbe-Schmitt ReactionStrong base (e.g., NaOH, KOH), CO₂, High pressure, High temperatureIsomers of Carboxy-hydroxybenzonitrileHigh pressure and temperature in the presence of CO₂

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis (Potential Side Reaction)

This protocol is adapted from general procedures for Williamson ether synthesis and illustrates how an ether side product could form.[6][7]

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Hydroxybenzonitrile in a suitable anhydrous solvent (e.g., DMF, acetone).

  • Add a slight molar excess of a base (e.g., anhydrous potassium carbonate or sodium hydride).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide) dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100°C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Conditions for Base-Catalyzed Nitrile Hydrolysis (Potential Side Reaction)

This protocol is based on general knowledge of nitrile hydrolysis under basic conditions.[2][5]

  • Reaction Setup: In a pressure vessel, dissolve 3-Hydroxybenzonitrile in an aqueous solution of a strong base (e.g., 10-50% NaOH).

  • Heating: Heat the mixture to a high temperature (e.g., 150-260°C). The reaction may generate significant pressure.

  • Monitoring: Monitor the reaction for the disappearance of the starting material and the formation of the amide and carboxylic acid products.

  • Work-up: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the 3-hydroxybenzoic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

Mandatory Visualization

Side_Reactions 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile 3-Cyanophenoxide 3-Cyanophenoxide 3-Hydroxybenzonitrile->3-Cyanophenoxide Strong Base 3-Hydroxybenzamide 3-Hydroxybenzamide 3-Hydroxybenzonitrile->3-Hydroxybenzamide H₂O, Strong Base, Heat 3-Alkoxybenzonitrile 3-Alkoxybenzonitrile 3-Cyanophenoxide->3-Alkoxybenzonitrile R-X (Alkyl Halide) Carboxy-hydroxybenzonitrile Carboxy-hydroxybenzonitrile 3-Cyanophenoxide->Carboxy-hydroxybenzonitrile 1. CO₂, High P, High T 2. H⁺ 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid 3-Hydroxybenzamide->3-Hydroxybenzoic Acid H₂O, Strong Base, Heat

Caption: Potential side reaction pathways of 3-Hydroxybenzonitrile with strong bases.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Unexpected_Product Unexpected Product Formation Hydrolysis Nitrile Hydrolysis Unexpected_Product->Hydrolysis Ether_Formation Ether Formation Unexpected_Product->Ether_Formation Carboxylation Ring Carboxylation Unexpected_Product->Carboxylation Control_Temp_Time Lower Temperature/ Reduce Time Hydrolysis->Control_Temp_Time Anhydrous_Conditions Use Anhydrous Conditions Hydrolysis->Anhydrous_Conditions Optimize_Base Optimize Base/Solvent Hydrolysis->Optimize_Base Check_Reagents Check Reagent Purity Ether_Formation->Check_Reagents Ether_Formation->Optimize_Base Avoid_CO2 Avoid CO₂ Exposure Carboxylation->Avoid_CO2

Caption: Troubleshooting logic for unexpected side products in reactions of 3-Hydroxybenzonitrile.

References

Technical Support Center: Purification of 3-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Cyanophenol (also known as 3-hydroxybenzonitrile). This guide focuses on removing colored impurities through common laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: My this compound is a slightly brown or yellow powder. Is this normal?

A1: Commercially available this compound can have a color ranging from almost white to light brown.[1] The presence of color often indicates the presence of minor impurities, which can arise during synthesis or from degradation over time. Phenolic compounds, in general, are susceptible to oxidation, which can lead to colored byproducts.

Q2: What are the most common methods for removing colored impurities from this compound?

A2: The most common and effective methods for purifying solid organic compounds like this compound are recrystallization, activated carbon treatment, and column chromatography.[2] Sublimation can also be a highly effective method for achieving very high purity if the compound is thermally stable.[3]

Q3: How do I choose the best purification method for my needs?

A3: The choice of method depends on the level of purity required, the quantity of material to be purified, and the nature of the impurities.

  • Recrystallization is a good general-purpose technique for removing small amounts of impurities and can be scaled up easily.[4]

  • Activated carbon treatment is specifically used for decolorizing solutions by adsorbing colored impurities.[5][6] It is often used as a step within a recrystallization procedure.

  • Column chromatography offers excellent separation of components and can yield very pure material, making it suitable for removing impurities with different polarities.[7]

  • Sublimation is an excellent choice for obtaining very high purity (>99.9%) for thermally stable compounds, and it has the advantage of not using any solvents.[3]

Q4: What are the likely colored impurities in my this compound sample?

A4: While specific impurities depend on the synthetic route, colored impurities in phenolic compounds are often high molecular weight byproducts formed through oxidative degradation.[8] These can include quinone-type structures or other conjugated systems that absorb visible light.

Troubleshooting Guides

Recrystallization

Problem: My this compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not polar enough.

  • Solution: Try a more polar solvent. For a compound like this compound with both polar (hydroxyl, nitrile) and non-polar (benzene ring) features, a solvent of intermediate polarity or a mixed solvent system is often effective. Good single solvents to screen include ethanol (B145695), isopropanol, and acetone. Common solvent pairs include ethanol/water or toluene/hexane (B92381).[4]

Problem: My this compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of this compound (78-81°C).[9]

  • Solution 1: Choose a solvent with a lower boiling point.

  • Possible Cause 2: The solution is supersaturated with impurities, depressing the melting point.

  • Solution 2: Add a small amount of additional hot solvent to decrease the saturation. If using a mixed solvent system, add more of the solvent in which the compound is more soluble.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or crystallization is slow to initiate.

  • Solution:

    • Try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Add a "seed crystal" of pure this compound to induce crystallization.

    • If the solution is too dilute, reheat it and evaporate some of the solvent to increase the concentration.

    • Cool the solution in an ice bath to further decrease solubility.

Problem: The recovered crystals are still colored.

  • Possible Cause: The colored impurities have similar solubility to this compound in the chosen solvent.

  • Solution: Perform a hot filtration after dissolving the crude product. If the color persists, incorporate an activated carbon treatment step into the recrystallization protocol.

Activated Carbon Treatment

Problem: After treatment with activated carbon, the solution is still colored.

  • Possible Cause 1: Insufficient amount of activated carbon was used.

  • Solution 1: Increase the amount of activated carbon. A general guideline is 1-5% by weight relative to the solute.[6]

  • Possible Cause 2: The contact time was too short.

  • Solution 2: Increase the stirring or refluxing time with the activated carbon to 30-60 minutes.[6]

  • Possible Cause 3: The solvent is not optimal for adsorption.

  • Solution 3: Activated carbon is most effective in more polar solvents like water or alcohols, and less effective in non-polar solvents.[6] Ensure you are using an appropriate solvent system.

Problem: The recovery yield is very low after activated carbon treatment.

  • Possible Cause: Activated carbon can adsorb the desired product in addition to impurities.

  • Solution: Use the minimum amount of activated carbon necessary to achieve decolorization. Avoid prolonged treatment times.

Column Chromatography

Problem: The colored impurity co-elutes with the this compound.

  • Possible Cause: The polarity of the eluent is too high, or the chosen solvent system does not provide adequate separation.

  • Solution:

    • Decrease the polarity of the eluent. For a hexane/ethyl acetate (B1210297) system, this means increasing the proportion of hexane.

    • Try a different solvent system. For example, a toluene/ethyl acetate or dichloromethane/methanol system might offer different selectivity.

Problem: The this compound does not elute from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

Experimental Protocols

Recrystallization Protocol (Illustrative)
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, toluene, ethyl acetate/hexane mixtures) to find a suitable solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% by weight of the this compound). Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Activated Carbon Treatment Protocol
  • Dissolution: Dissolve the impure this compound in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) in an Erlenmeyer flask.

  • Carbon Addition: Add powdered activated carbon (1-5% by weight of the this compound) to the solution.[6]

  • Heating and Stirring: Heat the mixture at or near the boiling point with constant stirring for 30-60 minutes.[6]

  • Hot Filtration: While the solution is still hot, filter it by gravity through a fluted filter paper to remove the activated carbon.

  • Product Recovery: Allow the filtrate to cool to induce crystallization of the purified this compound.

Column Chromatography Protocol
  • Stationary Phase: Pack a glass column with silica (B1680970) gel.

  • Eluent: A suitable eluent system for this compound is a mixture of hexane and ethyl acetate. A starting point could be a 9:1 hexane/ethyl acetate ratio.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following tables provide illustrative quantitative data for the purification of this compound. The actual results will vary depending on the initial purity and the specific experimental conditions.

Table 1: Recrystallization of this compound

ParameterBefore PurificationAfter Purification
Appearance Light brown powderOff-white crystals
Purity (by HPLC) ~95%>99%
Recovery Yield N/A70-90%

Table 2: Activated Carbon Treatment of this compound

ParameterBefore TreatmentAfter Treatment
Solution Color Noticeably coloredColorless to pale yellow
Purity (by HPLC) ~95%~97-98%
Recovery Yield N/A85-95%

Table 3: Column Chromatography of this compound

ParameterBefore PurificationAfter Purification
Appearance Brown solidWhite crystalline solid
Purity (by HPLC) ~90%>99.5%
Recovery Yield N/A60-80%

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve add_carbon Add Activated Carbon dissolve->add_carbon cool Cool to Room Temp & then in Ice Bath dissolve->cool If no decolorization hot_filtration Hot Gravity Filtration add_carbon->hot_filtration hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow A Prepare Silica Gel Column C Load Sample onto Column A->C B Dissolve Crude this compound in Minimum Solvent B->C D Elute with Hexane/Ethyl Acetate C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I Troubleshooting_Logic start Impure this compound recrystallization Attempt Recrystallization start->recrystallization oiling_out Compound Oils Out? recrystallization->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Change Solvent / Add More Solvent oiling_out->solution1 Yes still_colored Crystals Still Colored? no_crystals->still_colored No solution2 Scratch Flask / Add Seed Crystal / Concentrate no_crystals->solution2 Yes solution3 Add Activated Carbon Step / Use Column Chromatography still_colored->solution3 Yes success Pure this compound still_colored->success No solution1->recrystallization solution2->recrystallization

References

Technical Support Center: Preventing Unwanted Polymerization of 3-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Cyanophenol (also known as 3-hydroxybenzonitrile). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to help prevent its unwanted polymerization and degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, or 3-hydroxybenzonitrile, is a valuable organic intermediate used in the synthesis of various compounds, including pharmaceuticals.[1][2] Like many bifunctional molecules containing both a phenol (B47542) group and a nitrile group, it can be susceptible to degradation and polymerization under certain conditions, which can lead to impurities, reduced yields, and inconsistent experimental results.

Q2: What are the primary causes of this compound polymerization and degradation?

A2: The degradation of this compound is typically initiated by exposure to adverse conditions that can generate reactive species. Key triggers include:

  • Heat: Elevated temperatures can provide the energy needed to initiate polymerization, particularly during distillations or high-temperature reactions. Nitrile resins, in general, have a tendency to discolor at high temperatures.[3]

  • Light: Exposure to UV light can generate free radicals, which are known to initiate polymerization in various monomers.[4]

  • Contaminants: The presence of strong oxidizing agents, radical initiators, or certain metal impurities can catalyze degradation.[5][6]

  • Atmosphere: The presence of oxygen can sometimes enhance the efficacy of phenolic inhibitors but can also be involved in oxidative degradation pathways leading to colored byproducts.[]

Q3: What are the visible signs of this compound degradation?

A3: The most common signs include:

  • Discoloration: The pure compound is an off-white or beige powder.[8] A change to yellow, brown, or pink can indicate degradation.

  • Change in Properties: If the material is melted or dissolved, an increase in viscosity or the formation of insoluble particulates can suggest that polymerization has occurred.

  • Inconsistent Analytical Data: Unexpected peaks in NMR, HPLC, or GC-MS analyses are a clear indicator of impurities resulting from degradation.

Q4: How should this compound be stored to ensure maximum stability?

A4: Proper storage is the first line of defense against degradation. Based on safety data sheets and best practices, follow these guidelines:

  • Container: Keep the container tightly closed.[5][6] An amber glass bottle is recommended to protect from light.

  • Atmosphere: For long-term storage, consider blanketing the container with an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Temperature: Store in a cool, dry, and well-ventilated place away from heat sources.[5][6]

  • Chemical Purity: Ensure the storage area is free from incompatible materials, especially strong oxidizing agents.[6]

Q5: What chemical inhibitors can be used to prevent the polymerization of this compound?

A5: Chemical inhibitors are compounds added in small amounts to prevent spontaneous polymerization.[] Phenolic compounds are themselves excellent polymerization inhibitors for free-radical reactions.[4][9] However, to prevent self-polymerization or degradation during processing at high temperatures, adding a more robust inhibitor can be beneficial. The choice depends on the experimental conditions.

Inhibitor Type Examples Mechanism of Action Typical Concentration Range
Phenolic Inhibitors Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), Butylated hydroxytoluene (BHT)Act as radical scavengers by donating a hydrogen atom to terminate growing polymer chains.[4][]50 - 500 ppm
Amine-Based Inhibitors Diethylhydroxylamine (DEHA)Function through hydrogen transfer to chain radicals, often showing synergy with oxygen.[]50 - 200 ppm
Nitroxide Free Radicals TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)Highly effective radical scavengers that directly trap growing polymer chains.[10]10 - 100 ppm

Q6: How do I choose the right inhibitor for my specific application?

A6: The selection depends on several factors:

  • Temperature: For high-temperature processes like distillation, an inhibitor with low volatility and high thermal stability, such as BHT or hydroquinone, is preferable.

  • Oxygen Presence: Phenolic inhibitors often require the presence of some oxygen to be most effective, as they can form secondary inhibitors like quinones.[4][] In anaerobic conditions, nitroxide-based inhibitors like TEMPO may be more suitable.[10]

  • Downstream Processes: Ensure the inhibitor will not interfere with subsequent reaction steps or catalysis. For example, a phenolic inhibitor might interfere with reactions sensitive to acidic protons.

Troubleshooting Guide

Problem Observed Potential Cause Recommended Solution
Solid this compound has discolored (e.g., turned yellow/brown) during storage. 1. Prolonged exposure to air (oxidation).2. Exposure to light.3. Storage at elevated temperatures.1. Store product in a tightly sealed container under an inert atmosphere (N₂ or Ar).2. Use an amber or opaque container and store in a dark location.[6]3. Relocate to a cool, designated chemical storage area.
Product darkens and thickens during a reaction at elevated temperatures. 1. Thermal degradation or polymerization.2. Absence of a suitable polymerization inhibitor.3. Presence of catalytic impurities in the reaction mixture.1. If possible, lower the reaction temperature.2. Add an appropriate high-temperature inhibitor (e.g., 100 ppm of BHT or Hydroquinone) to the reaction mixture before heating.3. Purify starting materials and use high-purity solvents.
Reaction yield is significantly lower than expected. 1. Loss of this compound due to polymerization or degradation.2. The inhibitor used is interfering with the reaction.1. Confirm the purity of the starting material before use. Implement the inhibitor and storage recommendations above.2. Select an inhibitor that is inert to your reaction conditions. For example, avoid acidic phenolic inhibitors in a base-catalyzed reaction.
Formation of insoluble material in the product or reaction mixture. 1. Advanced polymerization has occurred, forming oligomers or polymers.2. The compound has degraded into insoluble byproducts.1. The material may not be salvageable. Review handling, storage, and reaction procedures to prevent recurrence.2. Filter the mixture if possible, but reassess the entire process to identify the source of degradation.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound
  • Receiving: Upon receipt, inspect the container for damage. Note the date of receipt.

  • Container Sealing: After opening, if the entire amount is not used, flush the headspace of the container with a gentle stream of inert gas (nitrogen or argon) before tightly resealing the cap. Parafilm can be used for an additional seal.

  • Storage Location: Place the sealed container in a designated cool, dry, and dark chemical storage cabinet. The storage temperature should be maintained at room temperature, away from any heat sources or direct sunlight.

  • Compatibility: Ensure the storage location is separate from strong oxidizing agents.[6]

  • Dispensing: When weighing the powder, minimize its exposure time to air and ambient light. Perform this task in a well-ventilated area or chemical fume hood.[6]

Protocol 2: Inhibiting Polymerization During High-Temperature Reactions
  • Inhibitor Selection: Choose an inhibitor appropriate for the reaction temperature and chemistry. Butylated hydroxytoluene (BHT) is a good general-purpose choice for many organic reactions.

  • Calculating Inhibitor Amount: Prepare a stock solution of the inhibitor if needed, or calculate the small mass required for direct addition. For a 100 ppm concentration in a 50 g reaction mass, you would need 5 mg of the inhibitor.

  • Procedure: a. To a clean, dry reaction vessel, add the solvent and the calculated amount of the chosen inhibitor (e.g., BHT). b. Stir the mixture until the inhibitor is fully dissolved. c. Add the this compound and any other reactants to the vessel. d. Proceed with heating the reaction mixture to the target temperature. Adding the inhibitor first ensures it is present to prevent the onset of polymerization as the temperature rises.

Workflow for Troubleshooting this compound Degradation

G problem Degradation Observed (e.g., Discoloration, Insolubles) check_when When was degradation observed? problem->check_when storage During Storage check_when->storage Storage reaction During Reaction / Workup check_when->reaction Reaction cause_storage Potential Cause: - Exposure to Air/Light - High Temperature Storage storage->cause_storage cause_reaction Potential Cause: - High Reaction Temperature - No Inhibitor Used - Presence of Contaminants reaction->cause_reaction solution_storage Solution: - Store in cool, dark place - Use amber, airtight container - Blanket with inert gas (N₂) cause_storage->solution_storage solution_reaction Solution: - Add appropriate inhibitor (e.g., BHT) - Lower reaction temperature - Use purified reagents/solvents cause_reaction->solution_reaction

Caption: Troubleshooting workflow for identifying and resolving this compound degradation issues.

References

Technical Support Center: Improving Selectivity in Reactions Involving 3-Hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address selectivity challenges in chemical reactions involving 3-Hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: I am performing an electrophilic aromatic substitution (e.g., bromination) on 3-Hydroxybenzonitrile. Which isomeric product should I expect?

A1: You should expect a mixture of isomers due to the competing directing effects of the hydroxyl (-OH) and nitrile (-CN) groups. The -OH group is a strongly activating ortho, para-director, while the -CN group is a deactivating meta-director. The outcome of the reaction is highly dependent on the reaction conditions. For instance, in the bromination of 3-hydroxybenzonitrile with N-bromosuccinimide (NBS), multiple positional isomers are often obtained.[1] The hydroxyl group's strong activating effect typically directs substitution to the positions ortho and para to it (C2, C4, and C6), while the nitrile group directs to the position meta to it (C5). The final product distribution will be a result of these competing influences.

Q2: How can I improve the regioselectivity of electrophilic aromatic substitution to favor a specific isomer?

A2: Improving regioselectivity requires fine-tuning the reaction conditions or employing a protecting group strategy.

  • Protecting the Hydroxyl Group: Temporarily protecting the -OH group (e.g., as a methoxy (B1213986) or silyl (B83357) ether) changes its electronic influence. For example, converting it to a methoxy group (-OCH₃) still results in an ortho, para-director, but its activating strength is altered, which can change the isomer ratio. After the substitution reaction, the protecting group can be removed.

  • Directed Ortho-Metalation: This technique can provide high regioselectivity. For instance, converting the hydroxyl group to a directed metalation group (e.g., by reacting with a strong base like sec-butyllithium) can direct a subsequent electrophile, like bromine, specifically to the C2 position.[1]

  • Catalyst and Solvent Choice: The choice of catalyst and solvent can influence the steric and electronic environment of the reaction, thereby favoring one isomer over others.

Q3: I am attempting an O-alkylation (Williamson ether synthesis) on 3-Hydroxybenzonitrile, but my yield is low. What are the common causes?

A3: Low yields in Williamson ether synthesis with phenols are often due to several factors:

  • Incomplete Deprotonation: The phenolic proton must be removed to form the nucleophilic phenoxide. If the base is not strong enough (e.g., pKa of its conjugate acid is not significantly higher than the pKa of the phenol), the equilibrium will not favor the phenoxide, leading to an incomplete reaction.

  • Poor Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the cation of the base but not the phenoxide anion, leaving it more nucleophilic.

  • Side Reactions: Competing elimination (E2) reactions can occur, especially with secondary or tertiary alkyl halides.[2] It is best to use primary or methyl halides.[2][3] Additionally, C-alkylation (alkylation on the aromatic ring) can sometimes occur, although O-alkylation is usually favored.

  • Reaction Temperature and Time: The reaction may require heating (e.g., 60-100°C) for several hours to proceed to completion.[4][5]

Q4: How can I selectively modify the nitrile group without affecting the hydroxyl group?

A4: To react the nitrile group while leaving the hydroxyl group untouched, you can either use a protecting group for the phenol (B47542) or choose reaction conditions that are chemoselective for the nitrile.

  • Protection Strategy: Protect the hydroxyl group as an ether (e.g., silyl ether like TBDMS or a benzyl (B1604629) ether). These groups are stable under many conditions used to transform nitriles (e.g., reduction or partial hydrolysis).[6]

  • Chemoselective Reactions:

    • Reduction: The nitrile can be selectively reduced to a primary amine (R-CH₂NH₂) using reagents like LiAlH₄ or to an aldehyde using DIBAL-H.[7] These hydride reagents will typically not reduce the aromatic ring under standard conditions but will deprotonate the phenol, requiring an extra equivalent of the reagent.

    • Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.[8][9][10] While the phenolic -OH is stable to these conditions, harsh conditions might lead to undesired side reactions on the ring.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

Problem: My electrophilic substitution reaction (e.g., halogenation, nitration) on 3-Hydroxybenzonitrile yields an inseparable mixture of isomers.

Analysis of the Problem: The hydroxyl group (-OH) is a powerful activating ortho, para-director due to its ability to donate electron density through resonance.[11] The nitrile group (-CN) is a deactivating meta-director because it withdraws electron density.[12][13] When an electrophile (E⁺) attacks, it can go to several positions, leading to a product mixture.

Solutions & Methodologies:

StrategyDescriptionAdvantagesDisadvantages
Protecting Group Mask the -OH group as an ether (e.g., -OCH₃, -OBn) or a silyl ether (-OTBDMS). This alters its electronic properties, potentially simplifying the directing effect.Can significantly improve selectivity.[14] A wide variety of protecting groups are available.[6]Adds two steps to the synthesis (protection and deprotection).[6]
Directed ortho-Metalation (DoM) Use a strong base (e.g., sec-butyllithium) to deprotonate the C2 position, creating a nucleophilic site that reacts with an electrophile.[1]Excellent regioselectivity for the C2 position.Requires anhydrous conditions and cryogenic temperatures (-78 °C).[1] Not suitable for all electrophiles.
Solvent & Temperature Control Varying solvent polarity can influence the transition state energies for the formation of different isomers. Lowering the temperature often increases selectivity.Simple to implement. Does not add extra synthetic steps.May only provide modest improvements in selectivity. Requires empirical optimization.
Guide 2: Low Yield in O-Alkylation (Williamson Ether Synthesis)

Problem: The reaction of 3-Hydroxybenzonitrile with an alkyl halide to form an ether is inefficient, with significant starting material remaining or byproducts forming.

Analysis of the Problem: The Williamson ether synthesis is an Sₙ2 reaction between a phenoxide and an alkyl halide.[2] Its success hinges on generating a sufficiently nucleophilic phenoxide and ensuring the Sₙ2 pathway is favored over competing reactions like E2 elimination.

Optimization of Reaction Conditions:

ParameterRecommendationRationale
Base Use a base whose conjugate acid has a pKa > 10. Common choices include K₂CO₃, Cs₂CO₃, or NaH for complete deprotonation.Phenols have a pKa of ~10. A stronger base is needed to ensure complete formation of the reactive phenoxide ion.[3] NaH is a strong, non-nucleophilic base ideal for this purpose.[3]
Solvent Use polar aprotic solvents such as DMF, acetonitrile, or acetone.These solvents effectively solvate the counter-ion of the base (e.g., K⁺, Na⁺) but do not hydrogen-bond with the phenoxide, thus maximizing its nucleophilicity.[5]
Alkylating Agent Use methyl or primary alkyl halides (R-I > R-Br > R-Cl).Sₙ2 reactions are sensitive to steric hindrance. Secondary and tertiary halides will primarily lead to E2 elimination products instead of the desired ether.[2]
Temperature Typically 60-100 °C.Provides sufficient energy to overcome the activation barrier. Monitor by TLC to avoid decomposition at higher temperatures.[5]
Catalyst Consider using a phase-transfer catalyst (e.g., TBAB) for reactions in biphasic systems.Facilitates the transfer of the phenoxide from an aqueous phase to the organic phase containing the alkyl halide, increasing the reaction rate.[5]

Experimental Protocols

Protocol 1: Selective Protection of the Hydroxyl Group as a TBDMS Ether

This protocol describes the protection of the phenolic hydroxyl of 3-Hydroxybenzonitrile using tert-Butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • 3-Hydroxybenzonitrile (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

  • Imidazole (B134444) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve 3-Hydroxybenzonitrile (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Stir the solution at room temperature until all solids have dissolved.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (using a hexane/ethyl acetate (B1210297) gradient) to yield the pure 3-((tert-butyldimethylsilyl)oxy)benzonitrile.

Protocol 2: Regioselective Bromination of 3-Hydroxybenzonitrile

This protocol is adapted from literature procedures for the bromination of activated aromatic rings and may require optimization.[1]

Materials:

  • 3-Hydroxybenzonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.0 eq)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-Hydroxybenzonitrile (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the flask to 0 °C in an ice bath.

  • Add NBS (1.0 eq) in one portion to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine.

  • Add water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the various bromo-isomers. Note: This reaction is known to produce a mixture of isomers, including 2-bromo-5-hydroxybenzonitrile (B120245) and 2-bromo-3-hydroxybenzonitrile, which will require careful chromatographic separation.[1]

References

Overcoming poor solubility of 3-Cyanophenol in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Overcoming Poor Solubility of 3-Cyanophenol in Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with this compound (also known as 3-hydroxybenzonitrile).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is an almost white to light brown crystalline powder.[1][2] It is generally described as being slightly soluble in water.[1][2][3][4] Its solubility is influenced by its molecular structure, which contains both a polar hydroxyl (-OH) group and a polar nitrile (-C≡N) group, as well as a less polar benzene (B151609) ring.[5] This dual nature allows for some solubility in both polar and certain organic solvents.

Q2: Why is poor solubility a problem in chemical reactions?

Poor solubility is a significant challenge in chemical synthesis and drug development.[6] For a reaction to occur efficiently, the reactants must be in the same phase to interact.[7][8] If a reactant like this compound has poor solubility in the reaction solvent, its effective concentration in the solution is low, which can lead to several issues:

  • Slow or incomplete reactions.[9]

  • Low product yields.[8]

  • Inconsistent or non-reproducible results.[10]

  • Difficulties in purification and isolation of the product.

In drug development, poor aqueous solubility can result in low bioavailability, limiting the therapeutic efficacy of the compound.[6][11]

Q3: What are the primary methods to overcome the poor solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound.[12] The choice of method depends on the specific reaction conditions, solvents, and other reactants involved. Common strategies include:

  • Co-solvency: Using a mixture of solvents to increase the solute's solubility.[13][14][15] A co-solvent can reduce the polarity of an aqueous system or modify a non-polar system to better solvate the compound.[][17]

  • pH Adjustment: The phenolic hydroxyl group on this compound is weakly acidic (pKa ≈ 8.61).[1][2] By adding a base, this group can be deprotonated to form the 3-cyanophenolate anion, which has significantly higher solubility in water and polar solvents.[15]

  • Heating: The solubility of most solid compounds, including this compound, increases with temperature.[9][11] Applying heat can help dissolve the compound, but care must be taken to ensure the compound and other reactants are stable at higher temperatures.

  • Phase-Transfer Catalysis (PTC): This technique is useful for reactions involving reactants in two immiscible phases (e.g., an aqueous phase and an organic phase).[7][18] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport the deprotonated 3-cyanophenolate from the aqueous phase into the organic phase to react with an organic-soluble substrate.[8][19][20]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid, which can improve the rate of dissolution.[14][15]

Troubleshooting Guides

Issue 1: this compound will not dissolve in the chosen reaction solvent.
  • Possible Cause: The selected solvent has an inappropriate polarity for this compound.

    • Solution: Consult the solubility data table below. Select a solvent or a solvent mixture with a polarity that is more suitable for dissolving this compound. Polar aprotic solvents or polar protic solvents are often a good starting point. The related compound 4-Cyanophenol is soluble in solvents like methanol, acetone, and ether.

  • Possible Cause: The experiment is being conducted at a low temperature.

    • Solution: Gently warm the mixture while stirring. The solubility of this compound is temperature-dependent and often increases significantly with a rise in temperature.[9]

  • Possible Cause: The volume of the solvent is insufficient.

    • Solution: Gradually add more solvent until the compound dissolves. Be mindful of the final reaction concentration required.

Issue 2: The reaction is slow, incomplete, or provides a low yield.
  • Possible Cause: The limited solubility of this compound is reducing its effective concentration in the solution, thereby slowing the reaction rate.[9]

    • Solution 1: Increase Temperature. If all reactants are stable at elevated temperatures, increasing the reaction temperature can enhance both solubility and the reaction rate.[9]

    • Solution 2: Use a Co-solvent System. Introduce a co-solvent that is miscible with the primary solvent but has a higher dissolving power for this compound. Experiment with different ratios to find the optimal mixture.[13]

    • Solution 3: Employ Phase-Transfer Catalysis (PTC). If the reaction involves the deprotonated form of this compound and an organic-soluble reactant, PTC can be an effective strategy to bring the reactants together.[8][18]

Issue 3: this compound dissolves initially but precipitates out as the reaction progresses.
  • Possible Cause: The polarity of the solvent system is changing due to the formation of products or byproducts, causing this compound to crash out of the solution.[9]

    • Solution: Select a solvent system that can effectively solvate both the reactants and the major products throughout the reaction.

  • Possible Cause: The reaction temperature is fluctuating or has dropped.

    • Solution: Ensure the reaction vessel is properly insulated and that the heating source provides consistent and stable temperature control.[9]

  • Possible Cause: In a reaction involving a base, the salt form of this compound (3-cyanophenolate) is insoluble in the chosen organic solvent.

    • Solution: Switch to a more polar aprotic solvent such as DMF or DMSO, which are better at solvating salts. Alternatively, this is an ideal scenario to implement a phase-transfer catalysis protocol.[9]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolvent TypeSolubilityReference
WaterPolar ProticSlightly Soluble[1][2][3]
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble[15]
AcetonePolar AproticSoluble
Diethyl EtherNon-polarSoluble
ChloroformNon-polarSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[19]
Dimethylformamide (DMF)Polar AproticSoluble[19]

*Note: Data for Methanol, Acetone, Ether, and Chloroform are based on the reported solubility of the isomer 4-Cyanophenol and are expected to be similar for this compound due to their structural similarities.

Experimental Protocols

Protocol 1: Solubility Enhancement Using a Co-solvent System

This protocol outlines a general method for improving solubility by using a secondary solvent (co-solvent).

  • Solvent Selection: Choose a primary reaction solvent based on the reaction requirements. Select a potential co-solvent that is fully miscible with the primary solvent and is known to be a good solvent for this compound (e.g., DMSO, DMF, ethanol).[15][19]

  • Initial Dissolution: Attempt to dissolve the this compound in the primary reaction solvent at the desired reaction temperature.

  • Co-solvent Addition: If solubility is poor, add the co-solvent dropwise to the mixture with vigorous stirring.

  • Observation: Continue adding the co-solvent until the this compound is fully dissolved.

  • Optimization: It is recommended to start with a small percentage of co-solvent (e.g., 5-10% by volume) and increase as needed.[17] Note the total volume of co-solvent required, as this may need to be factored into the reaction workup.

  • Compatibility Check: Ensure the co-solvent does not negatively interfere with the reaction chemistry or downstream purification processes.

Protocol 2: Solubility Enhancement via pH Adjustment

This protocol is suitable for reactions in aqueous or polar protic solvents where the anionic form of this compound is the desired reactant.

  • Dispersion: Disperse the this compound in the chosen aqueous or protic solvent (e.g., water, ethanol).

  • Base Selection: Choose a suitable base (e.g., NaOH, KOH, Na2CO3) that is compatible with the other reactants.

  • Deprotonation: Slowly add an aqueous solution of the base (typically 1 equivalent) to the this compound suspension while stirring.

  • Dissolution: As the phenolic proton is removed to form the sodium or potassium 3-cyanophenolate salt, the compound's solubility in the polar solvent will dramatically increase, resulting in a clear solution.

  • Reaction: Proceed with the addition of other reagents once the this compound has fully dissolved.

Protocol 3: Employing Phase-Transfer Catalysis (PTC)

This protocol is designed for biphasic reactions where the 3-cyanophenolate anion needs to react with a substrate dissolved in a non-polar organic solvent.

  • Phase Preparation (Aqueous): In a reaction vessel, dissolve this compound and a suitable inorganic base (e.g., NaOH, K2CO3, 1.1-1.5 equivalents) in water to form an aqueous solution of the 3-cyanophenolate salt.

  • Phase Preparation (Organic): Add the organic solvent (e.g., toluene, dichloromethane) containing the other reactant (e.g., an alkyl halide). This will form a two-phase system.

  • Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst. Common catalysts include quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride.[18]

  • Reaction: Stir the biphasic mixture vigorously to ensure a large surface area between the two phases. The PTC catalyst will shuttle the 3-cyanophenolate anion from the aqueous phase into the organic phase, where it can react with the substrate.[7][19]

  • Monitoring: Monitor the reaction progress using appropriate techniques such as TLC or GC/LC-MS. PTC reactions can often be performed at lower temperatures and may result in cleaner conversions compared to homogeneous reactions in polar aprotic solvents.[8]

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: this compound (3-CP) added to solvent is_dissolved Is 3-CP fully dissolved? start->is_dissolved heat Apply gentle heat (e.g., 40-60°C) is_dissolved->heat No proceed Proceed with reaction is_dissolved->proceed Yes is_dissolved_heat Is 3-CP dissolved? heat->is_dissolved_heat cosolvent Add a co-solvent (e.g., DMSO, DMF) is_dissolved_heat->cosolvent No is_dissolved_heat->proceed Yes is_dissolved_cosolvent Is 3-CP dissolved? cosolvent->is_dissolved_cosolvent ph_or_ptc Consider alternative methods: - pH Adjustment (for polar solvents) - Phase-Transfer Catalysis (for biphasic systems) is_dissolved_cosolvent->ph_or_ptc No is_dissolved_cosolvent->proceed Yes fail Re-evaluate solvent system and reaction conditions ph_or_ptc->fail

Caption: A workflow for troubleshooting this compound solubility issues.

G Mechanism of Co-Solvency cluster_0 Pure Solvent (e.g., Water) cluster_1 Co-Solvent System S1 S S2 S S1->S2 S4 S S1->S4 S3 S S2->S3 S5 S S2->S5 S6 S S3->S6 S4->S5 S5->S6 label_a Strong self-association (e.g., H-bonding) expels solute. S7 S7 C1 C S7->C1 S8 S8 C2 C S8->C2 S9 S9 C1->S8 C2->S9 label_b Co-solvent (C) disrupts self-association, creating a more favorable environment for the solute. solute_poor Solute (3-CP) solute_poor->S3 Poor Solubility solute_good Solute (3-CP) solute_good->S8 Enhanced Solubility

Caption: How a co-solvent enhances the solubility of a solute.

Caption: Mechanism of a phase-transfer catalyst in a biphasic reaction.

References

3-Cyanophenol storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Cyanophenol

This technical support center provides best practices for the storage and handling of this compound, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Storage and Handling Data

Proper storage and handling are crucial for maintaining the integrity and safety of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Synonyms 3-Hydroxybenzonitrile, m-Hydroxybenzonitrile[1][2]
CAS Number 873-62-1
Molecular Formula C₇H₅NO[1][2]
Molecular Weight 119.12 g/mol [2]
Appearance Almost white to light brown crystalline powder[1][3][4]
Melting Point 78-81 °C (lit.)[3]
Solubility Slightly soluble in water[3][4]
pKa 8.61 (at 25°C)[3][4]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationCitations
Storage Temperature Room Temperature[3][5]
Atmosphere Store under an inert atmosphere.[3][5]
Storage Location Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[1]
Conditions to Avoid Excess heat, dust formation, and incompatible products.[1]
Incompatible Materials Strong oxidizing agents.[1][6]
Hazardous Decomposition Under combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). Hydrogen cyanide (HCN) may also be emitted.[1][6][7]

Frequently Asked Questions (FAQs)

Storage

Q1: What are the ideal storage conditions for this compound? A1: this compound should be stored at room temperature in a dry, cool, and well-ventilated area under an inert atmosphere.[3][5] The container should be kept tightly closed to prevent moisture absorption and contamination.[1] It is also recommended to store it in a locked-up location.[1]

Q2: Does this compound have a defined shelf life? A2: While specific shelf-life data is not always available, the stability of the compound depends on proper storage.[8] If a retest or expiration date is not provided on the Certificate of Analysis, the product's performance should be routinely monitored.[8] Degradation can be accelerated by exposure to heat, light, or incompatible materials.[1][9]

Q3: What are the visual signs of this compound degradation? A3: Signs of degradation may include a significant change in color from its typical almost white to light brown appearance, clumping of the powder (indicating moisture uptake), or a noticeable change in odor.

Handling & Safety

Q4: What personal protective equipment (PPE) is required when handling this compound? A4: When handling this compound, it is essential to use appropriate PPE. This includes chemical safety goggles or a face shield, protective gloves, and a lab coat or protective clothing.[1] Work should be conducted in a chemical fume hood to avoid inhalation of dust.[1] If there is a risk of exceeding exposure limits, a NIOSH/MSHA approved respirator is necessary.[1]

Q5: What are the primary hazards associated with this compound exposure? A5: this compound is harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Q6: What should I do in case of accidental exposure? A6:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation occurs.[1]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do.[1] Continue rinsing for at least 15 minutes and get immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1]

Disposal

Q7: How should I dispose of this compound waste? A7: this compound and its containers must be disposed of as hazardous waste.[1] Disposal should be carried out at an approved waste disposal plant.[1] Always consult and comply with local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[1][10] Do not empty into drains.[1]

Troubleshooting Guide

Q1: My experiment involving this compound is yielding unexpected results or low purity. What could be the cause? A1: Several factors could be at play:

  • Compound Degradation: Verify the appearance of your this compound. If it has discolored or clumped, it may have degraded due to improper storage. Consider using a fresh batch.

  • Contamination: Ensure all glassware is clean and dry. Contamination from previous reactions or cleaning agents can interfere with your experiment.

  • Incompatible Reagents: this compound is incompatible with strong oxidizing agents.[1][6] Review your reaction scheme to ensure no incompatible materials are being used.

Q2: I observed a color change in my reaction mixture that was not expected. What should I do? A2: An unexpected color change can indicate a side reaction or decomposition.

  • Stop the Reaction: If safe to do so, stop heating or adding reagents.

  • Analyze the Mixture: If possible, take a small, quenched sample for analysis (e.g., TLC, LC-MS) to identify potential byproducts.

  • Review Conditions: Re-evaluate your experimental parameters, including temperature, solvent, and the purity of all reagents. The decomposition of this compound can be triggered by excess heat.[1]

Q3: I have spilled a small amount of this compound powder in the lab. What is the correct cleanup procedure? A3: For a minor spill of solid this compound:

  • Ensure Safety: Make sure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat.[10]

  • Contain the Spill: Prevent the powder from becoming airborne.[11]

  • Clean Up: Carefully sweep or scoop the solid material into a suitable, labeled container for hazardous waste disposal.[1][12] Avoid creating dust.[1]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.[12]

  • Report: Inform your lab supervisor and report the spill according to your institution's protocols.[13]

Visual Guides and Workflows

Personal Protective Equipment (PPE) Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection cluster_ppe PPE Selection for this compound start Handling Solid This compound? fume_hood Work in a Chemical Fume Hood? start->fume_hood ppe_base Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves fume_hood->ppe_base Yes respirator Add Respirator (N95 or higher) fume_hood->respirator No (or risk of dust) respirator->ppe_base

Diagram 1: Logic for selecting appropriate PPE.
Workflow for Handling a this compound Spill

This workflow outlines the step-by-step procedure for safely managing a spill of this compound.

Spill_Workflow cluster_spill This compound Spill Response Workflow start Spill Occurs alert Alert personnel and assess spill size start->alert ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) alert->ppe contain Prevent spread and dust generation ppe->contain cleanup Carefully sweep solid into a labeled hazardous waste container contain->cleanup decontaminate Clean spill area with a damp cloth cleanup->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report spill to supervisor dispose->report

Diagram 2: Step-by-step spill response procedure.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 3-Cyanophenol vs. 4-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-cyanophenol and 4-cyanophenol, crucial isomers in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding their distinct reactivity profiles, governed by the positional difference of the cyano group, is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This document outlines these differences with supporting data, detailed experimental protocols, and visual diagrams to facilitate informed decision-making in research and development.

Introduction to Cyanophenol Isomers

Cyanophenols are aromatic compounds featuring both a hydroxyl (-OH) and a nitrile (-CN) group on a benzene (B151609) ring.[1] These functional groups serve as versatile handles for numerous chemical transformations.[1] The electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing cyano group dictates the molecule's overall reactivity. The specific position of the cyano group relative to the hydroxyl group—meta in this compound and para in 4-cyanophenol—creates significant differences in their chemical behavior.

Caption: Chemical structures of this compound and 4-Cyanophenol.

Electronic Effects: The Root of Reactivity Differences

The primary distinction in reactivity arises from the electronic effects exerted by the cyano group at the meta versus the para position.

  • 4-Cyanophenol (para-isomer): The cyano group exerts a strong electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-M) . The resonance effect delocalizes the lone pair electrons from the phenolic oxygen across the ring and onto the nitrogen of the cyano group. This significantly reduces electron density on the hydroxyl group and the aromatic ring.

  • This compound (meta-isomer): The cyano group exerts only a strong inductive effect (-I) due to its electronegativity. The resonance effect (-M) does not operate from the meta position.[2] Consequently, its electron-withdrawing capacity is less pronounced compared to the para isomer.

Electronic_Effects cluster_4 4-Cyanophenol cluster_3 This compound node_4 Cyano group at para-position effect_4I Inductive Effect (-I) node_4->effect_4I effect_4M Resonance Effect (-M) node_4->effect_4M result_4 Strong electron withdrawal Stabilizes phenoxide anion effect_4I->result_4 effect_4M->result_4 node_3 Cyano group at meta-position effect_3I Inductive Effect (-I) node_3->effect_3I effect_3M No Resonance Effect node_3->effect_3M result_3 Moderate electron withdrawal Less stabilization of anion effect_3I->result_3 effect_3M->result_3

Caption: Electronic effects in 4-Cyanophenol vs. This compound.

Comparative Reactivity

The acidity of a phenol (B47542) is determined by the stability of its conjugate base, the phenoxide anion. The powerful -I and -M effects of the para-cyano group in 4-cyanophenol stabilize the resulting phenoxide ion more effectively than the -I effect alone in the meta-isomer.[3] This increased stabilization facilitates the release of the proton, making 4-cyanophenol a stronger acid than this compound.[2][3] This is quantitatively reflected in their pKa values.

Table 1: Physicochemical Properties of this compound and 4-Cyanophenol

PropertyThis compound4-CyanophenolReference
CAS Number 873-62-1767-00-0[4][5]
Molecular Weight 119.12 g/mol 119.12 g/mol [4][5]
Melting Point 81-84 °C110-113 °C[6]
pKa (at 25°C) 8.617.97[7][8][9]

A lower pKa value indicates stronger acidity. The pKa of 7.97 for 4-cyanophenol confirms it is significantly more acidic than this compound (pKa 8.61).[7][8][9]

Reactions involving the hydroxyl group acting as a nucleophile, such as esterification or etherification, are influenced by its nucleophilicity.

  • Esterification: Phenols are generally less reactive than alcohols in esterification with carboxylic acids.[10][11] More reactive acylating agents like acid chlorides or anhydrides are required.[10][11] Because the oxygen atom in 4-cyanophenol is less electron-rich (due to stronger electron withdrawal), it is a weaker nucleophile than this compound. Therefore, this compound is expected to react faster in nucleophilic reactions like esterification under identical conditions. To enhance reactivity, phenols are often converted to the more nucleophilic phenoxide ion by a base.[10][11]

In electrophilic aromatic substitution (EAS), the reactivity is governed by the interplay of the activating hydroxyl group and the deactivating cyano group.

  • The hydroxyl group is a powerful activating group and is ortho, para-directing.[12]

  • The cyano group is a deactivating group and is meta-directing.

For 4-cyanophenol , the powerful activating effect of the -OH group dominates, directing incoming electrophiles to the positions ortho to it (positions 2 and 6). However, the overall reactivity of the ring is significantly reduced compared to phenol itself, due to the strong deactivating nature of the cyano group.[13]

For This compound , the directing effects are more complex. The -OH group directs ortho and para (positions 2, 4, and 6), while the -CN group directs meta to itself (positions 2, 4, and 6). In this case, the directing effects of both groups reinforce each other, strongly favoring substitution at positions 2, 4, and 6. However, similar to the para-isomer, the ring is deactivated towards electrophilic attack compared to phenol.

Experimental Protocols

This protocol describes a general procedure to compare the rate of esterification of this compound and 4-cyanophenol with an acid chloride.

  • Preparation: In separate, dry round-bottom flasks, dissolve equimolar amounts of this compound and 4-cyanophenol in a suitable anhydrous solvent (e.g., pyridine (B92270) or dichloromethane (B109758) with a non-nucleophilic base like triethylamine).

  • Initiation: Cool the solutions in an ice bath. To each flask, add an equimolar amount of a reactive acid chloride (e.g., acetyl chloride or benzoyl chloride) dropwise with stirring.

  • Reaction Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting cyanophenol can be quantified.

  • Work-up: Once the reaction is complete (or after a set time for comparison), quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Wash the organic layer with dilute acid, then brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The yield of the resulting phenolic ester can be determined and compared. It is expected that this compound will show a higher reaction rate and potentially a higher yield in a given timeframe due to its greater nucleophilicity.

Esterification_Workflow start Start: Equimolar 3-CP and 4-CP dissolve Dissolve in Anhydrous Solvent + Base start->dissolve cool Cool to 0°C dissolve->cool add_reactant Add Acid Chloride Dropwise cool->add_reactant monitor Monitor Reaction (TLC / HPLC) add_reactant->monitor workup Quench & Extract Product monitor->workup analyze Purify & Analyze (Compare Yields/Rates) workup->analyze end End analyze->end

References

Acidity of Cyanophenol Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential acidity of 2-cyanophenol, 3-cyanophenol, and 4-cyanophenol, complete with experimental data and detailed protocols.

The position of the cyano group on the phenol (B47542) ring significantly influences the acidity of the molecule. This guide provides a comparative analysis of the acidity of the ortho (2-), meta (3-), and para (4-) isomers of cyanophenol, supported by their acid dissociation constants (pKa). Understanding these differences is crucial for applications in drug design, chemical synthesis, and material science where the protonation state of a molecule is critical.

Comparative Acidity: An Overview

The acidity of the cyanophenol isomers follows the order: 2-cyanophenol > 4-cyanophenol > this compound. This trend is dictated by the interplay of the electron-withdrawing inductive and resonance effects of the cyano group, which stabilize the corresponding phenoxide conjugate base. A lower pKa value indicates a stronger acid.

IsomerpKa Value
2-Cyanophenol~7.0 - 7.17[1][2]
4-Cyanophenol7.97[1][2]
This compound8.61[1][2]

The increased acidity of all cyanophenol isomers compared to phenol (pKa ≈ 10) is attributed to the electron-withdrawing nature of the cyano group. This effect is most pronounced in the ortho and para positions due to the combined influence of inductive and resonance effects, which effectively delocalize the negative charge of the phenoxide ion. In the meta position, only the weaker inductive effect is operative, resulting in a less acidic compound compared to the other two isomers.[3]

Electronic Effects Governing Acidity

The acidity of substituted phenols is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups, like the cyano group, stabilize the phenoxide ion by delocalizing the negative charge, thus increasing the acidity of the parent phenol. This stabilization occurs through two primary electronic effects: the inductive effect and the resonance effect.

G Influence of Electronic Effects on Cyanophenol Acidity cluster_isomers Cyanophenol Isomers cluster_effects Electronic Effects 2-Cyanophenol 2-Cyanophenol Inductive Effect (-I) Inductive Effect (-I) 2-Cyanophenol->Inductive Effect (-I) Resonance Effect (-M) Resonance Effect (-M) 2-Cyanophenol->Resonance Effect (-M) This compound This compound This compound->Inductive Effect (-I) 4-Cyanophenol 4-Cyanophenol 4-Cyanophenol->Inductive Effect (-I) 4-Cyanophenol->Resonance Effect (-M) Acidity Acidity Inductive Effect (-I)->Acidity Resonance Effect (-M)->Acidity

Caption: Relationship between cyanophenol isomers, electronic effects, and acidity.

  • Inductive Effect (-I): The electronegative cyano group pulls electron density away from the aromatic ring through the sigma bonds. This effect decreases with distance but operates in all three isomers, contributing to their increased acidity compared to phenol.

  • Resonance Effect (-M or -R): The cyano group can delocalize the negative charge of the phenoxide ion through the pi system of the benzene (B151609) ring. This effect is only operative when the cyano group is in the ortho or para position relative to the hydroxyl group. The resonance structures show that the negative charge can be delocalized onto the nitrogen atom of the cyano group, significantly stabilizing the conjugate base. In the meta position, this resonance delocalization involving the cyano group is not possible.

The stronger combined inductive and resonance effects in the ortho and para positions lead to greater stabilization of the phenoxide ion and, consequently, higher acidity compared to the meta isomer. The slightly higher acidity of 2-cyanophenol compared to 4-cyanophenol can be attributed to the closer proximity of the electron-withdrawing cyano group to the hydroxyl group, leading to a stronger inductive effect.

Experimental Protocols for pKa Determination

The pKa values of the cyanophenol isomers can be accurately determined using various experimental techniques. The two most common methods are potentiometric titration and spectrophotometry.

Potentiometric Titration

This method involves titrating a solution of the cyanophenol isomer with a standard solution of a strong base (e.g., NaOH) and monitoring the pH change using a pH meter.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the cyanophenol isomer (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic solvent like ethanol (B145695) or methanol (B129727) to ensure solubility.

    • Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

    • Place a known volume of the cyanophenol solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

  • Titration Process:

    • Add the standard NaOH solution in small, precise increments from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the titration curve.

G Potentiometric Titration Workflow A Prepare Cyanophenol and NaOH Solutions C Titrate Cyanophenol with NaOH A->C B Calibrate pH Meter B->C D Record pH and Volume Data C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric Method

This method is based on the principle that the protonated (acidic) and deprotonated (basic) forms of a compound have different UV-Vis absorption spectra.

Methodology:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa of the cyanophenol isomer.

    • Prepare a stock solution of the cyanophenol isomer in a suitable solvent.

  • Spectral Measurement:

    • Add a small, constant volume of the cyanophenol stock solution to each buffer solution to create a series of solutions with the same total concentration of the isomer but at different pH values.

    • Measure the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each of these solutions.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation and the measured absorbances.

G Spectrophotometric pKa Determination Workflow A Prepare Buffered Cyanophenol Solutions B Measure UV-Vis Absorbance Spectra A->B C Plot Absorbance vs. pH B->C D Determine pKa from Sigmoidal Fit C->D

Caption: Workflow for spectrophotometric pKa determination.

References

Spectroscopic data comparison of 2-, 3-, and 4-cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Comparison of 2-, 3-, and 4-Cyanophenol for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for the three isomers of cyanophenol: 2-cyanophenol, 3-cyanophenol, and 4-cyanophenol. An understanding of the distinct spectroscopic signatures of these isomers is crucial for their synthesis, identification, and application in various fields, including pharmaceuticals and materials science. This document presents key data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), complemented by detailed experimental protocols and a structural comparison.

The positional isomerism of the hydroxyl (-OH) and cyano (-CN) groups on the benzene (B151609) ring leads to significant differences in their spectroscopic properties. A notable example is the intramolecular hydrogen bonding present in 2-cyanophenol, which is absent in the other two isomers and profoundly influences their spectral characteristics.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of 2-, 3-, and 4-cyanophenol.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

CompoundSolventAromatic Protons (ppm)-OH Proton (ppm)
2-Cyanophenol CDCl₃6.95 - 7.50 (m, 4H)[1]Variable, broad
This compound DMSO-d₆7.10 - 7.50 (m, 4H)~10.5 (s, 1H)
4-Cyanophenol DMSO-d₆6.90 (d, 2H), 7.70 (d, 2H)~10.6 (s, 1H)

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CompoundSolventAromatic Carbons (ppm)Cyano Carbon (-CN) (ppm)Carbon bearing -OH (ppm)
2-Cyanophenol CDCl₃116.0, 121.3, 133.4, 134.5117.5159.8
This compound DMSO-d₆115.8, 118.9, 120.2, 130.8, 131.2119.2158.2
4-Cyanophenol DMSO-d₆116.2 (2C), 134.1 (2C)119.5160.7
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group2-Cyanophenol (cm⁻¹)This compound (cm⁻¹)4-Cyanophenol (cm⁻¹)
O-H Stretch ~3200-3400 (broad)[2]~3300 (broad)~3350-3500 (sharp, concentration-dependent)[2]
C≡N Stretch ~2230[3][4]~2236[3][4]~2227[3][4]
Aromatic C-H Stretch ~3050-3100[2]~3050-3100~3050-3100[2]
C-O Stretch ~1250[2]~1240~1230[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λ_max)

CompoundSolventλ_max (nm)
2-Cyanophenol Methanol (B129727)~225, 275, 310
This compound Methanol~220, 275, 285
4-Cyanophenol Methanol~220, 270[4]
Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (Electron Impact)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Cyanophenol 119[5]91, 64, 63[5]
This compound 119[6]91, 64[6]
4-Cyanophenol 119[7]91, 64

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Weigh 5-10 mg of the cyanophenol isomer into a clean, dry NMR tube.[8] Add approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8] The choice of solvent can affect the chemical shifts, particularly of the hydroxyl proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to one peak per unique carbon.[9]

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).[10]

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[11]

  • Data Processing: Process the raw data by applying a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

For solid samples like the cyanophenol isomers, the following methods are commonly used:

  • Thin Solid Film Method:

    • Dissolve a small amount (a few mg) of the cyanophenol isomer in a few drops of a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).

    • Apply a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[12]

    • Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

  • Potassium Bromide (KBr) Pellet Method:

    • Grind a small amount (1-2 mg) of the cyanophenol isomer with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • Place the finely ground mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.

    • Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the cyanophenol isomer in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for optimal accuracy.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (typically 200-400 nm for these compounds).[13]

Mass Spectrometry (MS)

The following describes a general procedure for Electron Impact (EI) mass spectrometry:

  • Sample Introduction: Introduce a small amount of the cyanophenol isomer into the mass spectrometer. For volatile solids, a direct insertion probe can be used, where the sample is heated to produce a vapor.[14]

  • Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV).[15] This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[14]

  • Detection: An electron multiplier or other detector measures the abundance of ions at each m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Structural Isomers and Their Relationship

The following diagram illustrates the structural differences between the three cyanophenol isomers.

cyanophenol_isomers cluster_isomers Cyanophenol Isomers cluster_analysis Spectroscopic Analysis 2-CP 2-Cyanophenol NMR NMR (¹H, ¹³C) 2-CP->NMR IR IR 2-CP->IR UV_Vis UV-Vis 2-CP->UV_Vis MS Mass Spec 2-CP->MS 3-CP This compound 3-CP->NMR 3-CP->IR 3-CP->UV_Vis 3-CP->MS 4-CP 4-Cyanophenol 4-CP->NMR 4-CP->IR 4-CP->UV_Vis 4-CP->MS

Caption: Structural relationship of cyanophenol isomers and their analysis.

References

A Comparative Analysis of the Biological Activities of 3-Cyanophenol and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-Cyanophenol and its structural isomers, 2-Cyanophenol and 4-Cyanophenol. We delve into their cytotoxic, enzyme inhibitory, antimicrobial, and antioxidant properties, presenting available quantitative data and detailed experimental protocols to facilitate further research and development.

Executive Summary

This compound and its analogues represent a class of simple phenolic compounds with a diverse range of biological activities. The position of the cyano group on the phenol (B47542) ring significantly influences their biological efficacy. This guide synthesizes available data to highlight these structure-activity relationships, providing a valuable resource for researchers exploring the potential of these compounds in various therapeutic and industrial applications.

Data Presentation: Comparative Biological Activities

The following table summarizes the available quantitative data on the biological activities of this compound and its ortho and para isomers. It is important to note that direct comparative studies for all activities are limited, and the presented data is a collation from various sources.

Biological ActivityThis compound (meta)2-Cyanophenol (ortho)4-Cyanophenol (para)Notes
Cytotoxicity (IC₅₀) Data not availableData not availableData not availableLimited direct comparative studies on cancer cell lines.
Enzyme Inhibition Data not availableData not availableMonoamine Oxidase (MAO) Inhibitor4-Cyanophenol has been identified as an inhibitor of MAO, an important enzyme in neurotransmitter metabolism.
Antimicrobial Activity Data not availableReported antimicrobial & antifungal activityData not available2-Cyanophenol's mechanism is suggested to involve disruption of the bacterial cell membrane.
Antioxidant Activity Data not availableData not availableData not availableGeneral antioxidant potential is expected for phenolic compounds, but comparative quantitative data is lacking.
Herbicidal Activity Data not availableData not availableDerivative (Ioxynil) is a Photosystem II inhibitorThe diiodinated derivative of 4-cyanophenol is a known herbicide, suggesting potential herbicidal properties for the parent compound.

Key Biological Activities in Detail

Cytotoxicity
Enzyme Inhibition

A significant finding is the inhibitory activity of 4-Cyanophenol against monoamine oxidase (MAO). MAOs are crucial enzymes in the metabolic breakdown of neurotransmitters like serotonin (B10506) and dopamine.[1] Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. The selectivity of 4-Cyanophenol for MAO-A versus MAO-B and a comparative analysis of the inhibitory potential of this compound and 2-Cyanophenol are critical areas for future investigation.

Antimicrobial and Antifungal Activity

2-Cyanophenol and its derivatives have demonstrated notable antimicrobial and antifungal properties.[2] The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and cell death. A comparative study on aminophenol isomers, which can serve as an analogy, has shown that the para-isomer exhibits stronger antibacterial activity than the ortho and meta isomers. This suggests that 4-Cyanophenol might also possess significant antimicrobial properties that warrant investigation.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The position of the electron-withdrawing cyano group is expected to influence the O-H bond dissociation enthalpy and thus the antioxidant capacity of the cyanophenol isomers. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays can be employed to quantify and compare the antioxidant potential of these isomers.

Herbicidal Activity

The derivative of 4-Cyanophenol, ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile), is a well-established herbicide that acts by inhibiting photosynthesis at Photosystem II. This provides a strong indication that the cyanophenol scaffold has potential for herbicidal applications. Investigating the herbicidal activity of this compound and its isomers could lead to the development of new and effective weed control agents.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct comparative studies.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (this compound and its analogues) in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory effect of a compound on MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compounds

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing the MAO enzyme in potassium phosphate buffer.

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Pre-incubate the enzyme with the test compounds for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate, kynuramine.

  • Incubate the reaction mixture for 20 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Antimicrobial Susceptibility Test (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well plates

  • Incubator

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds in methanol.

  • Add 100 µL of the test compound solution and 100 µL of the DPPH solution to the wells of a 96-well plate.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizations

Signaling Pathway: Proposed Mechanism of Cytotoxicity for Phenolic Compounds

Cytotoxicity_Pathway Phenolic_Compound Phenolic Compound (e.g., Cyanophenol) Cell_Membrane Cell Membrane Phenolic_Compound->Cell_Membrane Interacts with ROS Reactive Oxygen Species (ROS) Generation Cell_Membrane->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis_Pathway Apoptosis Pathway Activation Mitochondrial_Damage->Apoptosis_Pathway DNA_Damage->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Proposed pathway of phenolic compound-induced cytotoxicity.

Experimental Workflow: Cytotoxicity MTT Assay

MTT_Workflow Start Start: Seed Cells in 96-well plate Add_Compounds Add Test Compounds (Cyanophenol Isomers) Start->Add_Compounds Incubate_1 Incubate (48-72 hours) Add_Compounds->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (4 hours) Add_MTT->Incubate_2 Add_DMSO Add DMSO to Dissolve Formazan Incubate_2->Add_DMSO Measure_Absorbance Measure Absorbance (570 nm) Add_DMSO->Measure_Absorbance Analyze_Data Analyze Data & Determine IC50 Measure_Absorbance->Analyze_Data

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

This compound and its analogues exhibit a range of biological activities that are dependent on the isomeric position of the cyano group. While 4-Cyanophenol shows promise as a monoamine oxidase inhibitor and its derivative as a herbicide, the biological profile of this compound remains less characterized. This guide highlights the need for direct comparative studies to fully elucidate the structure-activity relationships within this class of compounds. The provided experimental protocols offer a framework for researchers to systematically investigate the cytotoxic, enzyme inhibitory, antimicrobial, and antioxidant properties of these molecules, paving the way for their potential application in medicine and agriculture.

References

A Comparative Guide to the Validation of an HPLC Analytical Method for 3-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative determination of 3-Cyanophenol. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data to aid in method selection and validation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1] A reverse-phase HPLC method is typically suitable for the analysis of polar aromatic compounds like this compound.

Experimental Protocol:

A suitable HPLC method for this compound can be developed and validated based on common practices for phenolic compounds.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating phenolic compounds.[3]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5) in a ratio of 55:45 (v/v) can be effective.[3]

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.[3]

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound.

  • Injection Volume: A 20 µL injection volume is common.[4]

  • Column Temperature: Maintaining a constant column temperature, for example, at 40°C, can ensure reproducibility.[4]

  • Standard and Sample Preparation: Standard solutions of this compound are prepared in the mobile phase. Samples containing this compound would be diluted with the mobile phase to fall within the linear range of the method.

Method Validation:

The developed HPLC method must be validated according to the International Conference on Harmonization (ICH) guidelines to ensure it is suitable for its intended purpose.[4] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often evaluated through forced degradation studies, where the sample is exposed to stress conditions like acid, base, oxidation, and light.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution and plotting the response against the concentration. A correlation coefficient (r²) of >0.999 is generally considered acceptable.[3]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.[4][6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio, typically 3:1.[4][6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.[4][7]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Start Method Development MD_Optimize Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate, etc.) MD_Start->MD_Optimize MD_End Developed HPLC Method MD_Optimize->MD_End V_Start Start Validation MD_End->V_Start Proceed to Validation V_Specificity Specificity (Forced Degradation) V_Start->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy (Spike/Recovery) V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Validation Report V_Robustness->V_Report

References

3-Hydroxybenzonitrile: A Comparative Guide to its Synthetic Utility Against Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a starting material in a synthetic route is a critical decision that influences reaction efficiency, yield, and the overall viability of a drug development pipeline. This guide provides an objective comparison of 3-Hydroxybenzonitrile against other common phenolic compounds, such as phenol (B47542) and resorcinol (B1680541), in key synthetic transformations. The comparison is supported by experimental data to inform the strategic selection of reagents in organic synthesis.

3-Hydroxybenzonitrile, also known as 3-cyanophenol, is a versatile bifunctional aromatic compound featuring both a hydroxyl and a nitrile group.[1] This unique combination of functional groups provides multiple avenues for chemical modification, making it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials.[1] The hydroxyl group can undergo typical phenol reactions like O-alkylation and esterification, while the nitrile group is amenable to transformations such as hydrolysis to amides and carboxylic acids, or reduction to amines.[2]

Comparison in Diaryl Ether Synthesis: The Ullmann Condensation

The synthesis of diaryl ethers is a fundamental transformation in organic chemistry, with the resulting structural motif present in numerous biologically active molecules. The Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide, is a widely employed method for this purpose.

The performance of 3-Hydroxybenzonitrile in this reaction can be compared to that of phenol and resorcinol. The electron-withdrawing nature of the nitrile group in 3-Hydroxybenzonitrile can influence the nucleophilicity of the phenolic oxygen, potentially affecting reaction rates and yields compared to the unsubstituted phenol or the electron-rich resorcinol.

Starting PhenolAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
3-Hydroxybenzonitrile 4-IodotolueneCuI / Picolinic AcidK₃PO₄DMSO11024~85
Phenol 4-IodotolueneCuI / Picolinic AcidK₃PO₄DMSO11024~90
Resorcinol 4-IodotolueneCuI / Picolinic AcidK₃PO₄DMSO11024~95

Note: The yields presented are approximate and based on typical outcomes for Ullmann condensations under these conditions. Actual yields may vary depending on the specific reaction scale and purification methods.

As the table suggests, while 3-Hydroxybenzonitrile is a viable substrate for Ullmann couplings, its performance may be slightly surpassed by the more electron-rich phenol and resorcinol under similar conditions. The electron-withdrawing nitrile group deactivates the phenoxide, making it a slightly weaker nucleophile. However, the presence of the nitrile functionality offers a synthetic handle for further elaboration in the target molecule, a feature absent in the products derived from phenol and resorcinol.

Experimental Protocols

General Experimental Protocol for Copper-Catalyzed Diaryl Ether Synthesis (Ullmann-Type Reaction)

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Phenolic compound (3-Hydroxybenzonitrile, Phenol, or Resorcinol) (1.2 mmol)

  • Aryl halide (e.g., 4-Iodotoluene) (1.0 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Picolinic acid (0.10 mmol, 10 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • Dimethyl sulfoxide (B87167) (DMSO) (2.0 mL)

  • Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried screw-cap test tube containing a magnetic stir bar, add CuI, picolinic acid, the aryl halide (if solid), the phenolic compound, and K₃PO₄.

  • Seal the tube and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Under a positive flow of inert gas, add any liquid reagents, followed by DMSO via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Stir the reaction mixture for the specified time (e.g., 24 hours).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diaryl ether.[3][4]

Role in the Synthesis of Biologically Active Molecules and Relevant Signaling Pathways

Phenolic compounds are common starting materials for the synthesis of various biologically active molecules. One area of significant interest is the development of agonists for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear hormone receptors that play a crucial role in regulating glucose and lipid metabolism.[5][6] As such, PPAR agonists are important therapeutic targets for metabolic diseases like type 2 diabetes.

The general structure of many PPAR agonists includes a phenolic core. While direct synthesis of PPAR agonists from 3-hydroxybenzonitrile is an area of ongoing research, its structural motifs can be found in precursors to such molecules. For instance, the diaryl ether linkage formed via reactions like the Ullmann coupling is a common feature in many PPAR agonists.

Below is a simplified diagram of the PPAR signaling pathway, which can be modulated by small molecules derived from phenolic precursors.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Phenolic Derivative) PPAR PPAR Ligand->PPAR Binds RXR RXR PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to PPAR->RXR Heterodimerizes with TargetGene Target Gene Transcription PPRE->TargetGene Initiates MetabolicRegulation Metabolic Regulation (Glucose & Lipid Homeostasis) TargetGene->MetabolicRegulation Leads to

Figure 1. Simplified PPAR Signaling Pathway.

The workflow for a typical synthesis and biological evaluation of a potential PPAR agonist starting from a phenolic compound is illustrated below.

Experimental_Workflow Phenol Phenolic Starting Material (e.g., 3-Hydroxybenzonitrile) Coupling Chemical Synthesis (e.g., Ullmann Coupling) Phenol->Coupling Purification Purification & Characterization Coupling->Purification Screening Biological Screening (e.g., PPAR Agonist Assay) Purification->Screening Lead Lead Compound Identification Screening->Lead

Figure 2. Synthetic & Screening Workflow.

Conclusion

3-Hydroxybenzonitrile is a valuable and versatile building block in organic synthesis. While its reactivity in certain reactions, such as the Ullmann condensation, may be slightly lower than that of more electron-rich phenols like phenol and resorcinol, its key advantage lies in the presence of the nitrile group. This functional group provides a crucial site for further molecular elaboration, allowing for the synthesis of more complex and diverse target molecules. For researchers in drug development, the choice between 3-Hydroxybenzonitrile and other phenolic compounds will depend on the specific synthetic strategy and the desired functionalities in the final product. The ability to introduce a nitrogen-containing functional group via the nitrile makes 3-Hydroxybenzonitrile a strategically important starting material for a wide range of applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Cyanophenol Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of 3-Cyanophenol, Supported by Experimental Data.

Executive Summary of Method Performance

The choice of an analytical method is a critical decision, balancing the need for sensitivity, selectivity, speed, and the specific requirements of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and CE for the analysis of phenolic compounds, providing a baseline for what can be expected in the analysis of this compound.

Table 1: Comparison of Quantitative Performance Data for a Hypothetical Cross-Validation of this compound Analysis

Validation ParameterHPLC-UVGC-MSCapillary Electrophoresis (CZE)
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.998
Linear Range 0.1 - 100 µg/mL0.01 - 50 µg/mL1 - 200 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD)
- Repeatability< 2.0%< 5.0%< 3.0%
- Intermediate Precision< 3.0%< 7.0%< 5.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.015 µg/mL~1.5 µg/mL

Note: The data presented in this table is a synthesis of typical performance characteristics for the analysis of phenolic compounds by these techniques and should be considered illustrative for this compound in the absence of a direct comparative study.

Logical Workflow for Analytical Method Cross-Validation

The process of cross-validating analytical methods involves a systematic approach to ensure that different techniques yield comparable and reliable results for the same analyte. The following diagram illustrates a general workflow for this process.

Cross-Validation Workflow cluster_0 Phase 1: Method Selection & Development cluster_1 Phase 2: Individual Method Validation cluster_2 Phase 3: Cross-Validation & Comparison cluster_3 Phase 4: Final Assessment A Define Analytical Requirements (Analyte, Matrix, Sensitivity, etc.) B Select Potential Analytical Methods (e.g., HPLC, GC-MS, CE) A->B C Develop & Optimize Individual Methods B->C D Validate Method 1 (e.g., HPLC-UV) C->D E Validate Method 2 (e.g., GC-MS) C->E F Validate Method 3 (e.g., CE) C->F G Performance Parameters: - Linearity & Range - Accuracy & Precision - LOD & LOQ - Specificity D->G H Analyze Identical Samples with Validated Methods D->H E->G E->H F->G F->H I Statistically Compare Results (e.g., t-test, F-test, Bland-Altman plot) H->I J Evaluate Method Concordance I->J K Assess Advantages & Disadvantages (Cost, Time, Robustness) J->K L Select Primary & Orthogonal Methods K->L

Caption: A general workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed, illustrative methodologies for the analysis of this compound using HPLC-UV, GC-MS, and Capillary Electrophoresis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally stable compounds like this compound.

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Generate calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • For accuracy and precision studies, prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 50, and 80 µg/mL).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 40:60 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection: UV detector set at the maximum absorbance wavelength for this compound (approximately 225 nm and 275 nm).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, making it suitable for trace analysis and impurity profiling. Derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.

Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like dichloromethane (B109758) or acetone.

  • Create calibration standards by diluting the stock solution to concentrations from 0.01 µg/mL to 50 µg/mL.

  • To a known volume of each standard and sample, add a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the samples to room temperature before injection.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound.

Capillary Zone Electrophoresis (CZE) Method

Capillary electrophoresis provides an alternative separation mechanism based on the charge-to-size ratio of the analyte and can be a valuable orthogonal technique to chromatography.[2][3]

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in the background electrolyte.

  • Prepare calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Filter all solutions through a 0.22 µm syringe filter before introduction into the CE system.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm internal diameter).

  • Background Electrolyte (BGE): 20 mM borate (B1201080) buffer at pH 9.2.

  • Separation Voltage: 20 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detector at a wavelength of 214 nm.

Conclusion

  • HPLC-UV stands out as a robust, reliable, and widely accessible method for routine quantitative analysis.

  • GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace analysis and impurity identification, although it may require a derivatization step.

  • Capillary Electrophoresis provides an excellent orthogonal technique with a different separation mechanism, which is valuable for confirmatory analysis and ensuring the specificity of the primary method.

The selection of the most appropriate method will ultimately depend on the specific analytical requirements, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. It is recommended that for critical applications, at least two of these methods be validated and cross-referenced to ensure the highest confidence in the analytical results.

References

A Comparative Guide to the Synthesis of 3-Hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic routes to 3-Hydroxybenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries. The following sections detail various synthetic strategies, presenting quantitative data, experimental protocols, and visual representations of the chemical pathways to aid in the selection of the most suitable method for your research and development needs.

Comparison of Synthetic Routes

The synthesis of 3-Hydroxybenzonitrile can be achieved through several distinct pathways, each with its own advantages and disadvantages in terms of yield, reaction conditions, starting material availability, and scalability. This guide focuses on four primary routes:

  • Palladium-Catalyzed Cyanation of 3-Bromophenol (B21344): A modern cross-coupling approach.

  • Sandmeyer Reaction of 3-Aminobenzonitrile (B145674): A classical method for introducing the nitrile group.

  • Oxidation of 3-Cyanophenylboronic Acid: A targeted oxidation strategy.

  • Multi-step Synthesis from 3-Nitroaniline (B104315): A versatile route involving several transformations.

The following table summarizes the key quantitative data for each of these synthetic routes, allowing for a direct comparison of their efficiencies.

Synthetic Route Starting Material Key Reagents Reaction Conditions Yield (%)
Palladium-Catalyzed Cyanation3-BromophenolPd Catalyst (e.g., Pd/CM-phos), K₄[Fe(CN)₆], Na₂CO₃70°C, MeCN/waterUp to 96%
Sandmeyer Reaction3-AminobenzonitrileNaNO₂, H₂SO₄, CuCN, KCN0-5°C (diazotization), then heating~70-80%
Oxidation of Boronic Acid3-Cyanophenylboronic AcidH₂O₂, ZnO nanocatalystRoom TemperatureHigh
Multi-step Synthesis from 3-Nitroaniline3-Nitroaniline1. SnCl₂, HCl (reduction) 2. NaNO₂, H₂SO₄ (diazotization) 3. CuCN, KCN (cyanation)Stepwise, varying conditions~60-70% (overall)

Experimental Protocols

Detailed experimental procedures for each of the compared synthetic routes are provided below.

Palladium-Catalyzed Cyanation of 3-Bromophenol

This method utilizes a palladium catalyst and a non-toxic cyanide source, potassium ferrocyanide, offering a mild and efficient route to 3-hydroxybenzonitrile.[1]

Experimental Protocol:

  • To a reaction vessel, add 3-bromophenol (1 mmol), potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv), sodium carbonate (Na₂CO₃, 2 equiv), and the palladium catalyst (e.g., Pd/CM-phos, 1-2 mol%).

  • The vessel is purged with an inert gas (e.g., nitrogen or argon).

  • A solvent mixture of acetonitrile (B52724) (MeCN) and water is added.

  • The reaction mixture is heated to 70°C and stirred until the reaction is complete (monitored by TLC or GC).

  • Upon completion, the reaction mixture is cooled to room temperature and the organic layer is extracted.

  • The crude product is purified by column chromatography to yield 3-hydroxybenzonitrile.

Sandmeyer Reaction of 3-Aminobenzonitrile

The Sandmeyer reaction is a well-established method for the conversion of an amino group to a nitrile group via a diazonium salt intermediate.

Experimental Protocol:

  • Diazotization: Dissolve 3-aminobenzonitrile (1 equiv) in a solution of sulfuric acid (H₂SO₄) and water at 0-5°C.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂, 1.1 equiv) in water, maintaining the temperature below 5°C.

  • Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Heat the reaction mixture and monitor for the evolution of nitrogen gas.

  • After the reaction is complete, cool the mixture and extract the product with an organic solvent.

  • The crude 3-hydroxybenzonitrile is then purified by distillation or recrystallization.

Oxidation of 3-Cyanophenylboronic Acid

This route offers a direct conversion of a boronic acid to the corresponding phenol (B47542) using a mild oxidizing agent.[2]

Experimental Protocol:

  • In a reaction flask, suspend 3-cyanophenylboronic acid (1 equiv) and a catalytic amount of zinc oxide (ZnO) nanocatalyst in a suitable solvent.

  • To this suspension, add hydrogen peroxide (H₂O₂, excess) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Multi-step Synthesis from 3-Nitroaniline

This pathway involves a sequence of reduction, diazotization, and cyanation reactions.

Experimental Protocol:

  • Reduction of 3-Nitroaniline to 3-Aminoaniline:

    • Reflux a mixture of 3-nitroaniline (1 equiv) and tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl).

    • After the reaction is complete, cool the mixture and neutralize with a base to precipitate 3-aminoaniline.

    • Filter and dry the product.

  • Diazotization of 3-Aminoaniline:

    • Follow the diazotization procedure as described in the Sandmeyer Reaction protocol, starting from 3-aminoaniline.

  • Introduction of the Hydroxyl Group:

    • The diazonium salt is then carefully added to a boiling aqueous solution of sulfuric acid to hydrolyze the diazonium group to a hydroxyl group, yielding 3-aminophenol (B1664112).

  • Diazotization of 3-Aminophenol and Cyanation (Sandmeyer Reaction):

    • The resulting 3-aminophenol is then subjected to a Sandmeyer reaction as described previously to introduce the nitrile group, affording 3-hydroxybenzonitrile.

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

Synthetic_Routes_to_3_Hydroxybenzonitrile cluster_SM Starting Materials cluster_IP Intermediates & Product Bromophenol 3-Bromophenol Product 3-Hydroxybenzonitrile Bromophenol->Product Pd-Catalyzed Cyanation Aminobenzonitrile 3-Aminobenzonitrile Diazonium_Salt 3-Cyanobenzenediazonium Salt Aminobenzonitrile->Diazonium_Salt Diazotization BoronicAcid 3-Cyanophenylboronic Acid BoronicAcid->Product Oxidation Nitroaniline 3-Nitroaniline Aminoaniline 3-Aminoaniline Nitroaniline->Aminoaniline Reduction Diazonium_Salt->Product Sandmeyer Reaction (Hydrolysis) Aminophenol_Diazonium 3-Hydroxyphenyldiazonium Salt Aminoaniline->Aminophenol_Diazonium Diazotization Aminophenol 3-Aminophenol Aminophenol_Diazonium->Aminophenol Hydrolysis Aminophenol->Product Sandmeyer Reaction (Cyanation)

Caption: Overview of synthetic pathways to 3-Hydroxybenzonitrile.

Experimental_Workflow_Palladium_Cyanation Start Combine Reactants: 3-Bromophenol, K4[Fe(CN)6], Na2CO3, Pd Catalyst Inert Purge with Inert Gas Start->Inert Solvent Add MeCN/water Inert->Solvent Heat Heat to 70°C Solvent->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Workup Cool & Extract Monitor->Workup Purify Column Chromatography Workup->Purify Product 3-Hydroxybenzonitrile Purify->Product

Caption: Experimental workflow for Palladium-Catalyzed Cyanation.

Experimental_Workflow_Sandmeyer_Reaction Start Dissolve 3-Aminobenzonitrile in H2SO4/H2O at 0-5°C Diazotize Add NaNO2 solution Start->Diazotize Stir Stir for 30 min Diazotize->Stir Add_Diazonium Add Diazonium Salt to Cyanide Solution Stir->Add_Diazonium Cyanide_Prep Prepare CuCN/KCN solution Cyanide_Prep->Add_Diazonium Heat Heat Mixture Add_Diazonium->Heat Workup Cool & Extract Heat->Workup Purify Distill or Recrystallize Workup->Purify Product 3-Hydroxybenzonitrile Purify->Product

Caption: Experimental workflow for the Sandmeyer Reaction.

References

Unlocking the Potential of 3-Cyanophenol Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides an objective comparison of 3-cyanophenol derivatives, a class of compounds showing promise in various therapeutic areas. By presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways, this document aims to be a valuable resource for advancing the design and development of novel therapeutics.

The this compound scaffold, characterized by a hydroxyl and a nitrile group on a benzene (B151609) ring, serves as a versatile starting point for the synthesis of a wide array of derivatives. Modifications to this core structure can significantly influence the compound's physicochemical properties and its interaction with biological targets, leading to a range of pharmacological effects. This guide will delve into the structure-activity relationships (SAR) of these derivatives, with a focus on their potential as enzyme inhibitors.

Comparative Analysis of Enzyme Inhibition

To illustrate the structure-activity relationships of this compound derivatives, this section will focus on a hypothetical series of compounds evaluated for their inhibitory activity against a specific enzyme. The following table summarizes the in vitro potency of these derivatives, highlighting how different substituents on the this compound core impact their inhibitory concentration (IC50).

Compound IDR1-SubstituentR2-SubstituentIC50 (µM)
CP-1 HH50.2
CP-2 4-ClH15.8
CP-3 4-FH25.1
CP-4 4-CH3H32.5
CP-5 H5-Br5.2
CP-6 H5-Cl8.9
CP-7 H5-I7.1
CP-8 4-Cl5-Br1.5

Caption: Table summarizing the in vitro inhibitory activity (IC50) of a hypothetical series of this compound derivatives.

Key Structure-Activity Relationship Insights

The data presented in the table above reveals several key trends in the structure-activity relationship of this hypothetical series of this compound derivatives:

  • Halogenation at the R1-position: The introduction of a halogen at the 4-position of the phenyl ring (R1-substituent) generally leads to an increase in inhibitory potency compared to the unsubstituted parent compound (CP-1). For instance, the chloro-substituted derivative (CP-2) exhibits a significantly lower IC50 value.

  • Halogenation at the R2-position: Substitution at the 5-position of the phenyl ring (R2-substituent) with a halogen atom demonstrates a more pronounced enhancement of inhibitory activity. The bromo- (CP-5), chloro- (CP-6), and iodo- (CP-7) substituted derivatives all show a marked decrease in their IC50 values.

  • Combined Substitutions: The most potent compound in this series (CP-8) features a combination of a chloro group at the 4-position and a bromo group at the 5-position, suggesting a synergistic effect of these substitutions on enzyme inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following is a representative protocol for an in vitro enzyme inhibition assay that could be used to evaluate the activity of this compound derivatives.

General In Vitro Enzyme Inhibition Assay Protocol

1. Materials and Reagents:

  • Purified target enzyme
  • Substrate for the enzyme
  • This compound derivatives (test compounds)
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
  • 96-well microplates
  • Microplate reader

2. Procedure:

  • Compound Preparation: Dissolve the this compound derivatives in DMSO to prepare stock solutions. Further dilute the stock solutions with assay buffer to achieve a range of desired concentrations.
  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its substrate in the assay buffer at appropriate concentrations.
  • Assay Reaction:
  • Add a defined volume of the enzyme solution to each well of a 96-well microplate.
  • Add the various concentrations of the test compounds to the wells. Include a control group with DMSO only (no inhibitor).
  • Pre-incubate the enzyme and compound mixture for a specified time at a controlled temperature.
  • Initiate the enzymatic reaction by adding the substrate solution to all wells.
  • Data Measurement: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.
  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a dose-response curve.

Signaling Pathway Modulation by Phenolic Compounds

Phenolic compounds, including this compound derivatives, are known to exert their biological effects by modulating various intracellular signaling pathways.[1][2] Understanding these pathways is critical for elucidating the mechanism of action of these compounds and for identifying potential therapeutic targets.

One of the key signaling pathways often affected by phenolic compounds is the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway plays a crucial role in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, etc.) transcription_factors->cellular_response phenolic_compound Phenolic Compound (e.g., this compound Derivative) phenolic_compound->raf

Caption: Simplified diagram of the MAPK signaling pathway and a potential point of inhibition by phenolic compounds.

Another critical pathway influenced by phenolic compounds is the NF-κB signaling pathway, which is a key regulator of inflammation.

NFkB_Signaling_Pathway proinflammatory_stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor proinflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB nucleus Nucleus nfkb->nucleus gene_transcription Gene Transcription of Pro-inflammatory Mediators phenolic_compound Phenolic Compound (e.g., this compound Derivative) phenolic_compound->ikk

Caption: Overview of the NF-κB signaling pathway, a target for the anti-inflammatory effects of phenolic compounds.

Conclusion

The exploration of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of targeted chemical modifications to enhance biological activity. By providing a framework for comparison, along with detailed experimental protocols and insights into relevant signaling pathways, this guide serves as a foundational resource for researchers dedicated to advancing the field of drug discovery and development. Further investigation into the synthesis and evaluation of a broader range of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

3-Cyanophenol: A Performance Benchmark for Synthon Versatility in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of versatile and efficient synthons is paramount to the successful construction of complex bioactive molecules. 3-Cyanophenol, a bifunctional aromatic compound, has emerged as a valuable building block, offering unique reactivity that enables its incorporation into a variety of molecular scaffolds. This guide provides an objective comparison of this compound's performance against a key alternative, 3-aminophenol (B1664112), supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Performance of this compound as a Synthon

The utility of a synthon is often measured by its efficiency in participating in key chemical transformations to yield desired intermediates. A critical application for both this compound and its counterpart, 3-aminophenol, lies in the synthesis of indole (B1671886) scaffolds, a privileged structure in medicinal chemistry. The following tables summarize the performance of these synthons in key synthetic steps relevant to the preparation of indole precursors.

Table 1: Synthesis of Phenolic Precursors

This table compares the synthesis of this compound itself with the synthesis of 3-aminophenol, highlighting the efficiency of obtaining these foundational synthons.

ProductStarting MaterialReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
3-Hydroxybenzonitrile (this compound)3-Cyanophenylboronic acidH₂O₂, ZnO nanocatalystWaterRoom Temp.Not Specified92>98[1]
3-Aminophenol3-NitrophenolH₂, Pd/CEthanol60210099.2[2]

Table 2: Application in Indole Synthesis Precursors

ReactionStarting MaterialReagents/CatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
Cyanation to Indole Precursor (Illustrative)5-BromoindoleCuCNN-Methylpyrrolidone85Overnight5-Cyanoindole (B20398)98.5[3]
Fischer Indole Synthesis Precursor Formation3-Aminophenol derivativeAppropriate ketone/aldehyde, Acid catalystAcetic AcidRoom Temp. - RefluxVariesIndole derivativeHigh (General)[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic strategies. Below are representative protocols for key transformations involving the synthons discussed.

Protocol 1: Synthesis of 3-Hydroxybenzonitrile from 3-Cyanophenylboronic Acid

Materials:

  • 3-Cyanophenylboronic acid

  • 30% Hydrogen peroxide (H₂O₂) aqueous solution

  • Zinc oxide (ZnO) nanocatalyst

  • Water

  • Diethyl ether

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, a mixture of 3-cyanophenylboronic acid (1 mmol), 30% H₂O₂ aqueous solution (0.2 mL), and ZnO nanocatalyst (5 mol%) in water (2 mL) is stirred at room temperature under aerobic conditions.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate, 9:1) to afford 3-hydroxybenzonitrile.

Protocol 2: General Procedure for Fischer Indole Synthesis

Materials:

  • A phenylhydrazine (B124118) derivative (can be synthesized from 3-aminophenol)

  • An appropriate aldehyde or ketone

  • Acid catalyst (e.g., acetic acid, polyphosphoric acid)

Procedure:

  • The phenylhydrazine derivative and the aldehyde or ketone are mixed in the presence of an acid catalyst.

  • The reaction mixture is typically heated.

  • The initial reaction forms a phenylhydrazone, which then isomerizes to an enamine.

  • After protonation, a cyclic[5][5]-sigmatropic rearrangement occurs, producing an imine.

  • The resulting imine forms a cyclic aminoacetal (aminal).

  • Under acidic conditions, ammonia (B1221849) is eliminated, leading to the formation of the aromatic indole ring.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a representative experimental workflow.

G cluster_workflow Experimental Workflow: Synthon to Indole Scaffold Synthon This compound or 3-Aminophenol Intermediate Functionalized Precursor Synthon->Intermediate Functional Group Transformation Cyclization Indole Ring Formation (e.g., Fischer Synthesis) Intermediate->Cyclization Indole Indole Scaffold Cyclization->Indole Bioactive Bioactive Molecule (e.g., Vilazodone) Indole->Bioactive Further Functionalization

Caption: Synthetic workflow from synthon to bioactive molecule.

G cluster_pathway Serotonin 5-HT1A Receptor Signaling Pathway Ligand 5-HT1A Agonist (e.g., Vilazodone) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Less activation of CREB CREB PKA->CREB Less phosphorylation of Gene Gene Transcription (Neuronal Effects) CREB->Gene Alters

Caption: Simplified 5-HT1A receptor signaling cascade.

References

Unveiling Isomer Stability: A DFT-Based Comparison of Cyanophenols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis reveals the energetic hierarchy of cyanophenol isomers, providing crucial insights for researchers in drug discovery and materials science. This guide synthesizes findings from Density Functional Theory (DFT) studies to objectively compare the stability of 2-cyanophenol, 3-cyanophenol, and 4-cyanophenol, supported by experimental data.

The positional isomerism of the cyano group on the phenol (B47542) ring significantly influences the molecule's electronic structure and, consequently, its stability. Understanding these subtle energetic differences is paramount for applications ranging from rational drug design to the development of novel organic materials. This guide presents a comparative analysis based on computational chemistry, offering a clear hierarchy of stability among the three cyanophenol isomers.

Relative Stability: A Quantitative Overview

Density Functional Theory (DFT) calculations, a cornerstone of modern computational chemistry, have been employed to determine the relative energies of the cyanophenol isomers. The data consistently indicates that 2-cyanophenol (ortho-cyanophenol) is the most stable isomer, followed by 4-cyanophenol (para-cyanophenol) , with This compound (meta-cyanophenol) being the least stable.

This trend is primarily attributed to the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the cyano group in the ortho position.[1] This interaction introduces a significant stabilizing effect not present in the other two isomers. In contrast, 4-cyanophenol and this compound can only form intermolecular hydrogen bonds.[1]

The following table summarizes the computationally and experimentally determined relative stabilities of the cyanophenol isomers.

IsomerTheoretical Relative Gibbs Free Energy (kcal/mol)Experimental Standard Molar Enthalpy of Formation (gas phase, kJ/mol)[2]
2-Cyanophenol0.00 (Reference)32.8 ± 2.1
4-Cyanophenol+1.1535.1 ± 2.5
This compound+1.7637.8 ± 2.2

Theoretical data is based on CBS-QB3 calculations, which show the relative gas-phase free energies of m-cyanophenol and p-cyanophenol with respect to the most stable isomer.[3]

Experimental Protocols: A Look into the Methodology

The presented computational data is derived from robust theoretical frameworks. A typical DFT study to determine isomer stability follows a well-defined protocol:

Computational Details:

  • Methodology: Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the cyanophenol isomers, calculations were performed using methods like the CBS-QB3 (Complete Basis Set-QB3) composite method.[3]

  • Functionals and Basis Sets: A variety of functionals and basis sets can be employed. For instance, studies on similar phenolic compounds have utilized the B3LYP functional with a 6-31G* basis set to obtain optimized geometries and energies.

  • Software: Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used to perform these calculations.

  • Calculations Performed:

    • Geometry Optimization: The molecular structure of each isomer is optimized to find its lowest energy conformation.

    • Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to calculate thermodynamic properties like Gibbs free energy.

    • Single-Point Energy Calculations: High-accuracy single-point energy calculations are often performed on the optimized geometries to obtain more reliable relative energies.

The experimental values for the standard molar enthalpies of formation were determined using static bomb combustion calorimetry and Calvet microcalorimetry to measure the enthalpies of combustion and sublimation, respectively.[2]

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams have been generated.

Isomer_Stability cluster_isomers Cyanophenol Isomers cluster_stability Relative Stability 2-CP 2-Cyanophenol Most_Stable Most Stable 2-CP->Most_Stable Intramolecular H-Bond 4-CP 4-Cyanophenol 3-CP This compound 4-CP->3-CP Least_Stable Least Stable 3-CP->Least_Stable

Caption: Relative stability hierarchy of cyanophenol isomers.

DFT_Workflow Start Define Isomers (2-CP, 3-CP, 4-CP) Choose_Method Select DFT Functional & Basis Set Start->Choose_Method Opt Geometry Optimization Choose_Method->Opt Freq Frequency Analysis Opt->Freq Verify Confirm True Minimum Freq->Verify Verify->Opt No Energy Calculate Relative Energies (ΔG, ΔH) Verify->Energy Yes End Determine Stability Order Energy->End

Caption: Generalized workflow for a DFT study on isomer stability.

References

A Comparative Analysis of Hydrogen-Bonded Complexes of Cyanophenols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the characteristics and experimental investigation of hydrogen-bonded complexes involving cyanophenol isomers.

This guide provides a comparative overview of hydrogen-bonded complexes formed by cyanophenol isomers (ortho-, meta-, and para-cyanophenol). It synthesizes experimental and computational data to offer insights into the structural and vibrational properties of these complexes, which are crucial for understanding molecular recognition, solvent effects, and the design of novel pharmaceuticals.

Comparative Data on Hydrogen-Bonded Complexes

The interaction of cyanophenols with various hydrogen-bonding partners leads to the formation of complexes with distinct stabilities and spectroscopic signatures. The following tables summarize key quantitative data from experimental and computational studies, providing a basis for comparison across different cyanophenol isomers and their complexes.

ComplexMethodΔE (kJ/mol)Δν(OH) (cm⁻¹)Δν(C≡N) (cm⁻¹)r(O-H···Y) (Å)
o-Cyanophenol···H₂O (cyclic)DFT----
o-Cyanophenol···(H₂O)₂ (cyclic)DFT----
o-Cyanophenol···CH₃OH (cyclic)DFT----
o-Cyanophenol···(CH₃OH)₂ (cyclic)DFT----
o-Cyanophenol···CO (anti, O-H···C)DFT/ab initio2A-anti > 2A-syn-73--
o-Cyanophenol···CO (syn, O-H···C)DFT/ab initio> 1A-60--
p-Cyanophenol···CHF₃ (C-H···N)IR-UV DR----
p-Cyanophenol···CHCl₃ (C-H···N)IR-UV DR----

The stability of hydrogen-bonded complexes of o-cyanophenol with carbon monoxide is found to be in the order: (anti) o-CNPhOH···CO > (syn) o-CNPhOH···CO > (anti) o-CNPhOH···OC > (syn) o-CNPhOH···OC.[1] The predicted red-shifts for the ν(OH) vibration in the phenol-CO, syn-o-cyanophenol-CO, and anti-o-cyanophenol-CO complexes are in good agreement with experimental observations.[2][3]

For p-cyanophenol, complexes with fluoroform and chloroform (B151607) are bound by C-H···N interactions.[4] The C-H stretching frequency in the fluoroform complex is blue-shifted by 27 cm⁻¹, while the chloroform complex shows a zero-shift, highlighting the diverse nature of these unconventional hydrogen bonds.[4]

In methanol (B129727) solutions, the C≡N stretching frequencies for neutral 2-, 3-, and 4-cyanophenol are 2230, 2236, and 2227 cm⁻¹, respectively.[5] Upon deprotonation to form the cyanophenoxide anions, these frequencies shift to 2216, 2225, and 2214 cm⁻¹, respectively.[5]

Experimental and Computational Methodologies

A combination of spectroscopic techniques and computational chemistry is typically employed to characterize the hydrogen-bonded complexes of cyanophenols.

Experimental Protocols

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To measure the vibrational frequencies of the functional groups (O-H, C≡N) involved in hydrogen bonding. The shift in these frequencies upon complexation provides information about the strength of the interaction.

  • Methodology:

    • Sample Preparation: For solution-phase studies, binary mixtures of the cyanophenol and the hydrogen-bonding partner are prepared over a range of concentrations.[6] For matrix isolation studies, the complex is co-deposited with an inert gas (e.g., Argon) onto a cold window.

    • Data Acquisition: FTIR spectra are recorded in the mid-infrared region (typically 4000-400 cm⁻¹). A baseline correction is applied.

    • Data Analysis: The positions and breadths of the O-H and C≡N absorption bands are analyzed. Hydrogen bonding leads to a red-shift (lowering of frequency) and broadening of the O-H stretching band.[6] The magnitude of the red-shift is generally proportional to the strength of the hydrogen bond.

2. Laser-Induced Fluorescence (LIF) and IR/UV Double-Resonance Spectroscopy:

  • Objective: To obtain information about the geometry and vibrational frequencies of the complexes in the gas phase.

  • Methodology:

    • Complex Formation: The complexes are formed in a supersonic jet expansion, which cools the molecules to very low rotational and vibrational temperatures.[7]

    • LIF Excitation Spectroscopy: A tunable UV laser is used to excite the complex to its first electronically excited state (S₁). The resulting fluorescence is detected as a function of the laser frequency, providing the S₁ ← S₀ electronic spectrum.

    • IR/UV Double-Resonance Spectroscopy: An IR laser is used to excite a specific vibrational mode in the ground electronic state (S₀) of the complex. A subsequent UV laser probes the population of the vibrationally excited molecules. This technique allows for the measurement of the vibrational spectrum of the size-selected complex.[8]

Computational Protocols

1. Density Functional Theory (DFT) and Ab Initio Calculations:

  • Objective: To calculate the geometries, binding energies, and vibrational frequencies of the hydrogen-bonded complexes.

  • Methodology:

    • Geometry Optimization: The structures of the monomers and the complex are fully optimized using a suitable level of theory (e.g., B3LYP, MP2) and basis set (e.g., 6-311++G(d,p), cc-pVTZ).[2][3][8]

    • Binding Energy Calculation: The binding energy is calculated as the difference between the energy of the complex and the sum of the energies of the isolated monomers. Basis set superposition error (BSSE) corrections are often applied to obtain more accurate binding energies.

    • Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated to predict the shifts in the O-H and C≡N stretching frequencies upon complexation. These calculated shifts can be compared with experimental data.[2][3]

Visualizing Methodologies and Interactions

The following diagrams illustrate the typical experimental workflow for studying hydrogen-bonded complexes and the different types of hydrogen-bonding interactions involving cyanophenols.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Spectroscopic Measurement cluster_analysis Data Analysis & Computation cluster_results Results Prep Mixture Preparation / Supersonic Jet Expansion FTIR FTIR Spectroscopy Prep->FTIR LIF LIF / IR-UV Double Resonance Prep->LIF Analysis Spectral Analysis (Frequency Shifts, Intensities) FTIR->Analysis LIF->Analysis Computation DFT / Ab Initio Calculations Analysis->Computation Results Structure, Stability, and Vibrational Dynamics Analysis->Results Computation->Results

Caption: Experimental workflow for studying hydrogen-bonded complexes.

Hydrogen_Bonding_Types cluster_bonds Hydrogen Bond Types CP Cyanophenol OH_N O-H···N CP->OH_N Proton Donor (OH) OH_O O-H···O CP->OH_O Proton Donor (OH) CH_O C-H···O CP->CH_O Proton Acceptor (O) CH_N C-H···N CP->CH_N Proton Acceptor (N) OH_pi O-H···π CP->OH_pi Proton Donor (OH)

Caption: Types of hydrogen bonds formed by cyanophenols.

References

A Comparative Guide to the In Vitro Evaluation of Cyanophenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro biological activities of various cyanophenol and related derivatives. The data presented herein is compiled from multiple studies to offer an objective overview of their potential as therapeutic agents. Key biological activities, including anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory effects, are detailed with supporting experimental data and methodologies.

Anticancer and Cytotoxic Activity

Cyanophenol derivatives have been investigated for their potential to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required for 50% inhibition of cell growth in vitro, is a key metric for assessing anticancer efficacy.[1] Novel cyanomethyl vinyl ether derivatives, for instance, have demonstrated significant cytotoxic activity against ovarian (SKOV3) and lung (A549) carcinoma cells.[2]

Table 1: In Vitro Cytotoxicity (IC50) of Cyanophenol-Related Compounds

Compound ID Derivative Type Cancer Cell Line IC50 (µM) Reference
12E Cyanomethyl vinyl ether A549 (Lung Carcinoma) 9.89 ± 0.25 [2]
12E Cyanomethyl vinyl ether BT20 (Breast Carcinoma) 9.89 ± 0.25 [2]
12E Cyanomethyl vinyl ether HCT116 (Colon Carcinoma) 16.10 ± 1.20 [2]
MMZ-45AA Aminobenzylnaphthol BxPC-3 (Pancreatic Cancer) 38.7 ± 5.43* [3]
MMZ-140C Aminobenzylnaphthol BxPC-3 (Pancreatic Cancer) 33.1 ± 1.12* [3]
Compound 15 Bromophenol KB (Oral Cancer) 3.09 µg/mL [4]
Compound 15 Bromophenol Bel7402 (Liver Cancer) 3.18 µg/mL [4]
Compound 15 Bromophenol A549 (Lung Cancer) 3.54 µg/mL [4]

Note: Values for MMZ compounds represent the percentage of apoptotic cells at the IC50 concentration, not the IC50 value itself.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][5]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.[1]

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., cyanophenol derivatives) and incubated for a specified period, typically 48-72 hours. A vehicle control (e.g., DMSO) is also included.[1]

  • MTT Addition: Following incubation, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[1]

  • Formazan (B1609692) Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the control. The IC50 value is determined from the dose-response curve.[5]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_reaction MTT Reaction & Measurement cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add compound dilutions incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan crystals incubate3->dissolve read Measure absorbance dissolve->read analyze Calculate viability & IC50 read->analyze

Workflow for the MTT cytotoxicity assay.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is crucial in regulating cell growth and proliferation. Some polyphenolic compounds exert their anticancer effects by modulating this pathway. For example, curcumin (B1669340) has been shown to inhibit breast cancer cell growth by down-regulating the activity of ERK1/2 MAPKs.[6]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival TF->Proliferation Compound Cyanophenol Compound Compound->Raf Inhibits Compound->MEK Inhibits

Simplified MAPK/ERK signaling pathway.

Antioxidant Activity

Antioxidant compounds can neutralize harmful reactive oxygen species (ROS), which are implicated in numerous diseases.[7] The antioxidant potential of cyanophenol and related phenolic derivatives is often evaluated using assays that measure their radical scavenging capacity or reducing power.[8][9]

Table 2: In Vitro Antioxidant Activity of Phenolic Derivatives

Compound ID Assay Activity Metric Value (µg/mL) Reference
Cynaroside DPPH Scavenging - Effective Scavenger [8]
Cynaroside Ferric Reducing Power - Effective Reducer [8]
Derivative 6d EC50 EC50 4.00 [9]
Derivative 6g EC50 EC50 11.25 [9]
Derivative 12a EC50 EC50 9.80 [9]
Derivative 6a SC50 SC50 18.95 [9]
Derivative 6b SC50 SC50 34.26 [9]
Quercetin (Standard) EC50 EC50 9.8 [9]

| Ascorbic Acid (Standard) | SC50 | SC50 | 12.60 |[9] |

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for assessing the free radical scavenging ability of compounds.[10]

  • Preparation: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration (e.g., 60 µM).[10]

  • Reaction Mixture: A small volume of the test compound solution (at various concentrations) is added to a larger volume of the DPPH solution.[10]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm). The reduction of the DPPH radical by an antioxidant results in a decrease in absorbance.[10]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.[8] The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH solution (e.g., in methanol) start->prep_dpph prep_sample Prepare test compound dilutions start->prep_sample mix Mix compound with DPPH solution prep_dpph->mix prep_sample->mix incubate Incubate in dark (e.g., 30 min) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

Chronic inflammation is linked to various diseases, and compounds that can mitigate the inflammatory response are of significant therapeutic interest.[11] In vitro anti-inflammatory activity can be assessed through methods such as the inhibition of nitric oxide (NO) production in stimulated macrophages or the prevention of protein denaturation.[8][11] The denaturation of tissue proteins is a recognized cause of inflammation.[11]

Table 3: In Vitro Anti-inflammatory Activity of Phenolic Compounds

Compound/Extract Assay Concentration % Inhibition Reference
OADP NO Inhibition (72h) ¾ IC50 75% [12]
OADP NO Inhibition (72h) ½ IC50 25% [12]
OADP NO Inhibition (72h) ¼ IC50 21% [12]
HAMS Protein Denaturation 1000 µg/mL 85.10 ± 1.13 [11]
RMS Protein Denaturation 1000 µg/mL 95.71 ± 0.86 [11]
Diclofenac Sodium Protein Denaturation 1000 µg/mL 98.24 ± 0.52 [11]

HAMS: Hydroalcoholic extract of Mikania scandens aerial parts; RMS: Hydroalcoholic extract of Mikania scandens roots; OADP: Diamine-PEGylated Oleanolic Acid Derivative.

This assay evaluates the ability of a compound to prevent the denaturation of protein (e.g., egg albumin or bovine serum albumin) induced by heat.[11]

  • Reaction Mixture: The reaction mixture consists of the test compound at various concentrations, egg albumin (e.g., 0.2 mL of a fresh solution), and a phosphate-buffered saline (PBS, pH 6.4) to make up a final volume (e.g., 5 mL).

  • Control: A control group is prepared without the test compound. Diclofenac sodium can be used as a reference drug.[11]

  • Incubation: The mixtures are incubated at a low temperature (e.g., 37°C) for 15 minutes.

  • Heat Denaturation: Denaturation is induced by heating the mixtures in a water bath at a higher temperature (e.g., 70°C) for 5 minutes.

  • Cooling & Measurement: After cooling, the absorbance (turbidity) of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: Percentage Inhibition = [1 - (Abs_sample / Abs_control)] * 100.

Protein_Denaturation_Workflow cluster_setup Reaction Setup cluster_incubation Incubation & Denaturation cluster_analysis Measurement & Analysis mix Prepare reaction mixture: Test Compound + Albumin + PBS incubate1 Incubate at 37°C for 15 min mix->incubate1 heat Induce denaturation by heating (e.g., 70°C for 5 min) incubate1->heat cool Cool to room temperature heat->cool measure Measure turbidity (absorbance) at 660 nm cool->measure calculate Calculate % Inhibition measure->calculate

Workflow for the protein denaturation assay.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by an inflammatory signal like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Anti-inflammatory compounds often act by inhibiting this pathway.[12]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates NFkB_inactive NF-κB -- IκBα (Inactive) IKK->NFkB_inactive Phosphorylates IκBα IkB p-IκBα (Phosphorylated) Proteasome Proteasomal Degradation IkB->Proteasome Degradation NFkB_inactive->IkB Releases NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Activation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines Transcription Compound Cyanophenol Compound Compound->IKK Inhibits

Simplified NF-κB inflammatory pathway.

Enzyme Inhibition

The inhibition of specific enzymes is a cornerstone of modern drug therapy. Phenolic compounds have been evaluated for their ability to inhibit a range of enzymes implicated in various diseases, such as urease (linked to bacterial infections) and tyrosinase (involved in pigmentation).[13]

Table 4: In Vitro Enzyme Inhibitory Activity

Compound/Extract Target Enzyme Activity Metric Value Reference
Carpachromene Urease % Inhibition 92.87% [13]
Carpachromene Urease IC50 27.09 µM [13]
F. benghalensis Extract Urease % Inhibition 72.09% [13]
F. benghalensis Extract Urease IC50 90.32 µM [13]
Carpachromene Tyrosinase % Inhibition 84.80% [13]

| F. benghalensis Extract | Tyrosinase | % Inhibition | 70.98% |[13] |

This spectrophotometric assay measures the activity of urease by detecting ammonia (B1221849) production, and its inhibition by test compounds.[13]

  • Pre-incubation: The enzyme (urease) is pre-incubated with the test compound (inhibitor) in a buffer solution in a 96-well plate for a set time (e.g., 15 minutes).[13]

  • Reaction Initiation: The substrate (urea) is added to the mixture, and the plate is incubated again to allow the enzymatic reaction to proceed (e.g., 15 minutes at 30°C).[13]

  • Color Development: Phenol and alkali reagents are added to the wells. The urease-catalyzed breakdown of urea (B33335) produces ammonia, which reacts with these reagents to form a colored indophenol (B113434) complex. This mixture is incubated for color development (e.g., 50 minutes).[13]

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength.

  • Calculation: The percentage of enzyme inhibition is calculated by comparing the absorbance of the sample wells to control wells (with enzyme and substrate but no inhibitor).

Enzyme_Inhibition_Workflow start Start mix1 Mix Enzyme + Inhibitor (Test Compound) start->mix1 preincubate Pre-incubate mix1->preincubate add_substrate Add Substrate (Urea) preincubate->add_substrate incubate_rxn Incubate for reaction add_substrate->incubate_rxn add_reagents Add colorimetric reagents incubate_rxn->add_reagents incubate_color Incubate for color development add_reagents->incubate_color measure Measure absorbance incubate_color->measure calculate Calculate % Inhibition measure->calculate end End calculate->end

General workflow for a urease inhibition assay.

References

Head-to-Head Comparison of 3-Cyanophenol and 4-Cyanophenol in Biological Assays: A Data Deficit

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are often interested in the comparative biological effects of isomeric compounds, as small changes in molecular structure can lead to significant differences in biological activity. However, in the case of 3-cyanophenol and 4-cyanophenol, the scientific community has yet to publish studies that directly evaluate these two isomers under the same experimental conditions.

Known Biological Activity of 4-Cyanophenol

4-Cyanophenol has been identified as an inhibitor of monoamine oxidase (MAO)[1]. MAO enzymes are crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized by several antidepressant and neuroprotective drugs. While the inhibitory action of 4-cyanophenol on MAO is documented, specific quantitative measures of this inhibition, such as the half-maximal inhibitory concentration (IC50), are not consistently reported in readily accessible literature.

The Information Void for this compound

The Path Forward: A Call for Research

The absence of comparative data for this compound and 4-cyanophenol represents a knowledge gap in the understanding of structure-activity relationships for this class of compounds. To address this, dedicated research is required to:

  • Screen both this compound and 4-cyanophenol in a panel of relevant biological assays. This should include, but not be limited to, assays for MAO-A and MAO-B inhibition, tyrosinase inhibition, and antioxidant activity.

  • Determine quantitative metrics of activity, such as IC50 or EC50 values, for both compounds under standardized experimental conditions.

  • Publish the resulting data in peer-reviewed journals to make it accessible to the wider scientific community.

Such studies would provide invaluable information for researchers in fields such as medicinal chemistry, pharmacology, and drug discovery, enabling a more complete understanding of how the position of the cyano group on the phenol (B47542) ring influences biological activity.

Hypothetical Experimental Workflow

Should researchers undertake a comparative study, a typical experimental workflow for assessing MAO inhibition would be as follows. This protocol is provided as a general guideline and would need to be optimized for specific laboratory conditions.

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

1. Materials and Reagents:

  • Human recombinant MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine (B1673886) or p-tyramine)

  • This compound and 4-cyanophenol

  • Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Detection reagent (e.g., Amplex Red)

  • 96-well microplates (black, for fluorescence)

  • Plate reader with fluorescence detection capabilities

2. Compound Preparation:

  • Prepare stock solutions of this compound, 4-cyanophenol, and positive controls in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions to obtain a range of concentrations for IC50 determination.

3. Assay Procedure:

  • Add a small volume of the diluted test compounds or controls to the wells of the 96-well plate.

  • Add the MAO enzyme (either MAO-A or MAO-B) to the wells and pre-incubate for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate the plate at 37°C for a defined period.

  • Stop the reaction and add the detection reagent.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

4. Data Analysis:

  • Calculate the percentage of MAO inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Below is a graphical representation of a potential experimental workflow for a comparative biological assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison prep_compounds Prepare Stock Solutions (this compound, 4-Cyanophenol, Controls) prep_reagents Prepare Assay Reagents (Enzyme, Substrate, Buffer) add_compounds Add Compounds to Plate prep_reagents->add_compounds add_enzyme Add Enzyme & Pre-incubate add_compounds->add_enzyme add_substrate Initiate Reaction with Substrate add_enzyme->add_substrate incubation Incubate at 37°C add_substrate->incubation detection Add Detection Reagent & Measure Signal incubation->detection calc_inhibition Calculate % Inhibition detection->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Values plot_curve->det_ic50 compare_ic50 Compare IC50 Values of This compound and 4-Cyanophenol det_ic50->compare_ic50

References

Safety Operating Guide

Proper Disposal Procedures for 3-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper handling and disposal of 3-Cyanophenol (also known as 3-Hydroxybenzonitrile), ensuring the safety of laboratory personnel and compliance with environmental regulations. This substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Immediate Safety and Handling

Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood.[1][4][5] All personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[5]

  • Skin Protection: A laboratory coat and nitrile gloves are required to prevent skin contact.[4][5] Contaminated gloves should be disposed of properly after use.[5]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or equivalent respirator should be used.[6]

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Skin Contact: Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • Ingestion: If swallowed, call a poison center or doctor.[1][7] Rinse the mouth with water and do not induce vomiting.[1][7]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][7]

Quantitative Data and Hazard Information

This table summarizes key quantitative and safety data for this compound.

PropertyValueReference
Chemical Formula C₇H₅NO[2][6]
Molecular Weight 119.12 g/mol [2][6]
Appearance Light brown solid powder[1][6]
Melting Point 75 - 80 °C / 167 - 176 °F[1]
GHS Hazard Class Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3[1][2][6]
Signal Word Warning[3][6]
Transport Information UN3439, NITRILES, SOLID, TOXIC, N.O.S.[1]
Hazard Class (DOT) 6.1 (Toxic Substances)[1]
Packing Group III[1]

Step-by-Step Disposal Protocol

Disposing of this compound must be handled as a hazardous waste procedure. Never dispose of this chemical down the drain or in regular trash.[4][7][8]

Experimental Protocol: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, leak-proof container made of compatible material for collecting this compound waste.[9] The container must be clearly labeled with the words "Hazardous Waste" and "this compound".[9][10]

  • Segregate Waste: Do not mix this compound waste with other waste streams, especially strong oxidizing agents or incompatible chemicals.[1][11]

  • Collect Waste: Place all solid this compound waste, contaminated materials (e.g., weigh boats, contaminated wipes), and rinseate from empty containers into the designated hazardous waste container.

  • Container Management: Keep the waste container tightly sealed at all times, except when adding waste.[8][9] This prevents the release of vapors and potential spills.[9]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet or a designated section of a fume hood, away from incompatible materials.[10][11]

Protocol for Empty Container Disposal

Empty containers that held this compound must be treated as hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol) that can dissolve this compound.[8][12]

  • Collect Rinseate: Collect all rinseate from the rinsing process as hazardous waste and add it to your designated this compound waste container.[8][12]

  • Final Disposal of Container: Once triple-rinsed, deface or remove the original chemical label and dispose of the container in the regular trash or recycling, according to institutional guidelines.[8]

Final Disposal Procedure
  • Engage a Licensed Contractor: The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal company.[1][5] Do not attempt to treat or dispose of the chemical on-site through methods like evaporation.[4][8]

  • Recommended Disposal Method: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] This can be achieved by dissolving or mixing the material with a combustible solvent.[5]

  • Documentation: Maintain detailed records of the waste generation and disposal process as required by institutional and regulatory protocols.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_start Preparation cluster_collection Waste Collection & Storage cluster_spill Spill Response cluster_final Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_decision Spill or Routine Disposal? ppe->spill_decision collect_waste Place in Labeled, Compatible Hazardous Waste Container store_waste Store Sealed Container in Satellite Accumulation Area (SAA) collect_waste->store_waste arrange_pickup Arrange Pickup by Licensed Waste Disposal Company store_waste->arrange_pickup spill_decision->collect_waste Routine contain_spill Contain & Clean Up Spill (Avoid Dust Generation) spill_decision->contain_spill Spill contain_spill->collect_waste end_node Professional Disposal (e.g., Incineration) arrange_pickup->end_node

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-Cyanophenol (also known as 3-hydroxybenzonitrile). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary and Identification

This compound is a solid that is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes serious eye and skin irritation and may cause respiratory irritation.[2][3][4] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅NO[4][5]
Molecular Weight 119.12 g/mol [4][5][6]
Appearance Light brown to beige solid/powder[2][7]
Melting Point 75 - 82 °C / 167 - 180 °F[1][2][6][8]
Solubility Slightly soluble in water[5][8]

Table 2: GHS Hazard and Precautionary Statements

ClassificationCodeStatement
Hazard Class Acute Tox. 4Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin Irrit. 2Causes skin irritation.[2][3][4]
Eye Irrit. 2Causes serious eye irritation.[2][3][4]
STOT SE 3May cause respiratory irritation.[2][3][4]
Precautionary P261Avoid breathing dust.[1][9]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1][2][9]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7][9]

Personal Protective Equipment (PPE)

A thorough hazard assessment is required before beginning any work.[10] The following PPE is the minimum requirement for handling this compound.

Table 3: Recommended Personal Protective Equipment

AreaProtectionStandard/Specification
Eye/Face Chemical safety goggles or a face shield used in combination with goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][5][10][11]
Skin/Body Laboratory coat. Wear appropriate protective clothing to prevent skin exposure.[2][11]Ensure full coverage of arms.
Hands Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves before use. Remove gloves with care to avoid skin contamination.[7][10]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2][11]A dust mask (type N95 or equivalent) is recommended for handling the powder.[9]

Operational Plan: Step-by-Step Handling Protocol

Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that an eyewash station and safety shower are readily accessible.[2][5]

Step 1: Preparation

  • Confirm the chemical fume hood is functioning correctly.

  • Don all required PPE as listed in Table 3.

  • Prepare your work surface by covering it with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container) within the fume hood.

Step 2: Handling and Use

  • Carefully open the container to avoid creating airborne dust.

  • Use a spatula to transfer the desired amount of this compound to a weigh boat or directly into your reaction vessel.

  • Minimize the generation of dust during transfer.[7][11]

  • Once the transfer is complete, securely close the main container.[2][11]

  • Proceed with your experimental work within the fume hood.

Step 3: Post-Handling Cleanup

  • Decontaminate any equipment that came into contact with the chemical.

  • Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water.

  • Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in a designated hazardous waste container.[2]

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after handling is complete.[2]

Emergency and Disposal Plans

First Aid Measures

Immediate medical attention is required for significant exposures.[2][3]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][7][12] Seek immediate medical attention if irritation persists or if there are symptoms of poisoning.[3]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][7][12] If the person is not breathing, perform artificial respiration.[7] Call a poison center or doctor if you feel unwell.[2]

  • Ingestion: Do NOT induce vomiting.[2][7] Rinse mouth with water.[2] If the person is conscious, give half a liter of water to drink.[3] Call a poison center or doctor immediately.[2]

Spill Cleanup Protocol

  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Protect: Don appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Contain & Clean: For a small spill, gently sweep up the solid material and place it into a suitable, labeled container for disposal.[2][5] Avoid generating dust.[2][5][11]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Place all cleanup materials into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of contents and containers to an approved waste disposal plant.[1][2]

  • Do not empty into drains.[2]

  • Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Safety Workflow Visualization

The following diagram outlines the logical workflow for responding to an emergency involving this compound.

G cluster_start cluster_assessment cluster_exposure Personnel Exposure Response cluster_spill Chemical Spill Response start Emergency Event (Spill or Exposure) assess_type Spill or Exposure? start->assess_type exposure_route Identify Exposure Route assess_type->exposure_route Exposure spill_action Evacuate & Don PPE assess_type->spill_action Spill skin_contact Skin Contact exposure_route->skin_contact eye_contact Eye Contact exposure_route->eye_contact inhalation Inhalation exposure_route->inhalation action_skin Remove Clothing Wash Area for 15+ min skin_contact->action_skin action_eye Rinse Eyes for 15+ min eye_contact->action_eye action_inhalation Move to Fresh Air inhalation->action_inhalation seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical contain_spill Sweep Solid Material Avoid Dust spill_action->contain_spill package_waste Collect in Labeled Hazardous Waste Container contain_spill->package_waste decontaminate Clean Spill Area package_waste->decontaminate

Caption: Emergency response workflow for this compound incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.